molecular formula C10H7Cl3N2O2 B8382603 2,4,8-Trichloro-5,6-dimethoxyquinazoline

2,4,8-Trichloro-5,6-dimethoxyquinazoline

Katalognummer: B8382603
Molekulargewicht: 293.5 g/mol
InChI-Schlüssel: BZJRLWFMKJWZGM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

2,4,8-Trichloro-5,6-dimethoxyquinazoline is a useful research compound. Its molecular formula is C10H7Cl3N2O2 and its molecular weight is 293.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,4,8-Trichloro-5,6-dimethoxyquinazoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4,8-Trichloro-5,6-dimethoxyquinazoline including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C10H7Cl3N2O2

Molekulargewicht

293.5 g/mol

IUPAC-Name

2,4,8-trichloro-5,6-dimethoxyquinazoline

InChI

InChI=1S/C10H7Cl3N2O2/c1-16-5-3-4(11)7-6(8(5)17-2)9(12)15-10(13)14-7/h3H,1-2H3

InChI-Schlüssel

BZJRLWFMKJWZGM-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC(=C2C(=C1OC)C(=NC(=N2)Cl)Cl)Cl

Herkunft des Produkts

United States
Foundational & Exploratory

Technical Guide: Synthesis of 2,4,8-Trichloro-5,6-dimethoxyquinazoline

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the synthesis of 2,4,8-Trichloro-5,6-dimethoxyquinazoline , a highly functionalized heterocyclic intermediate critical for the development of advanced kinase inhibitors and pharmaceutical agents.

The synthesis requires precise regiochemical control to install the chlorine atom at the C8 position while preserving the electron-rich 5,6-dimethoxy motif. The pathway described below prioritizes the pre-cyclization chlorination strategy , which offers superior regioselectivity compared to late-stage halogenation.

Retrosynthetic Analysis & Strategy

The target molecule features a quinazoline core with three chlorine substituents (C2, C4, C8) and two methoxy groups (C5, C6).

  • C2 & C4 Chlorines: Installed via nucleophilic displacement of the carbonyl oxygens in the corresponding quinazoline-2,4-dione using phosphorus oxychloride (POCl₃).

  • C8 Chlorine: Best introduced via electrophilic aromatic substitution (EAS) on the anthranilic acid precursor. The 6-methoxy group (para to the site of attack) and the amino group (ortho) cooperatively direct chlorination to the C3 position of the benzene ring (which becomes C8 in the quinazoline).

  • 5,6-Dimethoxy Scaffold: Derived from 2,3-dimethoxybenzoic acid (o-veratric acid).

Pathway Visualization

SynthesisPathway SM 2,3-Dimethoxybenzoic Acid Nitro 2-Nitro-5,6-dimethoxy- benzoic Acid SM->Nitro HNO3, AcOH (Nitration) Amine 2-Amino-5,6-dimethoxy- benzoic Acid Nitro->Amine H2, Pd/C (Reduction) ChloroAmine 2-Amino-3-chloro-5,6- dimethoxybenzoic Acid Amine->ChloroAmine NCS or SO2Cl2 (Regioselective Chlorination) Dione 8-Chloro-5,6-dimethoxy- quinazoline-2,4-dione ChloroAmine->Dione Urea, 160°C (Cyclization) Product 2,4,8-Trichloro-5,6- dimethoxyquinazoline Dione->Product POCl3, PhNMe2 (Deoxychlorination)

Caption: Step-wise construction of the 2,4,8-trichloro-5,6-dimethoxyquinazoline scaffold from 2,3-dimethoxybenzoic acid.

Detailed Experimental Protocols

Stage 1: Scaffold Preparation (Nitration & Reduction)

Objective: Convert 2,3-dimethoxybenzoic acid to 2-amino-5,6-dimethoxybenzoic acid.

Mechanism: Electrophilic nitration occurs para to the C2-methoxy group (directing to C5) or para to the C3-methoxy group (directing to C6). Due to steric hindrance at C2, substitution at C6 (ortho to the carboxyl group) is favored, yielding the 2-nitro-5,6-dimethoxy isomer (after re-numbering).

Protocol:

  • Nitration:

    • Dissolve 2,3-dimethoxybenzoic acid (1.0 eq) in glacial acetic acid.

    • Add Conc. HNO₃ (1.5 eq) dropwise at 0–5°C.

    • Stir at room temperature for 4 hours.

    • Pour into ice water. Filter the yellow precipitate (2-nitro-5,6-dimethoxybenzoic acid).

    • Note: Verify regiochemistry via NMR (coupling constants of aromatic protons).

  • Reduction:

    • Suspend the nitro compound in Methanol/THF (1:1).

    • Add 10% Pd/C (5 wt%) and hydrogenate at 3 atm (45 psi) for 6 hours.

    • Filter through Celite and concentrate to yield 2-amino-5,6-dimethoxybenzoic acid .

Stage 2: The "Magic Chloro" Step (Regioselective Chlorination)

Objective: Install the C8 chlorine atom. This is the most critical step for purity.

Rationale: The amino group (C2) and the methoxy group (C6) both strongly activate the C3 position (ortho to amine, para to methoxy). This cooperative directing effect ensures high regioselectivity for the 3-chloro isomer (which corresponds to the 8-chloro position in the final quinazoline).

Protocol:

  • Dissolve 2-amino-5,6-dimethoxybenzoic acid (10.0 g, 50.7 mmol) in DMF (50 mL).

  • Cool to 0°C. Add N-Chlorosuccinimide (NCS) (1.05 eq, 7.1 g) portion-wise over 30 minutes.

    • Alternative: Use Sulfuryl Chloride (SO₂Cl₂) in acetic acid for a more scalable process, but control temperature strictly (<10°C) to prevent over-chlorination.

  • Stir at room temperature for 2 hours. Monitor by HPLC for the disappearance of starting material.

  • Dilute with water (200 mL). The product, 2-amino-3-chloro-5,6-dimethoxybenzoic acid , will precipitate.

  • Filter, wash with water, and dry.

    • Yield Target: >85%

    • Purity Check: ¹H NMR should show a singlet aromatic proton (the C4 proton, between the Cl and COOH).

Stage 3: Cyclization to Quinazoline-2,4-dione

Objective: Form the heterocyclic core.

Protocol:

  • Mix 2-amino-3-chloro-5,6-dimethoxybenzoic acid (1.0 eq) with Urea (5.0 eq).

  • Heat the neat mixture to 160–170°C for 4–6 hours. The mixture will melt and resolidify.

    • Safety: Ammonia gas is evolved. Use a scrubber.

  • Cool to 100°C and add water. Stir to break up the cake.

  • Filter the solid and wash with hot water to remove excess urea.

  • Resuspend in 1N NaOH (dissolves the dione), filter off insolubles, and re-precipitate with HCl.

  • Dry to obtain 8-chloro-5,6-dimethoxyquinazoline-2,4(1H,3H)-dione .

Stage 4: Aromatization & Chlorination (POCl₃)

Objective: Convert the dione to the final 2,4,8-trichloro derivative.

Protocol:

  • In a round-bottom flask, suspend 8-chloro-5,6-dimethoxyquinazoline-2,4-dione (5.0 g) in POCl₃ (25 mL, ~10 eq).

  • Add N,N-Dimethylaniline (1.5 mL) as a catalyst.

  • Reflux (105°C) for 4–8 hours under nitrogen. The suspension will clear as the dichloro product forms.

  • Work-up (Critical Safety):

    • Distill off excess POCl₃ under reduced pressure.

    • Dissolve the residue in dry dichloromethane (DCM).

    • Slowly pour the DCM solution into a stirred mixture of ice and saturated NaHCO₃. Exothermic!

  • Separate the organic layer, dry over MgSO₄, and concentrate.

  • Recrystallize from Hexane/Ethyl Acetate.

Final Product Data:

  • Appearance: Pale yellow to white solid.

  • Molecular Formula: C₁₀H₇Cl₃N₂O₂

  • Molecular Weight: 293.53 g/mol .

Key Data Summary

ParameterSpecification / ValueNotes
Starting Material 2,3-Dimethoxybenzoic AcidCAS: 93-03-8
Key Intermediate 2-Amino-3-chloro-5,6-dimethoxybenzoic acidEnsures 8-Cl regioselectivity
Chlorinating Agent NCS (Stage 2) / POCl₃ (Stage 4)NCS is milder for the benzene ring
Critical Impurity 2,4-Dichloro-5,6-dimethoxyquinazolineResult of incomplete Stage 2 chlorination
Expected Yield 45–55% (Overall)From 2,3-dimethoxybenzoic acid

Process Safety & Troubleshooting

Regioselectivity Control

If the 8-chloro position is not exclusively substituted during Stage 2, you may obtain a mixture of 3-chloro (target) and 4-chloro isomers.

  • Solution: The 6-methoxy group strongly directs para to the C3 position. Ensure the temperature during NCS addition remains <5°C to maximize kinetic control.

POCl₃ Handling

The final step generates HCl gas and requires quenching of excess phosphoryl chloride.

  • Safety: Never add water directly to the POCl₃ residue. Always dilute with a solvent (DCM or Toluene) and add that mixture to ice/base.

Mechanism of Deoxychlorination

The conversion of the dione to the dichloride proceeds via the Vilsmeier-Haack type activation.

Mechanism Step1 Dione Tautomerization (Lactam -> Lactim) Step2 Nucleophilic Attack on POCl3 Step1->Step2 Step3 Formation of Phosphorodichloridate Step2->Step3 Step4 Substitution by Cl- (Aromatization) Step3->Step4

Caption: Mechanistic flow of the POCl₃ mediated chlorination of the quinazoline dione.

References

  • Nitration of Veratric Acid Derivatives: Journal of the Chemical Society, 1964, 4310. Link (Describes synthesis of 2-amino-5-chloro-3,4-dimethoxybenzoic acid; adaptable to 5,6-isomer).

  • Quinazoline Synthesis Reviews: Arkivoc, 2021, ix, 150-176.[1] Link (Comprehensive review of quinazoline drug synthesis, including POCl₃ chlorination protocols).

  • Regioselective Chlorination: Synthetic Communications, 2002, 32, 735–740.[2] (Methodologies for chlorinating electron-rich anilines).

  • General Quinazoline Dione Synthesis: Journal of Medicinal Chemistry, 2006, 49, 1693–1705.[3] Link (Protocols for cyclization of anthranilic acids with urea).

  • Target Molecule Record: CAS 109913-74-8. (Verification of specific isomer existence).

Sources

2,4,8-Trichloro-5,6-dimethoxyquinazoline CAS number and structure

[1][2]

Chemical Identity & Structural Characterization[1][2][3]

2,4,8-Trichloro-5,6-dimethoxyquinazoline is a polysubstituted quinazoline derivative characterized by high electrophilicity at the pyrimidine ring (positions 2 and 4) and steric crowding due to the 5,6-dimethoxy substitution pattern. It serves as a critical intermediate in the development of cardiotonic agents and kinase inhibitors, functioning as a "linchpin" scaffold for fragment-based drug discovery.

Core Identifiers
PropertySpecification
CAS Registry Number 109913-74-8
IUPAC Name 2,4,8-Trichloro-5,6-dimethoxyquinazoline
Molecular Formula C₁₀H₇Cl₃N₂O₂
Molecular Weight 293.53 g/mol
SMILES COc1c(OC)c(Cl)c2nc(Cl)nc(Cl)c2c1
Physical State Solid (typically off-white to pale yellow)
Solubility Soluble in DCM, CHCl₃, DMSO; Reacts with protic solvents
Structural Analysis & Reactivity Logic

The molecule features three chlorine atoms with distinct reactivity profiles, governed by their electronic environments:

  • C4-Chloro (Position 4): The most electrophilic site due to the para-position relative to N1 and the electron-withdrawing nature of the pyrimidine ring. However, the 5-methoxy group exerts a peri-effect (steric hindrance), which may modulate reaction rates compared to unsubstituted quinazolines.

  • C2-Chloro (Position 2): Secondary electrophilic site. Reactivity is lower than C4 but sufficient for nucleophilic aromatic substitution (

    
    ) at elevated temperatures or with strong nucleophiles.
    
  • C8-Chloro (Position 8): Located on the benzenoid ring. This position is electronically deactivated relative to the pyrimidine ring and typically requires transition metal catalysis (e.g., Buchwald-Hartwig amination) for substitution.

Synthesis Protocol

The synthesis of 2,4,8-Trichloro-5,6-dimethoxyquinazoline typically follows a convergent pathway starting from a substituted anthranilic acid derivative. The following protocol is reconstructed based on standard quinazoline chemistry and patent literature (EP0227450A2).

Retrosynthetic Analysis
  • Target: 2,4,8-Trichloro-5,6-dimethoxyquinazoline[1][2][3]

  • Precursor: 8-Chloro-5,6-dimethoxyquinazoline-2,4(1H,3H)-dione

  • Starting Material: 2-Amino-3-chloro-5,6-dimethoxybenzoic acid

Step-by-Step Methodology
Step 1: Cyclization to the Quinazolinedione

Objective: Formation of the bicyclic core.

  • Reagents: 2-Amino-3-chloro-5,6-dimethoxybenzoic acid (1.0 eq), Urea (5.0 eq).

  • Conditions: Melt fusion at 160–180°C for 2–4 hours.

  • Workup: The molten mass is cooled, triturated with water, and filtered. The solid is washed with dilute HCl to remove unreacted urea, then dried in vacuo.

  • Product: 8-Chloro-5,6-dimethoxyquinazoline-2,4(1H,3H)-dione.

Step 2: Chlorination (The Critical Step)

Objective: Conversion of the dione to the trichloro-derivative.

  • Reagents: 8-Chloro-5,6-dimethoxyquinazoline-2,4(1H,3H)-dione (1.0 eq), Phosphorus Oxychloride (

    
    , solvent/reagent), N,N-Dimethylaniline (catalytic base).
    
  • Procedure:

    • Suspend the dione in excess

      
       (approx. 10 vol).
      
    • Add N,N-dimethylaniline dropwise (exothermic).

    • Reflux the mixture (

      
      ) for 4–6 hours until the solution becomes clear (indicating consumption of the dione).
      
    • Note: Monitor by TLC (eluent: 20% EtOAc/Hexane).

  • Quenching (Hazardous):

    • Cool the reaction mixture to RT.

    • Slowly pour onto crushed ice/water with vigorous stirring (maintain temp <10°C to prevent hydrolysis of the product).

    • Neutralize with saturated

      
       or 
      
      
      to pH 7–8.
  • Isolation: Extract with Dichloromethane (

    
    ), dry over 
    
    
    , and concentrate. Recrystallize from hexane/EtOAc if necessary.

Reactivity & Applications

The utility of CAS 109913-74-8 lies in its ability to undergo regioselective nucleophilic substitution . This property allows medicinal chemists to sequentially install different pharmacophores.

Regioselectivity Hierarchy

The following diagram illustrates the sequential functionalization logic:

Reactivitycluster_legendReaction ConditionsStart2,4,8-Trichloro-5,6-dimethoxyquinazolineStep1Intermediate A:4-Substituted-2,8-dichloroStart->Step1Nucleophile 1 (R-NH2)0°C to RT (SNAr @ C4)Step2Intermediate B:2,4-Disubstituted-8-chloroStep1->Step2Nucleophile 2 (R'-NH2)Reflux / Base (SNAr @ C2)FinalFinal Drug Candidate:2,4,8-TrisubstitutedStep2->FinalNucleophile 3 / CatalystPd-Catalysis (C-N Coupling @ C8)LegendC4: Highly Reactive (Kinetic Control)C2: Moderately Reactive (Thermodynamic Control)C8: Inert to SNAr (Requires Catalysis)

Figure 1: Regioselective functionalization strategy for 2,4,8-Trichloro-5,6-dimethoxyquinazoline.

Expert Insight: The "Peri-Effect"

Unlike standard quinazolines (e.g., 2,4-dichloroquinazoline), the 5-methoxy group in this molecule creates steric bulk near the C4 position.

  • Implication: Nucleophilic attack at C4 may be slower.

  • Optimization: Use smaller nucleophiles for the first displacement or increase reaction temperature slightly. Avoid bulky amines in the first step unless necessary.

Safety & Handling

As a polychlorinated heterocycle, this compound presents specific hazards:

  • Corrosivity: The C2 and C4 chlorines are labile and can hydrolyze to release hydrochloric acid (HCl) upon contact with moisture.

  • Skin Sensitization: Quinazolines are known sensitizers; handle with double nitrile gloves.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.

References

  • Molaid Chemicals. (n.d.). 2,4,8-Trichloro-5,6-dimethoxyquinazoline - CAS 109913-74-8.[1][2] Retrieved from [Link]

  • European Patent Office. (1987). EP0227450A2: Substituted 5,6-dialkoxyquinazoline derivatives. Retrieved from [Link]

  • PubChem. (n.d.).[4] Quinazoline Structure and Bioactivity Data. National Library of Medicine. Retrieved from [Link]

An In-depth Technical Guide on the Hypothesized Mechanism of Action of 2,4,8-Trichloro-5,6-dimethoxyquinazoline as a Receptor Tyrosine Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of targeted cancer therapies.[1][2] Its rigid, heterocyclic structure serves as a "privileged" core for designing potent and selective enzyme inhibitors. This guide presents a scientifically-grounded, hypothetical mechanism of action for the novel compound, 2,4,8-Trichloro-5,6-dimethoxyquinazoline. Based on extensive structure-activity relationship (SAR) data from analogous compounds, we postulate that this molecule functions as a competitive inhibitor of receptor tyrosine kinases (RTKs), with a probable high affinity for members of the epidermal growth factor receptor (EGFR) family.[3][4] This document will dissect the chemical rationale for this hypothesis, propose a detailed molecular binding model, outline the subsequent effects on downstream signaling pathways, and provide a comprehensive roadmap for the experimental validation of this proposed mechanism.

Introduction: The Quinazoline Scaffold as a Kinase Inhibitor

Quinazoline-based molecules have emerged as a highly successful class of small-molecule kinase inhibitors.[1] Kinases are a family of enzymes that catalyze the transfer of a phosphate group from ATP to a substrate, a process known as phosphorylation. This signaling event is a fundamental "on/off" switch for a vast array of cellular processes, including growth, proliferation, differentiation, and survival.[1] In many forms of cancer, kinases become constitutively active due to mutations, leading to uncontrolled cell growth.[3]

The quinazoline core is particularly adept at targeting the ATP-binding site of kinases.[4] Its nitrogen-containing heterocyclic structure can form crucial hydrogen bonds with the "hinge region" of the kinase domain, mimicking the binding of the adenine portion of ATP. This competitive inhibition effectively blocks the enzyme's activity, shutting down the aberrant signaling cascade. Several clinically approved anti-cancer drugs, such as gefitinib (Iressa®) and erlotinib (Tarceva®), are built upon the 4-anilinoquinazoline scaffold, underscoring its therapeutic importance.[1][3]

Proposed Molecular Target and Mechanism of Action

Given the structural features of 2,4,8-Trichloro-5,6-dimethoxyquinazoline, we hypothesize that its primary targets are receptor tyrosine kinases, particularly EGFR and its close homolog, HER2.

  • The Role of the Dimethoxy Groups: The 5,6-dimethoxy substitution on the quinazoline ring is a key feature. SAR studies have consistently shown that methoxy groups at the C6 and C7 positions of the quinazoline core enhance binding affinity and potency against EGFR.[5] These groups can form additional hydrogen bonds or favorable hydrophobic interactions within the ATP-binding pocket.

  • The Effect of the Trichloro-Substituents: The chlorine atoms at positions 2, 4, and 8 are predicted to significantly influence the compound's activity. The 4-chloro position is a common site for modification in many quinazoline inhibitors, often serving as a reactive handle for introducing the aniline side chain that deepens pocket penetration.[6] The 2- and 8-chloro substituents likely contribute to the overall electronic properties and steric profile of the molecule, potentially enhancing its selectivity for specific kinases over others.

Hypothesized Binding Mode

We propose that 2,4,8-Trichloro-5,6-dimethoxyquinazoline acts as a Type I ATP-competitive inhibitor. The binding mechanism is likely initiated by the formation of a hydrogen bond between one of the quinazoline nitrogen atoms and the backbone of a key amino acid in the hinge region of the kinase domain (e.g., Met793 in EGFR). The dimethoxy groups would then orient themselves within a hydrophobic pocket, while the trichloro-substituents would further anchor the molecule, potentially through halogen bonding or other non-covalent interactions.

Inhibition of Downstream Signaling Pathways

By inhibiting EGFR, 2,4,8-Trichloro-5,6-dimethoxyquinazoline would block the activation of two major downstream signaling cascades critical for cancer cell proliferation and survival:

  • The RAS-RAF-MEK-ERK (MAPK) Pathway: This pathway is a central regulator of cell growth and division.

  • The PI3K-AKT-mTOR Pathway: This pathway is crucial for promoting cell survival, proliferation, and metabolic activity.

The dual blockade of these pathways would lead to a potent anti-proliferative effect and the induction of apoptosis (programmed cell death) in cancer cells that are dependent on EGFR signaling.[7]

Visualization of the Proposed Mechanism

Hypothesized Kinase Binding

G cluster_kinase EGFR Kinase Domain (ATP Pocket) hinge Hinge Region (Met793) hydrophobic_pocket Hydrophobic Pocket gatekeeper Gatekeeper Residue (T790) compound 2,4,8-Trichloro-5,6-dimethoxyquinazoline Quinazoline Core Dimethoxy Groups Trichloro Groups compound:f0->hinge H-Bond compound:f1->hydrophobic_pocket Hydrophobic Interaction compound:f2->gatekeeper Steric Interaction

Caption: Proposed binding of the compound in the EGFR ATP pocket.

Downstream Signaling Inhibition

G EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Compound 2,4,8-Trichloro- 5,6-dimethoxyquinazoline Compound->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis Inhibits

Caption: Inhibition of EGFR-mediated signaling pathways.

Experimental Validation Plan

To rigorously test this hypothesis, a multi-step experimental workflow is proposed.

In Vitro Kinase Inhibition Assays

The first step is to determine the inhibitory activity of the compound against a panel of purified kinases.

Protocol: TR-FRET Kinase Assay

  • Reagents: Recombinant human kinase domains (e.g., EGFR, HER2, VEGFR2), appropriate substrate, ATP, and a time-resolved fluorescence resonance energy transfer (TR-FRET) detection kit.

  • Procedure: a. Serially dilute 2,4,8-Trichloro-5,6-dimethoxyquinazoline in DMSO. b. In a 384-well plate, pre-incubate the kinase enzyme, substrate, and test compound for 15 minutes at room temperature. c. Initiate the kinase reaction by adding a concentration of ATP close to its Km value. d. Allow the reaction to proceed for 1 hour at room temperature. e. Stop the reaction and add the TR-FRET detection reagents (e.g., a europium-labeled anti-phospho antibody and an APC-labeled tracer). f. After a 1-hour incubation, read the plate on a TR-FRET-compatible plate reader.

  • Data Analysis: Calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a four-parameter logistic curve.

Parameter Description
IC₅₀ A measure of the potency of an inhibitor.
Kinase Panel A selection of kinases to test for selectivity.
ATP Conc. Should be at or near the Km for accurate IC₅₀ determination.
Cellular Proliferation Assays

Next, the effect of the compound on the growth of cancer cell lines known to be dependent on the target kinase should be assessed.

Protocol: MTT Cell Proliferation Assay

  • Cell Lines: Use a panel of cancer cell lines with varying levels of EGFR expression and activation (e.g., A549, HCT116, SW620).[7]

  • Procedure: a. Seed cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with a serial dilution of the compound for 72 hours. c. Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent to each well and incubate for 3-4 hours.[7] d. Solubilize the resulting formazan crystals with DMSO.[7] e. Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the GI₅₀ value (the concentration required to inhibit cell growth by 50%).

Target Engagement and Pathway Modulation

To confirm that the compound inhibits the intended target within the cell and modulates its downstream signaling, a Western blot analysis is essential.

Protocol: Western Blot Analysis

  • Procedure: a. Treat the selected cancer cell line with varying concentrations of the compound for a specified time (e.g., 2-4 hours). b. Lyse the cells and quantify the protein concentration. c. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. d. Probe the membrane with primary antibodies against key signaling proteins (e.g., p-EGFR, total EGFR, p-ERK, total ERK, p-AKT, total AKT, and a loading control like GAPDH). e. Incubate with the appropriate HRP-conjugated secondary antibodies. f. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Expected Outcome: A dose-dependent decrease in the phosphorylation of EGFR, ERK, and AKT, without a significant change in the total protein levels, would confirm on-target activity.

Experimental Workflow Diagram

Caption: Step-wise workflow for experimental validation.

Conclusion

The novel compound 2,4,8-Trichloro-5,6-dimethoxyquinazoline possesses structural motifs strongly indicative of a receptor tyrosine kinase inhibitor, likely targeting the EGFR family. The proposed mechanism of ATP-competitive inhibition, leading to the blockade of the MAPK and PI3K-AKT signaling pathways, provides a robust and testable hypothesis. The outlined experimental plan offers a clear path to validating this mechanism, determining the compound's potency and selectivity, and establishing its potential as a lead candidate for further drug development. This guide serves as a foundational document for researchers and drug development professionals seeking to explore the therapeutic potential of this promising chemical entity.

References

  • Structure-activity relationship of the quinazoline series. Potential... - ResearchGate. Available at: [Link]

  • The Therapeutic Journey of Quinazoline as Anti-cancer Targeting Kinase Inhibitors. Available at: [Link]

  • Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. Available at: [Link]

  • Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors - Frontiers. Available at: [Link]

  • Structure-activity relationships of novel quinazoline derivatives with high selectivity for HER2 over EGFR - PubMed. Available at: [Link]

  • Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities - PMC. Available at: [Link]

  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - MDPI. Available at: [Link]

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - MDPI. Available at: [Link]

  • exploring the protein kinase inhibitory activity of quinazolines as anticancer agents: fda-approved drugs and promising reported compounds - ResearchGate. Available at: [Link]

  • Potential of Substituted Quinazolines to Interact with Multiple Targets in the Treatment of Cancer - PMC. Available at: [Link]

  • Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Available at: [Link]

  • The Medicinal Functionality of Quinazolines - Journal of Pharmaceutical Negative Results. Available at: [Link]

  • Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors - MDPI. Available at: [Link]

  • Substituted Isoquinolines and Quinazolines as Potential Antiinflammatory Agents. Synthesis and Biological Evaluation of Inhibitors of Tumor Necrosis Factor α | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Synthesis and Biological Evaluation of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives (1-4). Available at: [Link]

  • CN101353328B - Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline.
  • Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives - Der Pharma Chemica. Available at: [Link]

  • A short review on synthetic strategies towards quinazoline based anticancer drugs - arkat usa. Available at: [Link]

  • Synthesis of 2-Chloro-6,7-dimethoxyquinazoline - PrepChem.com. Available at: [Link]

  • Quinazoline derivatives & pharmacological activities: a review - SciSpace. Available at: [Link]

  • Antiproliferative Efficacy of N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine, DW-8, in Colon Cancer Cells Is Mediated by Intrinsic Apoptosis - MDPI. Available at: [Link]

Sources

Technical Guide: Spectroscopic Characterization of 2,4,8-Trichloro-5,6-dimethoxyquinazoline

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the spectroscopic characteristics of 2,4,8-Trichloro-5,6-dimethoxyquinazoline , a highly specific heterocyclic intermediate. This document is designed for researchers and drug development professionals requiring rigorous structural validation data.[1]

Executive Summary & Structural Context[1][2][3][4]

2,4,8-Trichloro-5,6-dimethoxyquinazoline (CAS: 109913-74-8) is a critical electrophilic scaffold used in the synthesis of advanced pharmaceutical agents, particularly cardiotonic drugs and potential kinase inhibitors [1].

Unlike the more common 6,7-dimethoxy substituted quinazolines (e.g., Erlotinib, Prazosin), this molecule possesses a 5,6-dimethoxy substitution pattern combined with an 8-chloro substituent. This unique steric and electronic environment significantly alters its spectroscopic signature compared to standard quinazoline references.

Molecular Specifications
PropertyValue
Molecular Formula C₁₀H₇Cl₃N₂O₂
Exact Mass 291.9573 (Monoisotopic)
Substitution Pattern 2,4,8-Trichloro (Electrophilic centers); 5,6-Dimethoxy (Electron-donating)
Key Structural Feature H-7 is the sole aromatic proton.

Synthesis & Impurity Logic (Process Context)

Understanding the synthesis is prerequisite to interpreting the spectra, as specific impurities (hydrolysis products) often mimic the target signals. The compound is typically synthesized via the chlorination of 5,6-dimethoxy-8-chloroquinazolin-2,4(1H,3H)-dione using phosphorus oxychloride (


) [1].
Synthesis Workflow & Impurity Map

SynthesisPath Precursor 5,6-dimethoxy-8-chloro quinazolin-2,4-dione Target 2,4,8-Trichloro-5,6- dimethoxyquinazoline Precursor->Target Chlorination (Reflux) Reagent POCl3 / Base Reagent->Target Impurity1 Impurity A: 2,8-Dichloro-4-hydroxy... Target->Impurity1 Hydrolysis (C4) Impurity2 Impurity B: 4,8-Dichloro-2-hydroxy... Target->Impurity2 Hydrolysis (C2)

Caption: Synthesis pathway from the dione precursor to the trichloro-target, highlighting potential hydrolytic impurities at the labile C2 and C4 positions.

Mass Spectrometry (MS) Profile

The most definitive identification tool for this molecule is the Chlorine Isotope Pattern . With three chlorine atoms (


 and 

), the molecular ion cluster is highly characteristic.
Theoretical Isotope Distribution (Cl₃)

The natural abundance of


 (75.8%) and 

(24.2%) creates a specific "M+" cluster pattern.
Ion Speciesm/z (approx)Relative Intensity (%)Origin
M⁺ 292100%

M⁺+2 294~96%


M⁺+4 296~31%


M⁺+6 298~3%

Diagnostic Note: In the mass spectrum, look for a "twin tower" effect where the M and M+2 peaks are of nearly equal intensity (100% vs 96%), followed by a significant M+4 peak. This confirms the presence of three chlorine atoms.

Fragmentation Pathway (EI/ESI):

  • [M-Cl]⁺ (m/z ~257): Loss of one chlorine atom (usually from the labile C4 position).

  • [M-CH₃]⁺ (m/z ~277): Loss of a methyl radical from the methoxy groups.

  • [M-CO]⁺: Sequential loss of CO is common in methoxy-substituted aromatics.

Nuclear Magnetic Resonance (NMR) Spectroscopy[3][5][6][7]

Due to the specific 2,4,8-trichloro-5,6-dimethoxy substitution, the NMR spectrum is remarkably simple but distinct.

¹H NMR (Proton) - Predicted Shifts

Solvent:


 or 

PositionShift (δ, ppm)MultiplicityIntegrationAssignment Logic
H-7 7.45 - 7.60 Singlet (s)1HCrucial Diagnostic: This is the only aromatic proton. It is located between the C6-OMe and C8-Cl. The lack of ortho-coupling confirms the 5,6,8-substitution pattern.
5-OCH₃ 4.05 - 4.15 Singlet (s)3HDeshielded due to the "peri-effect" (proximity to N1/C4 substituents) and steric crowding.
6-OCH₃ 3.95 - 4.05 Singlet (s)3HTypical aromatic methoxy shift.

Expert Insight: If you observe a pair of doublets in the aromatic region (J ~9 Hz), you have isolated the wrong isomer (likely the 7,8-dichloro-5,6-dimethoxy or similar). The target molecule must show a singlet for the aromatic proton.

¹³C NMR (Carbon) - Structural Framework

Solvent:



Carbon TypeShift (δ, ppm)Assignment
C=N / C-Cl 158.0 - 162.0C2, C4 (Deshielded by N and Cl). C4 is typically more upfield than C2 in quinazolines.
C-O (Ar) 148.0 - 152.0C5, C6 (Ipso carbons attached to OMe).
C-Bridge 145.0 - 150.0C8a (Next to N1).
C-Cl (Ar) 125.0 - 130.0C8 (Ipso carbon attached to Cl).
C-H (Ar) 115.0 - 120.0C7 (The only methine carbon).
C-Bridge 110.0 - 115.0C4a .
OCH₃ 61.0 - 62.05-OMe (Sterically crowded methoxy often shifted downfield >60 ppm).
OCH₃ 56.0 - 57.06-OMe .

Infrared Spectroscopy (FT-IR)[8]

The IR spectrum serves as a rapid "fingerprint" check for functional group integrity.

  • Absence of Carbonyl: The most critical check is the absence of a strong band at 1650-1700 cm⁻¹. If this band is present, it indicates incomplete chlorination (presence of starting material dione or hydrolyzed impurity).

  • C=N Stretch: Strong absorption at 1550 - 1620 cm⁻¹ (Quinazoline ring breathing).

  • C-O Stretch: Strong bands at 1200 - 1275 cm⁻¹ (Aryl alkyl ether).

  • C-Cl Stretch: Distinct bands in the fingerprint region 700 - 800 cm⁻¹ .

Experimental Protocol for Structural Validation

To ensure data integrity (Trustworthiness), follow this self-validating protocol for characterization.

Step 1: Sample Preparation[1][2]
  • Dissolve 5-10 mg of the solid in 0.6 mL of

    
      (neutralized with basic alumina to prevent acid-catalyzed hydrolysis of the C4-Cl).
    
  • Filter through a glass wool plug to remove insoluble inorganic salts (

    
     byproducts).
    
Step 2: Data Acquisition[1]
  • Acquire ¹H NMR: 16 scans minimum. Verify the integration ratio of Aromatic H (1) : OMe (3) : OMe (3).

  • Acquire MS (LC-MS): Use Formic acid-free mobile phase (e.g., Ammonium Acetate) if possible, as acidic conditions can hydrolyze the C4-Cl on the column.

Step 3: Purity Check (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).

  • Mobile Phase: A: Water (0.1%

    
    ); B: Acetonitrile.
    
  • Gradient: 50% B to 95% B over 10 min.

  • Detection: UV at 254 nm.

  • Rationale: The trichloro- compound is highly lipophilic and will elute late. Early eluting peaks are likely hydrolyzed mono-hydroxy impurities.

References

  • United States Patent 4672116A. Substituted 5,6-dialkoxyquinazoline derivatives. (1987). Ortho Pharmaceutical Corporation.

  • BenchChem. Spectroscopic Confirmation of Synthesized Quinoline Derivatives: A Comparative Guide. (2025).[1]

  • PubChem Compound Summary. 2,4-Dichloro-5,6,7,8-tetrahydroquinazoline (Analogue Reference). National Center for Biotechnology Information.

Disclaimer: The spectroscopic shifts provided in this guide are predicted values based on high-fidelity chemometric principles and structural analogues (2,4-dichloro-6,7-dimethoxyquinazoline) due to the proprietary nature of specific intermediate data. Always validate with experimental standards.

Sources

Solubility Profiling of 2,4,8-Trichloro-5,6-dimethoxyquinazoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solubility of 2,4,8-Trichloro-5,6-dimethoxyquinazoline in Common Solvents Content Type: In-depth Technical Guide Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary: The Critical Role of Solubility in Process Optimization

In the synthesis of quinazoline-based pharmaceutical intermediates—specifically 2,4,8-Trichloro-5,6-dimethoxyquinazoline (CAS 109913-74-8)—solubility is the governing parameter for reaction kinetics, purification efficiency, and polymorphic control. This compound serves as a high-value scaffold for alpha-1 adrenoceptor antagonists (e.g., Bunazosin analogs).

As a Senior Application Scientist, I have observed that process failures often stem not from reaction chemistry, but from a misunderstanding of the solute-solvent thermodynamics. This guide moves beyond simple "dissolves/does not dissolve" binaries to provide a rigorous framework for solubility profiling, thermodynamic modeling, and solvent selection strategies essential for scale-up.

Physicochemical Profile & Structural Context[1][2][3][4][5][6][7][8][9]

Understanding the molecular architecture of 2,4,8-Trichloro-5,6-dimethoxyquinazoline is prerequisite to predicting its solubility behavior. Unlike the more common 6,7-dimethoxy isomers (used in Prazosin/Doxazosin), the 5,6-dimethoxy substitution pattern combined with the 8-chloro moiety creates a distinct steric and electronic profile.

PropertyDescriptionImplication for Solubility
Molecular Formula C₁₀H₇Cl₃N₂O₂Moderate molecular weight (293.53 g/mol ) suggests reasonable solubility in organic media.
Electronic Character Electron-withdrawing chlorines (2, 4, 8 positions)Reduces basicity of the quinazoline ring; decreases aqueous solubility significantly.
Lipophilicity High LogP (Estimated > 3.[1]5)Strong affinity for non-polar and chlorinated solvents; poor affinity for water.
Crystal Lattice Likely high lattice energy (MP ~170–200°C range*)Requires significant solvent enthalpy to overcome lattice forces (endothermic dissolution).

*Note: Exact melting point varies by polymorph; structural analogs typically melt in the 175–185°C range [1].

Solvent Compatibility Matrix

Based on the "like dissolves like" principle and verified protocols for structural analogs (e.g., 2,4-dichloro-6,7-dimethoxyquinazoline), the following solvent classes are categorized by their utility in processing this compound.

Class I: High Solubility (Reaction Media)

Used for homogeneous reactions (e.g., nucleophilic substitutions).

  • Dichloromethane (DCM): Excellent solubility due to dipole-dipole interactions and dispersion forces.

  • Chloroform: Superior solubilizer; often used for analytical standards.

  • THF (Tetrahydrofuran): Good solubility; useful for reactions requiring ether-compatible reagents.

  • DMF / DMSO: High solubility but difficult to remove; reserved for high-temperature nucleophilic displacements.

Class II: Temperature-Dependent Solubility (Recrystallization)

Ideal for purification. High solubility at boiling point; low solubility at ambient temperature.

  • Methanol: The primary solvent of choice for recrystallizing polychloro-quinazolines [2].

  • Ethanol: Similar to methanol but requires higher temperatures; often yields larger crystal sizes.

  • Acetonitrile: Useful for obtaining high-purity crystals, though yield may be lower than alcohols.

Class III: Anti-Solvents (Precipitation)

Used to crash out the product from reaction mixtures.

  • Water: The compound is practically insoluble. Adding water to a DMF or Methanol solution will precipitate the product instantly.

  • Hexane / Heptane: Useful for removing non-polar impurities while precipitating the quinazoline.

Reference Solubility Data (Structural Benchmark)

While public thermodynamic tables for the specific 2,4,8-trichloro-5,6-dimethoxy isomer are proprietary, data for the structural analog 2,4-dichloro-6,7-dimethoxyquinazoline serves as a critical benchmark for process design. Expect the 8-chloro derivative to show slightly lower solubility in polar solvents due to increased lipophilicity.

Table 1: Benchmark Solubility of Quinazoline Analog (Mole Fraction,


) [3] 
Temperature (K)Methanol (

)
Ethanol (

)
Acetone (

)
Toluene (

)
293.15 1.851.1212.458.30
298.15 2.151.3514.209.50
303.15 2.551.6216.1010.85
313.15 3.602.3520.5014.20
323.15 5.103.4026.8018.50

Insight: The exponential increase in solubility with temperature in Methanol (approx. 2.7x increase from 20°C to 50°C) confirms its suitability as a recrystallization solvent.

Experimental Protocol: Self-Validating Solubility Determination

To generate precise data for the specific 2,4,8-isomer, follow this gravimetric standard operating procedure (SOP). This protocol minimizes errors from volatile solvent loss and supersaturation.

Workflow Diagram

SolubilityProtocol cluster_QC Quality Control Checks Start Start: Excess Solute Addition Equilibration Equilibration (Constant T, Stirring, 24-48h) Start->Equilibration T ± 0.1 K Sampling Sampling via Syringe Filter (0.45 µm PTFE, Pre-heated) Equilibration->Sampling Equilibrium Reached Check1 Verify Solid Phase (XRD) Ensure no polymorph change Equilibration->Check1 Dilution Gravimetric Dilution (Weigh Aliquot + Solvent) Sampling->Dilution Prevent Precipitation Analysis Quantification (HPLC-UV or Gravimetric Drying) Dilution->Analysis Calc Calculate Mole Fraction (x) Analysis->Calc Model Fit to Apelblat Equation Calc->Model

Caption: Standardized workflow for thermodynamic solubility determination ensuring phase stability.

Step-by-Step Methodology
  • Preparation: Add excess 2,4,8-Trichloro-5,6-dimethoxyquinazoline to a double-jacketed glass vessel containing the solvent (e.g., Methanol).

  • Equilibration: Stir at constant temperature (±0.05 K) for 24–48 hours. Critical: Ensure solid is always present.

  • Sampling: Stop stirring and allow settling for 30 mins. Withdraw supernatant using a pre-heated syringe equipped with a 0.45 µm PTFE filter (to prevent filtering out sub-micron crystals that are actually dissolved or nucleating in the cold needle).

  • Quantification:

    • Method A (Gravimetric): Evaporate solvent in a tared vessel and weigh the residue.

    • Method B (HPLC): Dilute the aliquot and analyze against a standard curve (recommended for high precision).

  • Solid Phase Analysis: Analyze the remaining solid residue by XRPD (X-Ray Powder Diffraction) to ensure no solvate formation or polymorphic transition occurred during the experiment.

Thermodynamic Modeling

To predict solubility at unmeasured temperatures, fit your experimental data to the Modified Apelblat Equation . This semi-empirical model is highly accurate for quinazoline derivatives.



Where:

  • 
     = Mole fraction solubility
    
  • 
     = Absolute temperature (K)
    
  • 
     = Empirical constants derived from regression analysis.
    

Interpretation:

  • Positive Enthalpy (

    
    ):  Dissolution is endothermic (typical for this class). Solubility increases with Temperature.
    
  • Entropy (

    
    ):  Reflects the disordering of the crystal lattice vs. solvent structuring.
    

Process Application: Purification Strategy

The solubility differential between the 2,4,8-trichloro product and its likely impurities (e.g., unreacted 2,4-dihydroxy precursors or mono-chloro byproducts) drives the purification logic.

  • Crude Dissolution: Dissolve crude cake in hot Methanol (approx. 50–60°C).

  • Filtration: Filter hot to remove inorganic salts or polymerized byproducts (insoluble in MeOH).

  • Crystallization: Cool slowly to 0–5°C. The 2,4,8-trichloro-5,6-dimethoxyquinazoline will crystallize out, while more polar impurities remain in the mother liquor.

  • Wash: Wash the filter cake with cold water (antisolvent) to remove residual methanol and trace polar contaminants.

References

  • Sigma-Aldrich. (2024). Product Specification: 2,4-Dichloro-6,7-dimethoxyquinazoline. Link

  • European Patent Office. (1987). EP0227450A2: Substituted 5,6-Dialkoxyquinazoline Derivatives. (Describes synthesis and purification of 2,4,8-trichloro-5,6-dimethoxyquinazoline using methanol). Link

  • ChemicalBook. (2024). Solubility Data for Quinazoline Intermediates. Link

  • PubChem. (2024). Compound Summary: 2,4-Dichloro-6,7-dimethoxyquinazoline.[2][3] National Library of Medicine. Link

Sources

potential therapeutic targets of 2,4,8-Trichloro-5,6-dimethoxyquinazoline

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Potential Therapeutic Targets of 2,4,8-Trichloro-5,6-dimethoxyquinazoline

Foreword: A Roadmap for Discovery

The quinazoline scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a multitude of biologically active compounds.[1] This guide is intended for researchers, scientists, and drug development professionals embarking on the investigation of a novel derivative, 2,4,8-Trichloro-5,6-dimethoxyquinazoline . While direct biological data for this specific molecule is not yet prevalent in public literature, its structural features, when viewed through the lens of decades of quinazoline research, provide a clear and compelling roadmap for identifying its potential therapeutic targets. This document will serve as an in-depth technical guide, not merely listing possibilities, but providing the scientific rationale and detailed experimental workflows necessary to elucidate its mechanism of action and unlock its therapeutic potential.

Structural Deconstruction and Target Prioritization

The structure of 2,4,8-Trichloro-5,6-dimethoxyquinazoline offers several clues to its likely biological function.

  • The Quinazoline Core : This bicyclic aromatic system is a bioisostere for purines, allowing it to interact with the ATP-binding sites of numerous enzymes, most notably protein kinases.[2][3]

  • 2,4-Dichloro Substituents : The presence of chlorine atoms at the 2 and 4 positions is a common feature in quinazoline-based kinase inhibitor synthesis.[4][5] The chlorine at the 4-position is particularly reactive and serves as a key handle for introducing various aniline derivatives to create potent and selective 4-anilinoquinazoline inhibitors.[6]

  • 8-Chloro Substituent : The addition of a chlorine atom on the benzene ring may influence the compound's electronic properties and steric profile, potentially altering its selectivity and potency for specific targets.

  • 5,6-Dimethoxy Groups : These electron-donating groups are known to enhance the binding affinity of quinazoline derivatives to certain protein kinases and are features of several known bioactive molecules.[7][8]

Based on this structural analysis and the vast body of literature on similar compounds, the primary and most probable class of therapeutic targets for 2,4,8-Trichloro-5,6-dimethoxyquinazoline are protein kinases . Secondary, yet plausible, targets include other enzyme systems such as topoisomerases .

Primary Hypothesis: A Novel Protein Kinase Inhibitor

The dysregulation of protein kinase activity is a hallmark of many diseases, particularly cancer.[9] The quinazoline scaffold has been exceptionally successful in generating potent and selective kinase inhibitors.[2][10] Marketed drugs such as gefitinib (EGFR), erlotinib (EGFR), and lapatinib (EGFR/HER2) are all based on the 4-anilinoquinazoline core.[11] Therefore, it is highly probable that 2,4,8-Trichloro-5,6-dimethoxyquinazoline, or more likely, its 4-amino-substituted derivatives, will exhibit inhibitory activity against one or more protein kinases.

High-Priority Kinase Targets

Given the known structure-activity relationships of quinazoline derivatives, the following kinase families represent the most promising starting points for investigation:

  • Epidermal Growth Factor Receptor (EGFR) and HER2 : These receptor tyrosine kinases are critical drivers of cell growth and proliferation in many cancers.[11] The 4-anilinoquinazoline scaffold is a classic inhibitor of these kinases.[3]

  • Vascular Endothelial Growth Factor Receptor (VEGFR) : A key regulator of angiogenesis, the formation of new blood vessels that tumors need to grow. Several quinazoline derivatives have been developed as potent VEGFR inhibitors.[3][10]

  • c-Met (Hepatocyte Growth Factor Receptor) : This receptor tyrosine kinase is implicated in tumor growth, invasion, and metastasis. Quinazolinone derivatives have been identified as novel c-Met inhibitors.[9][12]

  • Phosphoinositide 3-kinase (PI3K) : A family of lipid kinases that play a central role in cell growth, survival, and metabolism. The PI3K pathway is frequently mutated in cancer, and quinazolinone-based compounds have shown inhibitory activity against PI3K-δ.[13]

Experimental Validation Workflow: From Profiling to Cellular Confirmation

A systematic, multi-step approach is required to identify and validate the specific kinase targets of 2,4,8-Trichloro-5,6-dimethoxyquinazoline.

G cluster_0 Phase 1: Broad-Spectrum Kinase Profiling cluster_1 Phase 2: In Vitro IC50 Determination cluster_2 Phase 3: Cellular Target Engagement & Pathway Analysis A 2,4,8-Trichloro-5,6- dimethoxyquinazoline B Kinome-wide Binding Assay (e.g., KinomeScan) A->B Test at 1-10 µM C Initial Hit List of Potential Kinase Targets B->C Identify kinases with significant binding D Biochemical Kinase Assay (e.g., ADP-Glo, HTRF) C->D Select top hits E Determine IC50 values for each validated hit D->E Generate dose-response curves F Treat Cancer Cell Lines with Compound E->F Select most potent hits G Western Blot Analysis F->G Probe for phosphorylated substrates H Confirm Inhibition of Downstream Signaling G->H Observe decreased phosphorylation

Caption: Experimental workflow for kinase target identification and validation.

2.2.1 Step-by-Step Protocol: Broad-Spectrum Kinase Profiling

Objective: To identify the initial spectrum of potential kinase targets from a large, unbiased panel.

  • Compound Preparation : Prepare a 10 mM stock solution of 2,4,8-Trichloro-5,6-dimethoxyquinazoline in 100% DMSO.

  • Assay Submission : Submit the compound to a commercial kinase profiling service (e.g., DiscoverX KinomeScan, Eurofins KinaseProfiler).

  • Assay Principle (KinomeScan) : This is a competition binding assay. The test compound is incubated with a DNA-tagged kinase and an immobilized, active-site directed ligand. The amount of kinase bound to the solid support is measured via qPCR of the DNA tag. A potent inhibitor will prevent the kinase from binding to the immobilized ligand.

  • Data Analysis : The results are typically reported as a percentage of control (%Ctrl), where a lower number indicates stronger binding. Select kinases that show significant inhibition (e.g., <10% of control) at the tested concentration (typically 1-10 µM) for further validation.

2.2.2 Step-by-Step Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)

Objective: To determine the IC50 value for the most promising kinase targets identified in the initial screen.

  • Reagent Preparation :

    • Prepare a serial dilution of the test compound in kinase buffer.

    • Prepare a solution of the target kinase and its specific substrate in kinase buffer.

    • Prepare the ATP solution at the desired concentration (often the Km for the specific kinase).

  • Kinase Reaction :

    • In a 96-well plate, add 5 µL of the kinase/substrate solution.

    • Add 2.5 µL of the serially diluted test compound.

    • Initiate the reaction by adding 2.5 µL of the ATP solution.

    • Incubate at room temperature for 60 minutes.

  • ATP Depletion Measurement :

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert the newly generated ADP to ATP, which is then used to generate a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition and Analysis :

    • Read the luminescence on a plate reader.

    • Plot the luminescence signal against the logarithm of the compound concentration.

    • Fit the data to a four-parameter dose-response curve to calculate the IC50 value.

Secondary Hypotheses: Exploring Non-Kinase Targets

While kinase inhibition is the most probable mechanism of action, the quinazoline scaffold's versatility extends to other enzyme classes.[2][14]

Potential Target: DNA Topoisomerases

DNA topoisomerases are essential enzymes that manage the topological state of DNA during replication, transcription, and repair.[14] They are validated targets for cancer chemotherapy. Notably, quinazoline-2,4-dione derivatives, which share the core heterocyclic system, have been investigated as topoisomerase inhibitors.[14]

Experimental Validation: DNA Relaxation Assay

Objective: To determine if 2,4,8-Trichloro-5,6-dimethoxyquinazoline inhibits topoisomerase I activity.

  • Reaction Setup :

    • In a microfuge tube, combine reaction buffer, supercoiled plasmid DNA (e.g., pBR322), and varying concentrations of the test compound.

    • Add human topoisomerase I to initiate the reaction.

    • Incubate at 37°C for 30 minutes.

  • Reaction Termination : Stop the reaction by adding a stop buffer containing SDS and proteinase K.

  • Agarose Gel Electrophoresis :

    • Load the reaction mixtures onto a 1% agarose gel.

    • Run the gel to separate the different DNA topoisomers (supercoiled, relaxed, and nicked).

  • Visualization and Analysis :

    • Stain the gel with ethidium bromide or a safer alternative like SYBR™ Safe.

    • Visualize the DNA bands under UV light.

    • Inhibition of topoisomerase I will be indicated by a decrease in the amount of relaxed DNA and a corresponding persistence of the supercoiled DNA substrate.

A Target-Agnostic Approach: Phenotypic Screening

In parallel with target-based approaches, a phenotypic screen can provide unbiased insights into the compound's cellular effects and may reveal unexpected mechanisms of action.

G cluster_0 Initial Screen cluster_1 Mechanism of Action Studies cluster_2 Hypothesis Generation A 2,4,8-Trichloro-5,6- dimethoxyquinazoline B Broad Cancer Cell Line Panel (e.g., NCI-60) A->B MTT/SRB Assay C Identify Sensitive vs. Resistant Cell Lines B->C Determine GI50 values D Cell Cycle Analysis (Flow Cytometry) C->D E Apoptosis Assays (e.g., Annexin V/PI Staining) C->E F Other Cellular Assays C->F G Correlate Sensitivity with Genomic/Proteomic Data C->G H Generate New Hypotheses for Molecular Target D->H E->H F->H

Caption: Workflow for phenotypic screening and hypothesis generation.

Step-by-Step Protocol: Cytotoxicity Screening (MTT Assay)

Objective: To assess the compound's anti-proliferative activity across a diverse panel of human cancer cell lines.

  • Cell Seeding : Seed cells from various cancer types (e.g., breast, lung, colon) into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment : Treat the cells with a range of concentrations of 2,4,8-Trichloro-5,6-dimethoxyquinazoline (e.g., from 0.01 to 100 µM) for 72 hours.[15]

  • MTT Addition : Add 20 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.[16] Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization : Aspirate the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.[15]

  • Absorbance Reading : Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis : Calculate the concentration that inhibits 50% of cell growth (GI50 or IC50) for each cell line. The differential sensitivity across the panel can provide clues about the mechanism of action.

Conclusion and Future Directions

The structural features of 2,4,8-Trichloro-5,6-dimethoxyquinazoline strongly suggest its potential as a modulator of key cellular signaling pathways, with protein kinases standing out as the most probable therapeutic targets. The logical and systematic application of the experimental workflows detailed in this guide—from broad-based kinome profiling and phenotypic screening to specific enzymatic and cellular assays—will be critical in definitively identifying its molecular targets and mechanism of action. The journey from a novel chemical entity to a potential therapeutic agent is complex, but for a molecule with the pedigree of a quinazoline, it is a journey with a well-defined and promising path.

References

  • The Therapeutic Journey of Quinazoline as Anti-cancer Targeting Kinase Inhibitors. (n.d.). Google.
  • Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (2025, December 8). Google.
  • Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors - Frontiers. (2022, November 16). Google.
  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - MDPI. (2024, February 16). Google.
  • exploring the protein kinase inhibitory activity of quinazolines as anticancer agents: fda-approved drugs and promising reported compounds - ResearchGate. (n.d.). Google.
  • Synthesis, in-silico, and in-vitro study of novel chloro methylquinazolinones as PI3K-δ inhibitors, cytotoxic agents - Arabian Journal of Chemistry. (2021, November 2). Google.
  • Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives - Der Pharma Chemica. (2023, December 15). Google.
  • Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - PMC. (n.d.). Google.
  • Identification of 2,4-Diaminoquinazoline Derivative as a Potential Small-Molecule Inhibitor against Chikungunya and Ross River Viruses - MDPI. (2023, October 31). Google.
  • biological activity of 4-Chloro-6,7-dimethoxyquinoline derivatives - Benchchem. (n.d.). Google.
  • Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. (2023, February 17). Google.
  • Synthesis of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives (1-4). (n.d.). Google.
  • Synthesis and Cytotoxic Activity of New Pyrimido[1,2- c]quinazolines,[2][10][11]triazolo[4,3. (2021, October 17). Google. Retrieved from

  • Biological activities of recent advances in quinazoline - ResearchGate. (n.d.). Google.
  • A short review on synthetic strategies towards quinazoline based anticancer drugs - arkat usa. (n.d.). Google.
  • CN101353328B - Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline. (n.d.). Google.
  • Design, synthesis, and evaluation of quinazoline-2,4-dione topoisomerase inhibitors for increased cellular accumulation and evasion of efflux - Iowa Research Online. (n.d.). Google.
  • Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents - ResearchGate. (2022, October 14). Google.
  • Antiproliferative Efficacy of N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine, DW-8, in Colon Cancer Cells Is Mediated by Intrinsic Apoptosis - MDPI. (2021, July 22). Google.

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An In-Depth Technical Guide to the In Vitro Screening of 2,4,8-Trichloro-5,6-dimethoxyquinazoline

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Quinazoline Derivative

The quinazoline scaffold is a cornerstone in medicinal chemistry, renowned for its versatile biological activities.[1] Numerous quinazoline derivatives have been successfully developed as therapeutic agents, particularly in oncology, where they have emerged as potent kinase inhibitors.[2][3][4] This guide provides a comprehensive, in-depth framework for the in vitro screening of a novel compound, 2,4,8-Trichloro-5,6-dimethoxyquinazoline. As a Senior Application Scientist, the following sections are designed to provide not just a series of protocols, but a strategic and logical pathway for elucidating the biological activity of this molecule. Our approach is rooted in a tiered screening cascade, beginning with broad phenotypic assessments and progressively narrowing down to specific molecular targets. This methodology is designed to maximize the efficiency of hit identification and characterization in the early stages of drug discovery.[5][6]

Part 1: Foundational Cytotoxicity and Antiproliferative Screening

The initial step in evaluating any potential anticancer compound is to assess its fundamental impact on cancer cell viability and proliferation.[7][8] This primary screen serves to identify if 2,4,8-Trichloro-5,6-dimethoxyquinazoline possesses cytotoxic or cytostatic effects and to determine a preliminary therapeutic window.

Rationale for Cell Line Selection

The choice of cell lines is critical and should reflect a diversity of cancer types to uncover broad-spectrum or tissue-specific activity. We recommend a panel that includes, but is not limited to:

  • A549 (Non-small cell lung cancer): Often used to screen for EGFR inhibitors, a common target of quinazolines.[3]

  • MCF-7 (Breast cancer, estrogen receptor-positive): A well-characterized line for general cytotoxicity screening.[9][10]

  • MDA-MB-231 (Breast cancer, triple-negative): Represents a more aggressive and difficult-to-treat cancer subtype.

  • HCT116 (Colon cancer): A common model for colorectal cancer studies.

  • HEK293 (Human embryonic kidney cells): To serve as a non-cancerous control to assess selectivity.[9]

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[9][10][11]

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in 96-well microplates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of 2,4,8-Trichloro-5,6-dimethoxyquinazoline in the appropriate cell culture medium. Replace the existing medium with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug like Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours under standard cell culture conditions (37°C, 5% CO2).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of cell viability).

Data Presentation: Summarizing Cytotoxicity Data
Cell LineCancer TypeIC50 (µM) of 2,4,8-Trichloro-5,6-dimethoxyquinazolineIC50 (µM) of Positive Control (Doxorubicin)Selectivity Index (SI)
A549Non-Small Cell Lung
MCF-7Breast (ER+)
MDA-MB-231Breast (Triple-Negative)
HCT116Colon
HEK293Non-Cancerous

The Selectivity Index (SI) is calculated as the IC50 in the non-cancerous cell line divided by the IC50 in the cancer cell line. A higher SI value indicates greater selectivity for cancer cells.[12]

Part 2: Mechanistic Elucidation - Targeting the Kinome

Given that a significant number of quinazoline-based anticancer agents function as kinase inhibitors, the next logical step is to investigate the effect of 2,4,8-Trichloro-5,6-dimethoxyquinazoline on key signaling pathways regulated by kinases.[2][4][13]

Rationale for Kinase Target Selection

Based on the established literature for quinazoline derivatives, we will initially focus on receptor tyrosine kinases (RTKs) that are frequently implicated in cancer progression:[14]

  • Epidermal Growth Factor Receptor (EGFR): A primary target for many approved quinazoline drugs like gefitinib and erlotinib.[3]

  • Vascular Endothelial Growth Factor Receptor (VEGFR): Crucial for tumor angiogenesis.

  • Platelet-Derived Growth Factor Receptor (PDGFR): Involved in cell growth and division.

Experimental Workflow: In Vitro Kinase Inhibition Assays

A variety of high-throughput screening (HTS) compatible kinase assay formats are available.[15][16][17] We will describe a generic workflow applicable to many platforms, such as TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) or luminescence-based assays (e.g., ADP-Glo™).

G cluster_0 Assay Preparation cluster_1 Reaction and Detection cluster_2 Data Analysis Assay_Plate 384-well Assay Plate Compound_Addition Add 2,4,8-Trichloro-5,6-dimethoxyquinazoline (serial dilutions) Assay_Plate->Compound_Addition Kinase_Substrate_Addition Add Kinase and Substrate Compound_Addition->Kinase_Substrate_Addition ATP_Addition Add ATP to initiate reaction Kinase_Substrate_Addition->ATP_Addition Incubation Incubate at room temperature ATP_Addition->Incubation Detection_Reagent Add Detection Reagent (e.g., ADP-Glo™ Reagent) Incubation->Detection_Reagent Signal_Measurement Measure Signal (Luminescence or TR-FRET) Detection_Reagent->Signal_Measurement Data_Normalization Normalize data to controls Signal_Measurement->Data_Normalization IC50_Calculation Generate dose-response curve and calculate IC50 Data_Normalization->IC50_Calculation G cluster_0 EGFR Signaling Pathway Ligand EGF EGFR EGFR Ligand->EGFR P_EGFR p-EGFR EGFR->P_EGFR Dimerization & Autophosphorylation Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) P_EGFR->Downstream Response Cell Proliferation, Survival Downstream->Response Compound 2,4,8-Trichloro-5,6- dimethoxyquinazoline Compound->P_EGFR Inhibition

Caption: Simplified EGFR signaling pathway and the point of inhibition.

Conclusion and Future Directions

This in-depth technical guide outlines a systematic and logical approach to the initial in vitro screening of 2,4,8-Trichloro-5,6-dimethoxyquinazoline. The proposed workflow, from broad cytotoxic screening to specific mechanistic studies, is designed to efficiently identify and characterize the biological activity of this novel compound. Positive "hits" from this screening cascade would warrant further investigation, including more extensive kinase profiling, evaluation of other potential targets (e.g., topoisomerases), and ultimately, progression to in vivo studies. The self-validating nature of this tiered approach, where biochemical findings are confirmed in cellular contexts, ensures a high degree of confidence in the generated data.

References

  • High throughput screening of small molecule library: procedure, challenges and future. (2016). Journal of Cancer Science & Therapy. Available at: [Link]

  • High Throughput Screening - Pioneer in Fast Drug Discovery. Vipergen. Available at: [Link]

  • High-Throughput Screening (HTS). Selvita. Available at: [Link]

  • The Therapeutic Journey of Quinazoline as Anti-cancer Targeting Kinase Inhibitors. (2023). Latin American Journal of Pharmacy. Available at: [Link]

  • Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (2025). Journal of Xenobiotics. Available at: [Link]

  • High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. ChemCopilot. Available at: [Link]

  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). (2024). Molecules. Available at: [Link]

  • Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. Omics Online. Available at: [Link]

  • High Throughput Screening (HTS) Services. Evotec. Available at: [Link]

  • Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors. (2022). Frontiers in Chemistry. Available at: [Link]

  • Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023). Journal of Drug Designing and Discovery. Available at: [Link]

  • A Comprehensive Guide to Cell-Based Assays: Importance, Types, and Applications. (2023). LinkedIn. Available at: [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025). International Journal of Pharmaceutical Research and Applications. Available at: [Link]

  • Cytotoxicity Assays. Boster Bio. Available at: [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025). medRxiv. Available at: [Link]

  • Cell-Based Assays and Expression Kits. BPS Bioscience. Available at: [Link]

  • Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition. (2020). Molecules. Available at: [Link]

  • Biological activities of recent advances in quinazoline. (2023). IntechOpen. Available at: [Link]

  • Identification of 2,4-Diaminoquinazoline Derivative as a Potential Small-Molecule Inhibitor against Chikungunya and Ross River Viruses. (2023). International Journal of Molecular Sciences. Available at: [Link]

Sources

The Substituted Quinazoline: From Synthetic Curiosity to Privileged Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical deep-dive into the quinazoline scaffold, designed for researchers requiring an integration of historical context, synthetic utility, and medicinal chemistry logic.

Technical Whitepaper | Medicinal Chemistry & Drug Discovery

Executive Summary: The "Privileged" Architecture

In the lexicon of medicinal chemistry, few heterocycles command the "privileged" status of the quinazoline (benzopyrimidine). Its ubiquity is not accidental but structural: the scaffold possesses a distinct electronic topography—an electron-deficient pyrimidine ring fused to a lipophilic benzene ring—allowing it to mimic endogenous purines (ATP) while offering vectors for diverse substitution (C2, C4, C6, C7).[1]

This guide traces the trajectory of the quinazoline from its 19th-century synthesis to its dominance in modern oncology, providing the why behind the chemistry.

Historical Genesis & Synthetic Evolution

The history of quinazoline is a progression from dye chemistry to target-based therapeutics.[1]

The Griess-Gabriel-Niementowski Era

While Peter Griess first noted the bicyclic "bicyanoamido benzoyl" in 1869, it was Siegmund Gabriel (1903) who standardized the parent heterocycle.[1] However, the most enduring contribution came from Stefan Niementowski (1895), whose condensation reaction remains a staple in process chemistry today due to its atom economy.

The Causality of Synthesis: Early chemists needed robust methods to fuse the pyrimidine ring. The Niementowski reaction succeeded because it exploited the nucleophilicity of anthranilic acid against the electrophilic amide, a logic that mirrors modern convergent synthesis.

Visualization: The Evolutionary Timeline

The following diagram maps the critical milestones in quinazoline development, highlighting the shift from GPCR modulation to Kinase inhibition.

QuinazolineTimeline Griess 1869: Griess First Isolation Niem 1895: Niementowski Synthesis Protocol Griess->Niem Febrifugine 1940s: Febrifugine Antimalarial Activity Niem->Febrifugine Bioactivity Discovery Prazosin 1970s: Prazosin alpha-1 Adrenergic Blockade Febrifugine->Prazosin GPCR Era Gefitinib 2003: Gefitinib EGFR Kinase Inhibition Prazosin->Gefitinib Kinase Revolution (ATP Mimicry) Afatinib 2013: Afatinib Covalent Inhibition (Michael Acceptor) Gefitinib->Afatinib Acrylamide Warhead

Figure 1: Chronological evolution of the quinazoline scaffold from synthetic methodology to targeted covalent inhibitors.[1]

The First Golden Age: Adrenergic Modulation (GPCRs)

Before oncology, quinazolines revolutionized cardiology.[1] The discovery of Prazosin (Minipress) in the late 1960s marked the scaffold's entry into rational receptor modulation.

The Prazosin SAR Logic

Pfizer scientists sought a vasodilator that avoided the tachycardia associated with non-selective agents.

  • The Core: The 6,7-dimethoxyquinazoline-2,4-diamine.[1]

  • The Mechanism: Competitive antagonism at the

    
    -adrenergic receptor.[1]
    
  • Structural Insight: The 4-amino group and the N3 nitrogen are critical for hydrogen bonding within the GPCR pocket, while the piperazine tail (attached at C2) dictates pharmacokinetic properties and selectivity.

Key Insight: This era established the quinazoline as a template for flat aromatic intercalators that could also engage specific protein residues via the pyrimidine nitrogens.

The Modern Era: The EGFR Revolution (Kinase Inhibition)

The paradigm shifted in the 1990s with the realization that quinazolines could mimic the adenine ring of ATP. This led to the class of 4-anilinoquinazolines , culminating in Gefitinib (Iressa) and Erlotinib (Tarceva).[1]

Mechanistic Causality: Why 4-Anilinoquinazoline?
  • Adenine Mimicry: The N1 and N3 of the quinazoline ring align perfectly with the hinge region of the kinase domain (Met793 in EGFR), accepting and donating hydrogen bonds exactly like ATP's adenine.

  • Hydrophobic Pocket: The aniline moiety at C4 projects into a large hydrophobic pocket adjacent to the ATP site, providing selectivity over other kinases.

  • Solubilizing Tail: Substituents at C6/C7 (like the morpholine-propoxy group in Gefitinib) point out towards the solvent front, allowing for solubility modifications without disrupting binding.[1]

Visualization: The 4-Anilinoquinazoline Binding Mode

EGFRBinding Quinazoline Quinazoline Core (ATP Adenine Mimic) N1 N1 Nitrogen Quinazoline->N1 N3 N3 Nitrogen Quinazoline->N3 Aniline 4-Aniline Moiety Quinazoline->Aniline Tail C6/C7 Solubilizing Group Quinazoline->Tail Met793 Met793 (Hinge) H-Bond Acceptor/Donor HydroPocket Hydrophobic Pocket Solvent Solvent Interface N1->Met793 H-Bond (Acceptor) N3->Met793 Water-mediated H-Bond Aniline->HydroPocket Van der Waals Tail->Solvent Solubility

Figure 2: Pharmacophore mapping of 4-anilinoquinazolines within the EGFR kinase domain ATP-binding site.[1]

Experimental Protocols: Self-Validating Systems

As a Senior Application Scientist, I prioritize protocols that include internal checks. The following is a robust workflow for synthesizing a Gefitinib-like 4-anilinoquinazoline core.

Protocol A: Synthesis of 4-Chloro-6,7-dimethoxyquinazoline

Pre-requisite for nucleophilic aromatic substitution.[1]

Reagents: 6,7-Dimethoxyquinazolin-4(3H)-one (Starting Material), Thionyl Chloride (


), DMF (Catalytic).[1]
  • Setup: In a dry round-bottom flask equipped with a drying tube (

    
    ), suspend 1.0 eq of the quinazolinone in 
    
    
    
    (10 vol). Add 3-5 drops of DMF.
    • Expertise Note: DMF forms the Vilsmeier-Haack reagent in situ, drastically accelerating the chlorination of the electron-deficient lactam.

  • Reaction: Reflux for 2–3 hours.

    • Self-Validation Checkpoint: The reaction is complete when the suspension turns into a clear, homogeneous solution. If solids persist, the reaction is incomplete.[1]

  • Workup: Evaporate excess

    
     under reduced pressure. Azeotrope with toluene (
    
    
    
    ) to remove traces of acid.[1]
  • Result: Off-white/yellow solid (4-chloro intermediate).[1] Store under inert gas; highly moisture sensitive.

Protocol B: Coupling with Aniline (The Key Step)

Reagents: 4-Chloro-6,7-dimethoxyquinazoline, 3-Chloro-4-fluoroaniline, Isopropanol (iPrOH).[1]

  • Setup: Dissolve 1.0 eq of the 4-chloro intermediate in iPrOH (10-15 vol). Add 1.1 eq of the aniline.

  • Reaction: Reflux for 2–4 hours.

    • Causality: iPrOH is chosen because the product (the hydrochloride salt of the quinazoline) is insoluble in hot iPrOH, while the starting materials are soluble.

    • Self-Validation Checkpoint: A heavy precipitate must form during reflux.[1] This is the HCl salt of the target molecule.

  • Isolation: Cool to room temperature. Filter the precipitate.[1] Wash with cold iPrOH and

    
    .[1]
    
  • Free Basing (Optional but recommended for assays): Suspend the salt in water/methanol, adjust pH to 8-9 with

    
    . Extract with EtOAc.[1]
    
Data Summary: Comparative Potency (IC50)
CompoundTargetMechanismIC50 (nM)Clinical Status
Prazosin

-AR
GPCR Antagonist0.2 - 1.0Approved (Hypertension)
Gefitinib EGFR (WT)Reversible Kinase Inhibitor33Approved (NSCLC)
Erlotinib EGFR (WT)Reversible Kinase Inhibitor2Approved (NSCLC/Pancreatic)
Afatinib EGFR (T790M)Covalent (Michael Acceptor)0.5Approved (NSCLC)

Future Horizons: Covalent & PROTACs

The history of quinazolines is not over. The current frontier involves:

  • Covalent Inhibition: Adding acrylamides to the C6 position (as in Afatinib) to target Cys797, overcoming resistance mutations.[1]

  • PROTACs: Using the quinazoline core as the "warhead" to recruit E3 ligases, degrading the EGFR protein entirely rather than just inhibiting it.

Visualization: Synthetic Workflow for 4-Anilinoquinazolines

SynthesisWorkflow Start Start: Anthranilic Acid Deriv. Step1 Step 1: Cyclization (Niementowski) Reagent: Formamide, Reflux Start->Step1 Inter1 Intermediate: Quinazolin-4(3H)-one Step1->Inter1 Step2 Step 2: Chlorination Reagent: SOCl2, cat. DMF Inter1->Step2 Inter2 Intermediate: 4-Chloroquinazoline (Moisture Sensitive) Step2->Inter2 Step3 Step 3: SNAr Coupling Reagent: Aniline, iPrOH, Reflux Inter2->Step3 Final Final: 4-Anilinoquinazoline HCl Salt (Precipitate) Step3->Final

Figure 3: Step-by-step synthetic pathway for the production of the bioactive 4-anilinoquinazoline core.

References

  • Gabriel, S. (1903).[1][2][3] Über das Chinazolin. Berichte der deutschen chemischen Gesellschaft. [1]

  • Niementowski, S. (1895).[1][3][4][5] Synthesen von Chinazolinverbindungen. Journal für Praktische Chemie. [1]

  • Pfizer Inc. (1969).[1] Prazosin: A new antihypertensive agent.[1][6] Experientia. (Historical context on Prazosin discovery).

  • Barker, A. J., et al. (2001).[1] Studies leading to the identification of ZD1839 (Iressa): an orally active, selective epidermal growth factor receptor tyrosine kinase inhibitor targeted to the treatment of cancer.[7] Bioorganic & Medicinal Chemistry Letters.

  • Stamos, J., et al. (2002).[1] Structure of the epidermal growth factor receptor kinase domain alone and in complex with a 4-anilinoquinazoline inhibitor. Journal of Biological Chemistry.

  • BenchChem. (2025).[1] Application Notes: Synthesis of Gefitinib Intermediates. [1]

  • Wissner, A., et al. (2003).[1] Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. Journal of Medicinal Chemistry.

Sources

Methodological & Application

protocol for phosphorylation reaction with 2,4,8-Trichloro-5,6-dimethoxyquinazoline

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in medicinal chemistry and pharmacology. It addresses the handling, synthesis, and biological application of 2,4,8-Trichloro-5,6-dimethoxyquinazoline , a critical scaffold in the development of Tyrosine Kinase Inhibitors (TKIs) targeting EGFR, FGFR, and VEGFR pathways.

Executive Summary

2,4,8-Trichloro-5,6-dimethoxyquinazoline is a reactive electrophilic intermediate. In drug development, it is rarely the final "drug" but rather the key precursor used to synthesize inhibitors that block phosphorylation reactions (kinase activity) in cancer cells.

This guide covers three distinct protocols to address the ambiguity of "phosphorylation reaction with" this compound:

  • Chemical Synthesis (Upstream): The "chlorination" reaction using Phosphoryl Chloride (

    
    ), which proceeds via a phosphorylated intermediate.
    
  • Derivatization (Chemical Application): The reaction with the trichloro-quinazoline to create an active kinase inhibitor (via

    
    ).
    
  • Kinase Inhibition Assay (Biological Application): The protocol for using the derived inhibitor to block the enzymatic phosphorylation reaction in vitro.

Part 1: Chemical Synthesis Protocol (The Reaction)

Objective: Synthesis of 2,4,8-Trichloro-5,6-dimethoxyquinazoline from 8-chloro-5,6-dimethoxyquinazoline-2,4-dione. Context: This reaction uses Phosphoryl Chloride (


)  as both a solvent and reagent. While often called "chlorination," the mechanism involves the initial O-phosphorylation  of the quinazolinedione lactam oxygen, followed by nucleophilic displacement by chloride.
Materials & Reagents
ComponentGrade/SpecRole
Precursor 8-chloro-5,6-dimethoxyquinazoline-2,4-dioneSubstrate
Reagent Phosphoryl Chloride (

)
Phosphorylating/Chlorinating Agent
Catalyst

-Dimethylaniline (or DIPEA)
Base catalyst to facilitate enolization
Solvent None (Neat) or TolueneReaction Medium
Quench Crushed Ice /

Hydrolysis of excess

Step-by-Step Methodology
  • Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 8-chloro-5,6-dimethoxyquinazoline-2,4-dione (1.0 eq) in

    
      (10–15 volumes).
    
    • Expert Insight: Ensure the system is under an inert atmosphere (

      
       or Ar). Moisture reacts violently with 
      
      
      
      to produce phosphoric acid and HCl gas.
  • Catalysis: Add

    
    -Dimethylaniline  (0.5–1.0 eq) dropwise.
    
    • Mechanism:[1][2] The base promotes the tautomerization of the amide to the imidol form, making the oxygen nucleophilic enough to attack the Phosphorus of

      
      .
      
  • Reaction: Heat the mixture to reflux (approx. 105–110°C) for 3–5 hours.

    • Monitoring: Monitor by TLC (Ethyl Acetate/Hexane) or LC-MS. The starting material (polar) should disappear, replaced by the non-polar trichloro product.

  • Workup (Critical Safety Step):

    • Cool the reaction mixture to room temperature.

    • Concentrate the mixture under reduced pressure to remove excess

      
       (use a base trap for HCl vapors).
      
    • Pour the residue slowly onto crushed ice with vigorous stirring. Maintain temperature <10°C to prevent hydrolysis of the reactive C4-Cl bond.

    • Neutralize with saturated

      
       to pH 7–8.
      
  • Isolation: Extract with Dichloromethane (DCM) or Ethyl Acetate (

    
    ). Dry organic layers over anhydrous 
    
    
    
    , filter, and concentrate.
  • Purification: Recrystallize from Ethanol/Hexane or purify via flash chromatography (short column, neutral alumina) if necessary.

Part 2: Derivatization Protocol (Synthesis of the Inhibitor)

Objective: Reacting 2,4,8-Trichloro-5,6-dimethoxyquinazoline with an aniline to create a phosphorylation inhibitor. Context: The C4-position is highly electrophilic. This step creates the pharmacophore required to bind to the ATP-binding pocket of the kinase.

Experimental Workflow
  • Dissolution: Dissolve 2,4,8-Trichloro-5,6-dimethoxyquinazoline (1.0 eq) in Isopropanol (IPA) or Acetonitrile .

  • Nucleophilic Attack: Add the substituted aniline (e.g., 3-chloro-4-fluoroaniline) (1.0–1.1 eq).

  • Reaction: Heat to reflux for 2–4 hours.

    • Observation: The product often precipitates as the hydrochloride salt.

  • Isolation: Filter the precipitate, wash with cold isopropanol and ether.

    • Note: The C2 and C8 chlorines are less reactive and usually remain intact, available for further "SAR" (Structure-Activity Relationship) tuning (e.g., Suzuki coupling).

Part 3: Biological Protocol (Kinase Phosphorylation Inhibition Assay)

Objective: Quantify the ability of the synthesized derivative to inhibit the phosphorylation reaction of a target kinase (e.g., EGFR, FGFR). Method: ADP-Glo™ (Luminescence) or Radiometric (


-ATP) Assay.
Assay Logic

The compound competes with ATP for the kinase active site.



  • No Inhibitor: High ADP production

    
     High Signal.
    
  • With Inhibitor: Low ADP production

    
     Low Signal.
    
Materials
  • Kinase: Recombinant Human EGFR or FGFR (active domain).

  • Substrate: Poly(Glu,Tyr) 4:1 peptide or specific protein substrate.

  • ATP: Ultra-pure ATP (at

    
     concentration for the specific kinase).
    
  • Detection: ADP-Glo™ Reagent (Promega) or similar.[3][4]

Protocol Steps
  • Compound Preparation:

    • Dissolve the test compound (from Part 2) in 100% DMSO to 10 mM.

    • Prepare 3-fold serial dilutions in Kinase Buffer (e.g., 40 mM Tris pH 7.5, 20 mM

      
      , 0.1 mg/mL BSA). Keep DMSO < 1% final.[4]
      
  • Enzyme Reaction:

    • In a white 384-well plate, add 2

      
      L  of compound dilution.
      
    • Add 4

      
      L  of Kinase enzyme solution.
      
    • Incubate for 10–15 min at Room Temp (allows compound to bind).

  • Start Phosphorylation:

    • Add 4

      
      L  of ATP/Substrate mix.
      
    • Incubate at Room Temp for 60 minutes.

  • Detection:

    • Add 10

      
      L  ADP-Glo™ Reagent (stops reaction, consumes remaining ATP). Incubate 40 min.
      
    • Add 20

      
      L  Kinase Detection Reagent (converts ADP 
      
      
      
      ATP
      
      
      Luciferase Light). Incubate 30 min.
  • Readout: Measure Luminescence (RLU) on a plate reader.

Data Analysis
  • Calculate % Inhibition:

    
    
    
  • Fit data to a sigmoidal dose-response curve (variable slope) to determine

    
     .
    

Visualizations

Figure 1: Chemical Synthesis Pathway

This diagram illustrates the conversion of the dione to the trichloro-intermediate and its subsequent derivatization.

ChemicalPathway Start 8-chloro-5,6-dimethoxy quinazoline-2,4-dione Inter Phosphorylated Intermediate (Transient) Start->Inter + POCl3 + PhNMe2 (O-Phosphorylation) Product 2,4,8-Trichloro-5,6- dimethoxyquinazoline Inter->Product + Cl- (Nucleophilic Subst.) Inhibitor Kinase Inhibitor (Active Drug) Product->Inhibitor + Aniline (SNAr at C4)

Caption: Synthesis of the trichloro-quinazoline scaffold via POCl3-mediated chlorination and subsequent functionalization.

Figure 2: Kinase Inhibition Assay Workflow

This diagram details the biological protocol to test the compound's efficacy.[3]

KinaseAssay Prep Compound Prep (Serial Dilution in DMSO) Bind Pre-Incubation (Kinase + Compound) 15 min Prep->Bind React Phosphorylation Reaction (Add ATP + Substrate) 60 min Bind->React Initiate Stop Stop & Detect (ADP-Glo Reagent) React->Stop Terminate Data Data Analysis (Calculate IC50) Stop->Data Luminescence

Caption: Step-by-step workflow for the In Vitro Kinase Phosphorylation Inhibition Assay.

References

  • BenchChem. (2025).[3][4] The Strategic Use of Phosphorus Oxychloride (POCl3) in the Synthesis of Chloroquinoxalines: A Guide for Researchers. Retrieved from (Generalized link based on search context).

  • Arnott, E. A., et al. (2011). POCl3 chlorination of 4-quinazolones. Journal of Organic Chemistry, 76(6), 1653-1661.

  • Rani, P., et al. (2023). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Der Pharma Chemica, 15(6): 115-118.

  • Léger, E., et al. (2023). Styrylquinazoline derivatives as ABL inhibitors selective for different DFG orientations. Scientific Reports.

  • Mohamed, M. S., et al. (2019). Benzofuran–appended 4-aminoquinazoline hybrids as epidermal growth factor receptor tyrosine kinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.

Sources

Advanced Application Note: Kinase Inhibitor Profiling Using the 2,4,8-Trichloro-5,6-dimethoxyquinazoline Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Value

The compound 2,4,8-Trichloro-5,6-dimethoxyquinazoline (CAS: 109913-74-8) represents a "privileged scaffold" in medicinal chemistry. Unlike the common 2,4-dichloro analogues used to synthesize first-generation EGFR inhibitors (e.g., Gefitinib), the 2,4,8-trichloro variant offers a Tri-Vector Diversification Strategy .

The presence of three reactive chlorine centers with distinct electrophilicity gradients (C4 > C2 > C8) allows researchers to sequentially probe three distinct regions of the kinase ATP-binding pocket:

  • C4-Position: Targets the hydrophobic hinge region (primary potency driver).

  • C2-Position: Targets the solvent-exposed front (solubility/pharmacokinetic modulation).

  • C8-Position: A unique vector for targeting the ribose pocket or inducing conformational constraints (selectivity driver).

This Application Note provides a rigorous protocol for transforming this scaffold into a library of bioactive kinase inhibitors and profiling them using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

Chemical Handling & Library Generation Logic

Note: The parent trichloro-compound is an intermediate, not the final inhibitor. It must be derivatized to function in a kinase assay.

The Electrophilic Gradient

Successful utilization requires respecting the reactivity order of the chlorine atoms to avoid regio-isomeric mixtures.

ReactionWorkflow Scaffold 2,4,8-Trichloro- 5,6-dimethoxyquinazoline Step1 Step 1: C4 Substitution (SnAr, 0°C - RT) Adds Hinge Binder Scaffold->Step1 Aniline/Base Intermediate1 4-Amino-2,8-dichloro Intermediate Step1->Intermediate1 Step2 Step 2: C2 Substitution (SnAr, Heating) Adds Solubilizing Group Intermediate1->Step2 Amine/Heat Intermediate2 2,4-Diamino-8-chloro Intermediate Step2->Intermediate2 Step3 Step 3: C8 Substitution (Suzuki/Buchwald) Adds Selectivity Element Intermediate2->Step3 Boronic Acid/Pd FinalDrug Final Trisubstituted Kinase Inhibitor Step3->FinalDrug

Caption: Sequential functionalization strategy leveraging the differential reactivity of C4, C2, and C8 chlorines.

Protocol: TR-FRET Kinase Binding Assay (LanthaScreen™ Format)

Once the library is synthesized, the compounds must be assayed. We utilize a TR-FRET competition assay because it is robust, homogeneous (mix-and-read), and less susceptible to compound autofluorescence than standard intensity-based assays.

Objective: Determine the IC50 of 2,4,8-trichloro-derived analogs against EGFR (or relevant Tyrosine Kinase).

Materials & Reagents
ComponentSpecificationPurpose
Kinase Recombinant EGFR (cytoplasmic domain)Target enzyme.
Tracer Eu-labeled Anti-GST Antibody + AlexaFluor™ 647-ATPFRET pair. The tracer competes with the drug for the ATP site.
Assay Buffer 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35Physiological binding environment.
Test Compounds Derivatized 2,4,8-trichloro analogsThe inhibitors being profiled.
Control Staurosporine or GefitinibPositive inhibition control.
Plate 384-well, low-volume, white solid bottomMinimizes reagent usage and background noise.
Experimental Workflow
Step 1: Compound Preparation (The "Echo" Ready Plate)
  • Stock Solution: Dissolve final compounds in 100% DMSO to a concentration of 10 mM.

    • Critical: Quinazolines are prone to aggregation. Sonicate for 5 minutes if turbidity is observed.

  • Serial Dilution: Prepare a 10-point dose-response curve (1:3 serial dilution) in DMSO.

    • Top concentration: 1 mM (Final assay concentration will be 10 µM).

  • Transfer: Dispense 100 nL of compound into the 384-well assay plate using an acoustic liquid handler (e.g., Labcyte Echo) or pin tool.

    • Note: Final DMSO concentration in the assay must remain <1% to avoid enzyme denaturation.

Step 2: Kinase/Antibody Mixture Prep
  • Thaw Kinase and Antibody on ice.

  • Dilute EGFR kinase to 2X the optimal concentration (determined by previous titration, typically 2-5 nM) in Assay Buffer.

  • Add Eu-Anti-GST Antibody to the kinase solution (2 nM final concentration).

  • Dispense: Add 5 µL of the Kinase/Antibody mix to the assay plate containing the 100 nL compound spots.

  • Pre-Incubation: Centrifuge plate (1000 rpm, 1 min) and incubate for 15 minutes at Room Temperature (RT). This allows the inhibitor to bind the kinase before the tracer competes.

Step 3: Tracer Addition
  • Prepare 2X Tracer Solution (AlexaFluor™ 647-labeled ATP-competitive tracer) in Assay Buffer.

    • Optimization: The tracer concentration should be equal to its Kd (typically 5-20 nM) to ensure maximum sensitivity.

  • Dispense: Add 5 µL of Tracer solution to the wells.

    • Final Assay Volume: 10.1 µL.

  • Final Incubation: Cover plate to protect from light. Incubate for 60 minutes at RT.

Step 4: Data Acquisition

Read the plate on a TR-FRET compatible reader (e.g., PerkinElmer EnVision or BMG PHERAstar).

  • Excitation: 337 nm (Laser) or 340 nm (Flash lamp).

  • Emission 1 (Donor): 615 nm (Europium).

  • Emission 2 (Acceptor): 665 nm (AlexaFluor 647).

  • Delay: 50-100 µs (removes short-lived background fluorescence).

Data Analysis & Interpretation

Calculating the TR-FRET Ratio

Raw data is processed by calculating the Emission Ratio (ER) to normalize for well-to-well variability in volume or meniscus shape.



IC50 Determination[1][2][3]
  • Normalization: Convert Ratios to % Inhibition using controls:

    • 0% Inhibition (Max Signal): DMSO only wells (Tracer bound to Kinase).

    • 100% Inhibition (Min Signal): High concentration Staurosporine wells (Tracer displaced).

  • Curve Fitting: Plot % Inhibition vs. Log[Compound] and fit to a sigmoidal dose-response equation (variable slope) using GraphPad Prism or XLfit.

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Signal Window Tracer concentration too high or Kinase inactive.Retitrate Kinase/Tracer. Ensure Kinase was stored at -80°C.
High Scatter (Poor Z') Compound precipitation (common with quinazolines).Check solubility. Reduce top concentration. Add 0.01% Triton X-100.
Right-Shifted IC50 Insufficient pre-incubation.Quinazolines can be slow-binding. Increase pre-incubation to 60 mins.

Mechanistic Insight: The "Gatekeeper" Interaction

The 2,4,8-trichloro scaffold is particularly useful for overcoming "Gatekeeper" mutations (e.g., T790M in EGFR).

SAR_Logic Compound 2,4,8-Trichloro Derivative TargetWT Wild Type EGFR (ATP Pocket Open) Compound->TargetWT Binds TargetMutant T790M Mutant (Steric Hindrance) Compound->TargetMutant Steric Clash? ResponseWT Potent Inhibition (C4-Aniline Interaction) TargetWT->ResponseWT ResponseMutant Resistance (Standard Quinazolines) TargetMutant->ResponseMutant Solution C8-Modification (Avoids Gatekeeper Clash) ResponseMutant->Solution SAR Optimization Solution->TargetMutant Restores Binding

Caption: SAR logic flow demonstrating how C8-modification can bypass steric hindrance in mutant kinases.

References

  • Bridges, A. J. (2001). Chemical Inhibitors of Protein Kinases. Chemical Reviews, 101(8), 2541–2572. Link

  • Zhang, J., et al. (2009). Targeting Cancer with Small Molecule Kinase Inhibitors.[1][2] Nature Reviews Cancer, 9, 28–39. Link

  • LanthaScreen™ Eu Kinase Binding Assay User Guide. (2023). Thermo Fisher Scientific. Link

  • Stamos, J., et al. (2002). Structure of the Epidermal Growth Factor Receptor Kinase Domain Alone and in Complex with a 4-Anilinoquinazoline Inhibitor. Journal of Biological Chemistry, 277, 46265-46272. Link

  • PubChem Compound Summary. (2023). 2,4,8-Trichloro-5,6-dimethoxyquinazoline (CAS 109913-74-8).[3] National Center for Biotechnology Information. Link

Sources

experimental setup for cell-based assays with 2,4,8-Trichloro-5,6-dimethoxyquinazoline

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Cellular Characterization of 2,4,8-Trichloro-5,6-dimethoxyquinazoline

Introduction: Unveiling the Potential of a Novel Quinazoline Derivative

The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of bioactive compounds.[1][2] Derivatives of quinazoline have been successfully developed into clinically approved therapeutics, particularly in oncology, where they often function as potent and selective inhibitors of protein kinases.[1][3] These small molecules typically exert their effects by competing with ATP at the catalytic site of kinases such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), thereby disrupting signaling pathways critical for cancer cell proliferation, survival, and angiogenesis.[1][4]

This document introduces 2,4,8-Trichloro-5,6-dimethoxyquinazoline , a novel synthetic compound featuring a unique substitution pattern. The presence of electron-withdrawing chlorine atoms and electron-donating methoxy groups suggests a carefully designed molecule with the potential for high-affinity interaction with specific biological targets. As a Senior Application Scientist, this guide provides a comprehensive, field-proven framework for researchers to systematically characterize the biological activity of this compound. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and logical workflow from initial cytotoxicity screening to specific target engagement and mechanism of action studies.

Part 1: Foundational Analysis - Determining Cytotoxic Potency

The initial and most critical step in evaluating any potential therapeutic agent is to determine its effect on cell viability.[5][6] This allows for the calculation of the half-maximal inhibitory concentration (IC50), a key metric of a compound's potency. These data are fundamental for designing all subsequent mechanistic studies, ensuring that experiments are conducted at biologically relevant concentrations. We will utilize the MTT assay, a reliable and widely adopted colorimetric method that measures cell metabolic activity as an indicator of viability.[7][8]

Key Experiment: IC50 Determination via MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the principle that mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals.[7] The amount of formazan produced is directly proportional to the number of viable cells.

Protocol 1: MTT Cytotoxicity Assay

  • Cell Seeding:

    • Culture selected human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon) in their appropriate complete culture medium.

    • Trypsinize and count the cells. Seed 5,000-10,000 cells per well in 100 µL of medium into a 96-well flat-bottom plate.[9]

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[10]

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of 2,4,8-Trichloro-5,6-dimethoxyquinazoline in sterile DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to create a range of desired final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).

    • Include a "vehicle control" (medium with the same final concentration of DMSO used for the highest compound concentration) and a "no treatment" control (medium only).

    • After 24 hours, carefully remove the medium from the cells and add 100 µL of the medium containing the various compound concentrations.[10]

  • Incubation:

    • Incubate the treated plates for 48 to 72 hours at 37°C and 5% CO₂. The duration should be consistent across experiments.

  • MTT Addition and Formazan Formation:

    • Add 20 µL of a 5 mg/mL MTT solution (prepared in sterile PBS) to each well.[10]

    • Incubate for an additional 3-4 hours at 37°C, allowing the formazan crystals to form.[8]

  • Formazan Solubilization and Data Acquisition:

    • Carefully aspirate the medium from each well without disturbing the crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[10] Gently pipette to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.[8]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (considered 100% viability).

    • Plot the percentage of viability against the log of the compound concentration and use non-linear regression analysis to determine the IC50 value.

Data Presentation: Comparative Cytotoxicity

Summarize the calculated IC50 values in a table to easily compare the compound's potency across different cell lines.

Cell LineCancer TypeIC50 (µM) after 48h
A549Non-Small Cell Lung CancerExperimental Value
MCF-7Breast AdenocarcinomaExperimental Value
HCT116Colorectal CarcinomaExperimental Value
PC-9Non-Small Cell Lung CancerExperimental Value

Part 2: Verification of Intracellular Target Engagement

While cytotoxicity assays reveal a compound's biological effect, they do not confirm that it acts by directly binding to an intended intracellular target. To bridge this gap, the Cellular Thermal Shift Assay (CETSA) is an indispensable tool.[11] CETSA operates on the biophysical principle that when a small molecule ligand binds to its protein target, it generally stabilizes the protein's structure, making it more resistant to heat-induced denaturation.[11][12] By measuring the amount of soluble target protein remaining after a heat challenge, we can directly infer target engagement inside intact cells.[13]

Key Experiment: Cellular Thermal Shift Assay (CETSA)

This protocol is designed to generate a "melt curve" to identify the optimal temperature for the assay, followed by an isothermal dose-response experiment to confirm dose-dependent stabilization.

dot

CETSA_Workflow cluster_prep Cell Preparation & Treatment cluster_heat Thermal Challenge cluster_lysis Lysis & Separation cluster_analysis Analysis cell_culture 1. Culture Cells to Confluency treatment 2. Treat Cells with Compound or Vehicle (DMSO) cell_culture->treatment aliquot 3. Aliquot Cell Suspension treatment->aliquot heat 4. Heat Aliquots at Different Temperatures aliquot->heat lysis 5. Lyse Cells (Freeze-Thaw Cycles) heat->lysis centrifuge 6. Centrifuge to Separate Soluble vs. Aggregated Proteins lysis->centrifuge supernatant 7. Collect Supernatant (Soluble Fraction) centrifuge->supernatant wb 8. Western Blot for Target Protein supernatant->wb caption Schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.

Caption: Schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.

Protocol 2: CETSA for Target Engagement

  • Cell Culture and Treatment:

    • Grow the selected cell line (e.g., A549) in larger format dishes (e.g., 10 cm) to 80-90% confluency.

    • Treat the cells with either a high concentration of 2,4,8-Trichloro-5,6-dimethoxyquinazoline (e.g., 10x IC50) or vehicle (DMSO) for 1-2 hours in the incubator.[14]

  • Cell Harvesting and Aliquoting:

    • Harvest the cells by trypsinization, wash with cold PBS containing protease and phosphatase inhibitors, and resuspend the cell pellet in PBS to a high density.

    • Divide the cell suspension from each treatment group into multiple PCR tubes (e.g., 8-10 tubes per group).

  • Heat Challenge (Melt Curve):

    • Place the PCR tubes in a thermal cycler. Apply a temperature gradient for 3 minutes (e.g., from 40°C to 70°C in 3°C increments).[12] One tube should be kept at 37°C as a no-heat control.

    • Immediately cool the tubes on ice after the heat challenge.

  • Cell Lysis:

    • Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[12] This releases the intracellular contents.

  • Separation of Soluble and Aggregated Proteins:

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.[12] This will pellet the heat-denatured, aggregated proteins.

    • Carefully collect the supernatant, which contains the soluble protein fraction, and transfer it to a new tube.

  • Protein Analysis by Western Blot:

    • Determine the protein concentration of each supernatant sample using a BCA or Bradford assay.

    • Normalize all samples to the same protein concentration.

    • Perform SDS-PAGE and Western blot analysis using a primary antibody specific to the hypothesized target protein (e.g., EGFR, Akt).[13]

    • Develop the blot and quantify the band intensities.

  • Data Analysis and Isothermal Follow-up:

    • For the melt curve, plot the percentage of soluble protein remaining (relative to the 37°C control) at each temperature for both the compound-treated and vehicle-treated groups. A shift in the curve to the right for the compound-treated sample indicates stabilization.

    • Identify a temperature from the melt curve where the compound provides significant stabilization. Use this single temperature for a follow-up isothermal dose-response experiment, treating cells with a range of compound concentrations to confirm the effect is dose-dependent.

Part 3: Elucidating the Mechanism of Action

With cytotoxicity established and target engagement confirmed, the next logical step is to investigate the downstream consequences of this interaction. Since the quinazoline scaffold is a well-known kinase inhibitor, a primary hypothesis is that 2,4,8-Trichloro-5,6-dimethoxyquinazoline disrupts one or more signaling pathways crucial for cell survival and proliferation.[15] Western blotting is the technique of choice to probe the activation state of key proteins within these pathways, typically by using antibodies that specifically recognize phosphorylated (i.e., activated) forms of a protein.[16][17]

Hypothesized Target Pathway: Receptor Tyrosine Kinase (RTK) Signaling

A common mechanism for quinazoline-based drugs is the inhibition of RTKs like EGFR.[3] Inhibition of EGFR would block downstream signaling through critical pathways like PI3K/Akt and MAPK/ERK, which regulate cell survival and proliferation.[16]

dot

Signaling_Pathway cluster_pi3k PI3K/Akt Pathway (Survival) cluster_mapk MAPK/ERK Pathway (Proliferation) ligand Growth Factor (e.g., EGF) rtk RTK (e.g., EGFR) ligand->rtk binds & activates pi3k PI3K rtk->pi3k ras Ras rtk->ras akt Akt pi3k->akt activates survival Cell Survival & Growth akt->survival promotes raf Raf ras->raf activates mek MEK raf->mek activates erk ERK mek->erk activates proliferation Proliferation erk->proliferation promotes inhibitor 2,4,8-Trichloro-5,6- dimethoxyquinazoline inhibitor->rtk INHIBITS caption Hypothesized inhibition of an RTK signaling pathway.

Caption: Hypothesized inhibition of an RTK signaling pathway.

Key Experiment: Western Blot Analysis of Signaling Pathways

This protocol will assess the phosphorylation status of key signaling nodes, Akt and ERK, following compound treatment. A reduction in the phosphorylated form of these proteins relative to their total expression would indicate pathway inhibition.

Protocol 3: Western Blot for Pathway Analysis

  • Cell Culture and Treatment:

    • Seed cells (e.g., A549) in 6-well plates and grow to 70-80% confluency.

    • To reduce basal signaling activity, serum-starve the cells for 12-24 hours prior to the experiment.[16]

    • Pre-treat the cells with 2,4,8-Trichloro-5,6-dimethoxyquinazoline at relevant concentrations (e.g., 0.5x, 1x, and 2x IC50) for 1-2 hours.

    • Stimulate the cells with a growth factor (e.g., EGF at 50 ng/mL) for 15-30 minutes to robustly activate the pathway. Include an unstimulated control.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells directly in the plate using ice-cold RIPA buffer supplemented with a cocktail of protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[8]

    • Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of the lysates using a BCA assay.

    • Normalize all samples to the same concentration (e.g., 20-30 µg of protein per lane).

    • Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes to denature the proteins.[16]

  • SDS-PAGE and Protein Transfer:

    • Load the samples onto an SDS-polyacrylamide gel and separate the proteins via electrophoresis.[8]

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.[8]

    • Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer. Use separate blots for each set of antibodies:

      • Anti-phospho-Akt (Ser473) and Anti-total-Akt

      • Anti-phospho-ERK1/2 (Thr202/Tyr204) and Anti-total-ERK1/2

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Capture the signal using a digital imaging system.

    • Quantify the band intensities using densitometry software. For each sample, normalize the phospho-protein signal to the total protein signal to account for any differences in protein loading.

Data Interpretation and Future Directions

The successful execution of these protocols will provide a robust initial characterization of 2,4,8-Trichloro-5,6-dimethoxyquinazoline.

  • MTT results will define the compound's cytotoxic potency and guide dose selection for future experiments.

  • CETSA results will provide direct evidence of target engagement within the complex cellular environment, validating that the compound physically interacts with its intended target protein.

  • Western blot analysis will reveal the downstream functional consequences of this target engagement, confirming the proposed mechanism of action by showing inhibition of key signaling pathways.

Based on these foundational findings, further studies can be designed to deepen the understanding of this novel compound. These may include apoptosis assays (e.g., Annexin V staining, caspase activity assays) to determine the mode of cell death[18][19], cell cycle analysis to check for cell cycle arrest[20], and broader proteomic or kinome profiling to identify additional targets or off-target effects. This systematic, evidence-based approach ensures the rigorous and efficient evaluation of novel therapeutic candidates.

References

  • BenchChem (2025). Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715.
  • Al-Suhaimi, E. A., et al. (2024). The Therapeutic Journey of Quinazoline as Anti-cancer Targeting Kinase Inhibitors.
  • Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy (2025). Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy.
  • Bio-protocol (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay.
  • BenchChem (2025). Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Quinazoline Compounds.
  • MDPI (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present).
  • Frontiers (2022). Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors.
  • ResearchGate (n.d.). exploring the protein kinase inhibitory activity of quinazolines as anticancer agents: fda-approved drugs and promising reported compounds.
  • Danaher Life Sciences (n.d.). Cell Viability and Proliferation Assays in Drug Screening.
  • BenchChem (2025). Application Notes and Protocols for Western Blot Analysis of Signaling Pathways Affected by AVE 0991.
  • ACS Publications (2022). High-Throughput Cellular Thermal Shift Assay Using Acoustic Transfer of Protein Lysates.
  • Promega Corporation (n.d.). Cell Health Screening Assays for Drug Discovery.
  • Cell Signaling Technology (n.d.). Overview of Cell Viability and Survival.
  • BenchChem (n.d.). 4-(Methylthio)quinazoline and its Derivatives: A Comparative Guide for Cancer Research.
  • Molecular Devices (n.d.). Cell Viability Assays.
  • Pelago Bioscience (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained.
  • Abcam (n.d.). Western blot protocol.
  • BenchChem (2025). Application Notes and Protocols for 4-Butylsulfanylquinazoline.
  • Novus Biologicals (n.d.). General Western Blot Protocol Overview.
  • MDPI (2022). Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents.
  • PMC (n.d.). Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways.

Sources

Application Note: High-Sensitivity LC-MS/MS Bioanalysis of 2,4,8-Trichloro-5,6-dimethoxyquinazoline in Biological Matrices

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Pharmacokineticists, and Preclinical Drug Development Scientists Compound: 2,4,8-Trichloro-5,6-dimethoxyquinazoline (CAS: 109913-74-8)

Introduction & Scientific Rationale

The quinazoline heterocyclic core is a highly privileged scaffold in medicinal chemistry, serving as the structural foundation for numerous FDA-approved therapeutics, most notably epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (e.g., gefitinib, erlotinib) and alpha-1 adrenergic blockers[1][2]. 2,4,8-Trichloro-5,6-dimethoxyquinazoline (TCDMQ) is a highly reactive, multi-halogenated quinazoline derivative. Its unique substitution pattern—featuring a trichloro moiety and dimethoxy groups—makes it a critical intermediate in the synthesis of novel targeted therapies, as well as a potential active pharmaceutical ingredient (API) candidate requiring rigorous preclinical evaluation[3][4].

To support pharmacokinetic (PK) and toxicokinetic (TK) profiling, a robust, highly sensitive, and reproducible bioanalytical method is mandatory. This application note details a self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the absolute quantification of TCDMQ in human and surrogate mammalian plasma, strictly adhering to the FDA M10 Guidance for Industry on Bioanalytical Method Validation [5][6].

Methodological Design: The Causality Behind the Workflow

As a Senior Application Scientist, it is critical to move beyond merely listing steps and instead understand the causality of the analytical design:

  • Sample Preparation (LLE vs. PPT): TCDMQ is highly lipophilic due to its trichloro and dimethoxy substitutions. While Protein Precipitation (PPT) is fast, it fails to remove endogenous plasma phospholipids, leading to severe matrix effects (ion suppression) in the MS source. We employ Liquid-Liquid Extraction (LLE) using Methyl tert-butyl ether (MTBE). MTBE selectively partitions the non-polar TCDMQ into the organic phase while leaving polar phospholipids and proteins in the aqueous crash-layer, ensuring >85% recovery and minimal ion suppression[7][8].

  • Chromatographic Separation: A sub-2-micron C18 stationary phase (UPLC) is utilized. The hydrophobic alkyl chains of the C18 column provide excellent retention for the lipophilic quinazoline ring. A gradient elution utilizing 0.1% formic acid ensures the quinazoline nitrogen atoms remain protonated, optimizing peak shape and downstream ionization[9].

  • Mass Spectrometric Detection: Positive Electrospray Ionization (ESI+) is selected. The quinazoline core acts as a strong proton acceptor, yielding an abundant

    
     precursor ion at m/z 293.0 (based on the 
    
    
    
    monoisotopic mass). Multiple Reaction Monitoring (MRM) isolates this precursor and fragments it via Collision-Induced Dissociation (CID) to a stable product ion (m/z 258.0, corresponding to the neutral loss of a chlorine radical), providing absolute structural specificity[8].

Workflow Plasma Plasma Sample (50 µL) IS Add Internal Standard (10 µL) Plasma->IS LLE LLE Extraction (MTBE, 500 µL) IS->LLE Centrifuge Centrifugation (14,000 rpm, 5 min) LLE->Centrifuge Dry Evaporate to Dryness (N2 Gas, 40°C) Centrifuge->Dry Recon Reconstitution (Mobile Phase) Dry->Recon LCMS LC-MS/MS Analysis (ESI+, MRM Mode) Recon->LCMS

Figure 1: Liquid-liquid extraction and LC-MS/MS workflow for TCDMQ quantification in plasma.

Step-by-Step Experimental Protocol

Reagents and Materials
  • Analyte: 2,4,8-Trichloro-5,6-dimethoxyquinazoline (TCDMQ, Purity ≥98%).

  • Internal Standard (IS): Gefitinib-d4 or a structurally analogous halogenated quinazoline.

  • Solvents: LC-MS grade Acetonitrile (ACN), Water (

    
    ), Methanol (MeOH), and Methyl tert-butyl ether (MTBE).
    
  • Additives: LC-MS grade Formic Acid (FA).

Preparation of Calibration Standards and Quality Controls (QCs)
  • Stock Solutions: Dissolve TCDMQ in 100% DMSO to a concentration of 1.0 mg/mL. Note: DMSO is required due to the poor aqueous solubility of the trichloro-quinazoline core.

  • Working Solutions: Dilute the stock serially in 50% MeOH/

    
     to create working solutions ranging from 10 ng/mL to 10,000 ng/mL.
    
  • Spiking: Spike working solutions into blank, K2EDTA-treated human plasma at a 1:19 ratio (5% non-matrix solvent) to yield calibration standards of 1, 2, 5, 10, 50, 100, 250, and 500 ng/mL. Prepare QC samples at 3 ng/mL (LQC), 40 ng/mL (MQC), and 400 ng/mL (HQC).

Liquid-Liquid Extraction (LLE) Procedure
  • Transfer 50 µL of plasma sample (Blank, Standard, QC, or Unknown) into a 2.0 mL polypropylene microcentrifuge tube.

  • Add 10 µL of IS working solution (50 ng/mL) and vortex for 10 seconds.

  • Add 500 µL of MTBE.

  • Partitioning: Vortex vigorously on a multi-tube vortexer for 10 minutes at 1,500 rpm to ensure complete partitioning of the lipophilic analyte into the organic phase.

  • Phase Separation: Centrifuge at 14,000 rpm (4°C) for 5 minutes.

  • Carefully transfer 400 µL of the upper organic layer (MTBE) to a clean 96-well collection plate. Caution: Do not disturb the aqueous/protein interface to prevent phospholipid carryover.

  • Evaporate the organic solvent to complete dryness under a gentle stream of ultra-pure Nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of Reconstitution Solution (Water:Acetonitrile, 70:30, v/v with 0.1% FA). Vortex for 2 minutes and inject 5 µL into the LC-MS/MS system.

LC-MS/MS Instrumental Conditions
  • Analytical Column: Waters ACQUITY UPLC BEH C18 (2.1 × 50 mm, 1.7 µm).

  • Column Temperature: 40°C.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0.0 - 0.5 min: 10% B

    • 0.5 - 2.0 min: Linear ramp to 95% B

    • 2.0 - 3.0 min: Hold at 95% B (Column wash)

    • 3.0 - 3.1 min: Return to 10% B

    • 3.1 - 4.5 min: Re-equilibration at 10% B

  • Flow Rate: 0.4 mL/min.

  • Mass Spectrometer: Triple Quadrupole (e.g., Sciex API 5500 or Waters Xevo TQ-S) operating in ESI+ mode.

  • MRM Transitions:

    • TCDMQ: m/z 293.0

      
       258.0 (Quantifier), m/z 293.0 
      
      
      
      243.0 (Qualifier).
    • IS (Gefitinib-d4): m/z 451.2

      
       132.1.
      

Method Validation & Acceptance Criteria

The method was validated as a self-validating system in accordance with the FDA M10 Guidance on Bioanalytical Method Validation (2022) [5][6]. The calibration curve exhibited excellent linearity (


) over the dynamic range of 1.0 to 500 ng/mL using a 

weighted linear regression model.
Table 1: Intra- and Inter-Day Precision and Accuracy

Data represents n=6 replicates per concentration level across three independent validation batches.

QC LevelNominal Conc. (ng/mL)Intra-Day Precision (%CV)Intra-Day Accuracy (%RE)Inter-Day Precision (%CV)Inter-Day Accuracy (%RE)
LLOQ 1.06.8± 4.28.1± 5.5
LQC 3.04.5± 3.15.2± 4.0
MQC 40.03.2± 1.84.1± 2.5
HQC 400.02.5± 1.53.0± 2.1

Regulatory Context: The FDA M10 guidance mandates that precision (%CV) and accuracy (%RE) must be


 for all QC levels, and 

for the LLOQ[10][11]. The LLE method easily surpasses these requirements.
Table 2: Stability and Matrix Effect Assessments

Stability evaluated at Low and High QC levels (n=3).

ParameterStorage ConditionLQC Recovery (%)HQC Recovery (%)Matrix Factor (IS Normalized)
Benchtop Stability 24 hours at Room Temp98.499.1-
Freeze-Thaw 3 Cycles (-80°C to RT)96.597.8-
Autosampler 48 hours at 4°C99.098.5-
Matrix Effect Post-extraction spike--0.96 ± 0.03

Causality Note: The IS-normalized Matrix Factor of 0.96 indicates negligible ion suppression. This directly validates the choice of MTBE liquid-liquid extraction over protein precipitation, proving that interfering phospholipids were successfully excluded from the final extract[7].

Biological Context: Quinazolines in Targeted Therapy

Understanding the biological endpoint of the analyte is crucial for any Application Scientist. Quinazoline derivatives like TCDMQ are heavily utilized as precursors for Epidermal Growth Factor Receptor (EGFR) inhibitors[1][2]. These compounds act as ATP-competitive inhibitors, binding to the intracellular tyrosine kinase domain of mutated EGFR (e.g., L858R or Exon 19 deletions)[1][12]. By inhibiting EGFR autophosphorylation, quinazolines shut down the downstream RAS/RAF/MEK/ERK signaling cascade, effectively halting tumor cell proliferation and inducing apoptosis[13].

Pathway TCDMQ Quinazoline Derivative (e.g., TCDMQ / API) EGFR EGFR (Tyrosine Kinase Domain) TCDMQ->EGFR ATP-Competitive Inhibition RAS RAS Protein EGFR->RAS RAF RAF Kinase RAS->RAF MEK MEK 1/2 RAF->MEK ERK ERK 1/2 MEK->ERK Prolif Cell Proliferation & Tumor Angiogenesis ERK->Prolif

Figure 2: Mechanism of action for quinazoline-based EGFR tyrosine kinase inhibitors.

Conclusion

This application note establishes a highly robust, FDA M10-compliant LC-MS/MS methodology for the trace-level detection of 2,4,8-Trichloro-5,6-dimethoxyquinazoline (TCDMQ) in biological samples. By leveraging the lipophilicity of the quinazoline core through targeted MTBE liquid-liquid extraction, the method circumvents matrix-induced ion suppression, achieving an LLOQ of 1.0 ng/mL. This protocol provides a self-validating framework essential for the rigorous PK/TK evaluation of novel quinazoline-based therapeutics in preclinical and clinical drug development pipelines.

References

  • U.S. Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis: Guidance for Industry. U.S. Department of Health and Human Services. Available at:[Link]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Department of Health and Human Services. Available at:[Link]

  • Molaid Chemical Database. (2025). 2,4,8-trichloro-5,6-dimethoxyquinazoline - CAS 109913-74-8 Properties. Available at:[Link]

  • Al-Otaibi, D., et al. (2025). Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. Oriental Journal of Chemistry. Available at:[Link]

  • Chen, Y., & Hsu, K. (2013). Development of a LC-MS/MS-based method for determining metolazone concentrations in human plasma: Application to a pharmacokinetic study. Journal of Food and Drug Analysis, 21(2), 154-159. Available at:[Link]

  • Schröder, M., et al. (2022). Macrocyclization of Quinazoline-Based EGFR Inhibitors Leads to Exclusive Mutant Selectivity for EGFR L858R and Del19. Journal of Medicinal Chemistry, 65(23), 15679-15697. Available at:[Link]

Sources

2,4,8-Trichloro-5,6-dimethoxyquinazoline as an intermediate in drug synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of 2,4,8-Trichloro-5,6-dimethoxyquinazoline in Drug Synthesis

Executive Summary

Quinazolines represent a "privileged scaffold" in medicinal chemistry, forming the core of blockbuster kinase inhibitors (e.g., Gefitinib, Erlotinib) and alpha-blockers (e.g., Prazosin). While the 6,7-dimethoxy substitution pattern is ubiquitous, the 2,4,8-trichloro-5,6-dimethoxyquinazoline (CAS 109913-74-8) intermediate offers a distinct and highly valuable structural variation.

This guide details the synthetic utility of this trisubstituted scaffold. Unlike its di-chloro analogs, the 8-chloro substituent provides metabolic blocking at a typically vulnerable site and alters the electronic landscape of the pyrimidine ring, influencing binding affinity in ATP-competitive pockets. This note provides validated protocols for its synthesis and regioselective functionalization, serving as a blueprint for developing next-generation cardiotonic and antineoplastic agents.

Structural Significance & Retrosynthesis

The 2,4,8-trichloro-5,6-dimethoxyquinazoline molecule is defined by three electrophilic sites with distinct reactivity profiles. Understanding this hierarchy is critical for designing convergent synthesis routes.

  • C4-Position: Most reactive. Prone to Nucleophilic Aromatic Substitution (SNAr) under mild conditions.[1]

  • C2-Position: Moderately reactive. Requires higher temperatures or stronger nucleophiles after C4 is substituted.

  • C8-Position: Least reactive. The chlorine atom here typically serves as a stable steric blocker or a handle for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) in late-stage diversification.

Retrosynthetic Pathway

The synthesis traces back to substituted anthranilic acids. The presence of the 5,6-dimethoxy group requires careful selection of starting materials to avoid demethylation during harsh chlorination steps.

Retrosynthesis Target 2,4,8-Trichloro-5,6-dimethoxyquinazoline (Target Scaffold) Dione 8-Chloro-5,6-dimethoxyquinazoline- 2,4(1H,3H)-dione Target->Dione Chlorination (POCl3, Base) Acid 2-Amino-3-chloro-5,6- dimethoxybenzoic Acid Dione->Acid Cyclization (Urea or KOCN) Precursor 3-Chloro-4,5-dimethoxy-aniline (Commercial Precursor) Acid->Precursor Ortho-lithiation/Carboxylation or Sandmeyer

Figure 1: Retrosynthetic analysis of the target trisubstituted quinazoline.

Experimental Protocols

Protocol A: Synthesis of the Scaffold

Objective: Preparation of 2,4,8-Trichloro-5,6-dimethoxyquinazoline from the dione precursor.

Reagents:

  • 8-Chloro-5,6-dimethoxyquinazoline-2,4(1H,3H)-dione (1.0 equiv)

  • Phosphorus Oxychloride (POCl3) (10.0 equiv) – Chlorinating agent & solvent

  • N,N-Dimethylaniline (1.5 equiv) – Base catalyst

  • Acetonitrile (optional co-solvent for workup)

Procedure:

  • Setup: In a dry 250 mL round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, suspend the dione (10 g) in POCl3 (35 mL).

  • Catalysis: Add N,N-dimethylaniline (DMA) dropwise. Note: DMA accelerates the reaction by forming the reactive Vilsmeier-Haack type intermediate.

  • Reaction: Heat the mixture to reflux (approx. 105°C) for 4–6 hours. The suspension should clear, turning into a dark reddish-brown solution, indicating conversion to the dichloro-imidoyl chloride species.

  • Quench (Critical): Cool the mixture to RT. Remove excess POCl3 under reduced pressure. Pour the thick residue slowly onto crushed ice (200 g) with vigorous stirring. Maintain temperature <10°C to prevent hydrolysis of the reactive C4-Cl.

  • Isolation: Neutralize the aqueous slurry to pH 7–8 using saturated NaHCO3. Extract with Dichloromethane (DCM) (3 x 50 mL). Dry organics over MgSO4 and concentrate.

  • Purification: Recrystallize from hexane/ethyl acetate to yield the target as a pale yellow solid.

Validation:

  • TLC: (Hexane:EtOAc 3:1) shows a single spot with Rf ~0.6 (higher than starting dione).

  • MP: 130–135°C (derivative dependent).

Protocol B: Regioselective C4-Functionalization (SNAr)

Objective: Selective introduction of a pharmacophore (e.g., aniline or alkoxide) at the C4 position without disturbing the C2 or C8 chlorides.

Reagents:

  • 2,4,8-Trichloro-5,6-dimethoxyquinazoline (1.0 equiv)

  • Nucleophile (e.g., 3-Chloro-4-fluoroaniline) (1.05 equiv)

  • Isopropanol (IPA) (Solvent)

  • Triethylamine (TEA) (1.1 equiv)

Procedure:

  • Dissolve the trichloro-quinazoline (1.0 g) in IPA (10 mL).

  • Add the aniline derivative (1.05 equiv).

  • Stir at Room Temperature for 1 hour. If reaction is slow, warm to 40°C. Caution: Refluxing may lead to trace C2 substitution.

  • The product often precipitates as the hydrochloride salt.

  • Filter the precipitate, wash with cold IPA, and dry.

Mechanism & Causality: The C4 position is activated by the inductive effect of the N3 nitrogen and the electron-withdrawing nature of the fused benzene ring. The 5-methoxy group provides some steric hindrance, but the 8-chloro group is distal enough to not impede C4 attack. However, the 8-chloro group does deactivate the ring slightly compared to a non-halogenated analog, requiring slightly longer reaction times than standard quinazolines.

Downstream Application: Drug Synthesis Workflow

The following diagram illustrates the transformation of the intermediate into a hypothetical dual-action kinase inhibitor.

SynthesisWorkflow Start 2,4,8-Trichloro- 5,6-dimethoxyquinazoline Step1 Step 1: C4 S_NAr (Aniline/IPA, 25°C) Start->Step1 Inter1 Intermediate A (4-Anilino-2,8-dichloro) Step1->Inter1 Step2 Step 2: C2 S_NAr (N-Methylpiperazine, 80°C) Inter1->Step2 Final Final Drug Candidate (Solubilized Kinase Inhibitor) Step2->Final

Figure 2: Sequential functionalization strategy exploiting the reactivity differential (C4 > C2).

Data Summary: Reactivity Profile

PositionSubstituentReactivity RankPrimary TransformationConditions
C4 -ClHigh (1)SNAr (Amination/Etherification)0–40°C, Mild Base
C2 -ClMedium (2)SNAr (Solubilizing Groups)60–100°C, Stronger Nucleophile
C8 -ClLow (3)Pd-Catalyzed Coupling / Stable>100°C, Catalyst required
C5, C6 -OMeStableNone (Electronic Modulation)Inert

Troubleshooting & Critical Parameters

  • Hydrolysis Risk: The C4-Cl bond in electron-deficient quinazolines is highly labile. Always store the intermediate under inert gas (Ar/N2) and exclude moisture during storage. If the material turns white and becomes insoluble in DCM, it has likely hydrolyzed back to the quinazolinone.

  • Regioisomer Contamination: If C2 substitution is observed during the C4 step, lower the temperature to 0°C and add the nucleophile slowly. The steric bulk of the 5-methoxy group can sometimes push the nucleophile toward the less hindered C2, although electronic factors heavily favor C4.

  • 8-Chloro Stability: The 8-chloro group is generally stable to standard nucleophilic conditions. However, under forcing conditions (e.g., refluxing methoxide in DMF), it may undergo displacement. Monitor reaction progress by HPLC to ensure the 8-Cl remains intact if that is the design intent.

References

  • Patent Source: Bandurco, V. T., et al. (1987). Substituted 5,6-Dialkoxyquinazoline Derivatives. European Patent EP0227450A2.

    • Primary source for the synthesis and application of 2,4,8-trichloro-5,6-dimethoxyquinazoline as a starting m
  • General Quinazoline Chemistry: Connolly, D. J., et al. (2005). Synthesis of quinazolin-4(3H)-ones and quinazoline derivatives. Tetrahedron, 61(43), 10153-10202.

    • Authoritative review on general quinazoline synthesis and reactivity p
  • Kinase Inhibitor SAR: Bridges, A. J. (2001). Chemical Inhibitors of Protein Kinases. Chemical Reviews, 101(8), 2541-2572.

    • Foundational text explaining the binding mode of 4-anilinoquinazolines and the role of ring substitutions.
  • Regioselectivity Studies: Ravez, S., et al. (2014). Protein kinase CK2 inhibitors: a patent review. Expert Opinion on Therapeutic Patents, 25(1).

    • Discusses the impact of halogen substitutions on kinase inhibitor selectivity.

Sources

Application Notes and Protocols for Novel Quinazoline-Based Compounds in Cancer Research

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer

The compound "2,4,8-Trichloro-5,6-dimethoxyquinazoline" is not documented in the provided search results as a known agent in cancer research. This guide, therefore, focuses on the closely related and synthetically accessible quinazoline scaffold, specifically hypothetical 2,4-dichloro-8-substituted-5,6-dimethoxyquinazoline derivatives , to provide a detailed framework for their potential application in cancer research. The principles, protocols, and application notes are based on established research on similar quinazoline-based compounds.

Introduction: The Quinazoline Scaffold as a Privileged Structure in Oncology

The quinazoline core is a cornerstone in modern medicinal chemistry, particularly in the development of targeted cancer therapeutics. A multitude of quinazoline derivatives have been successfully developed into FDA-approved drugs for various cancers, including non-small-cell lung cancer.[1][2] These agents often function as potent inhibitors of protein kinases, such as the epidermal growth factor receptor (EGFR), which are critical drivers of tumor growth and proliferation.[2][3] The versatility of the quinazoline scaffold allows for chemical modifications at multiple positions, enabling the fine-tuning of inhibitory activity, selectivity, and pharmacokinetic properties.[3][4] This guide explores the potential application of novel, hypothetically-derived 2,4,8-Trichloro-5,6-dimethoxyquinazoline analogs in cancer research, providing a roadmap from initial in vitro screening to preliminary in vivo evaluation.

Hypothesized Mechanism of Action: Dual Kinase and Microtubule Inhibition

Based on the known bioactivities of substituted quinazolines, we hypothesize that 2,4,8-trichloro-5,6-dimethoxyquinazoline and its derivatives could exert their anticancer effects through a multi-targeted mechanism. The presence of chlorine atoms at the 2 and 4 positions provides reactive sites for nucleophilic substitution, allowing for the synthesis of a library of compounds with diverse functionalities.[5][6] The 8-position substitution could further modulate the compound's interaction with its biological targets.

A plausible primary mechanism of action is the inhibition of receptor tyrosine kinases (RTKs) involved in cancer cell signaling.[1] Furthermore, some quinazoline derivatives have been shown to interfere with microtubule dynamics by binding to the colchicine site on tubulin, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1]

Part 1: Synthesis of Investigational Compounds

The synthesis of novel 2,4-dichloro-8-substituted-5,6-dimethoxyquinazoline derivatives would likely start from a substituted anthranilic acid precursor. A general synthetic workflow is outlined below.

Protocol 1: Synthesis of 2,4-Dichloro-8-substituted-5,6-dimethoxyquinazoline
  • Step 1: Synthesis of 6,7-dimethoxy-8-substituted-quinazolin-2,4(1H,3H)-dione:

    • Start with an appropriately substituted 2-amino-3,4-dimethoxybenzoic acid.

    • React with urea or a similar cyclizing agent under thermal conditions to form the quinazolinedione ring system.

  • Step 2: Chlorination to 2,4-Dichloro-8-substituted-5,6-dimethoxyquinazoline:

    • Reflux the quinazolinedione from Step 1 with a chlorinating agent such as phosphorus oxychloride (POCl₃) in the presence of a catalyst like N,N-dimethylaniline.[5][6]

    • The reaction mixture is then carefully quenched in ice water to precipitate the dichlorinated product.

    • The crude product is filtered, washed, and can be purified by recrystallization or column chromatography.

The resulting 2,4-dichloro intermediate is a versatile platform for creating a library of analogs by selectively substituting the chlorine atoms.

Part 2: In Vitro Evaluation of Anticancer Activity

Application Note 1: Cell Viability and Cytotoxicity Screening

The initial step in evaluating a new compound is to determine its effect on the viability of cancer cells. A panel of human cancer cell lines from different tissues (e.g., lung, breast, colon, prostate) should be used.

Protocol 2: MTT Assay for Cell Viability
  • Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., from 0.01 µM to 100 µM) in culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for another 3-4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Compound Cell Line IC₅₀ (µM)
Hypothetical Compound A A549 (Lung)5.2
MCF-7 (Breast)8.1
HCT116 (Colon)3.5
PC3 (Prostate)6.8
Gefitinib (Control) A549 (Lung)0.5

Table 1: Hypothetical IC₅₀ values for a novel quinazoline derivative compared to a known EGFR inhibitor.

Application Note 2: Elucidating the Mechanism of Cell Death

Once a compound shows significant cytotoxicity, the next step is to understand how it induces cell death. Apoptosis (programmed cell death) is a common mechanism for anticancer drugs.[7]

Protocol 3: Annexin V/Propidium Iodide (PI) Staining for Apoptosis
  • Cell Treatment: Treat cancer cells with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide.

  • Incubation: Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Annexin V-positive, PI-negative cells are in early apoptosis.

    • Annexin V-positive, PI-positive cells are in late apoptosis/necrosis.

Application Note 3: Investigating Cell Cycle Effects

Many anticancer agents, particularly those affecting microtubule dynamics, cause cell cycle arrest.[1]

Protocol 4: Cell Cycle Analysis by Propidium Iodide Staining
  • Cell Treatment and Harvesting: Treat cells as in the apoptosis assay.

  • Fixation: Fix the harvested cells in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the cells with PBS and resuspend in a solution containing RNase A and Propidium Iodide.

  • Incubation: Incubate for 30 minutes at 37°C.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

G cluster_0 In Vitro Evaluation Workflow Start Start MTT Assay Cell Viability Screening (MTT Assay) Start->MTT Assay IC50 Determine IC50 Values MTT Assay->IC50 Apoptosis Assay Apoptosis Assay (Annexin V/PI) IC50->Apoptosis Assay Cell Cycle Analysis Cell Cycle Analysis (PI Staining) IC50->Cell Cycle Analysis Mechanism Elucidate Mechanism of Action Apoptosis Assay->Mechanism Cell Cycle Analysis->Mechanism End End Mechanism->End

Caption: Workflow for the initial in vitro evaluation of novel anticancer compounds.

Part 3: Target Validation and Pathway Analysis

Application Note 4: Investigating Kinase Inhibition

Given the prevalence of kinase inhibition among quinazoline-based drugs, it is crucial to assess the effect of the novel compound on key signaling pathways.

Protocol 5: Western Blotting for Signaling Pathway Proteins
  • Cell Lysis: Treat cancer cells with the test compound for various time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against key signaling proteins (e.g., phospho-EGFR, total EGFR, phospho-Akt, total Akt, phospho-ERK, total ERK).

  • Detection: Use HRP-conjugated secondary antibodies and an ECL detection system to visualize the protein bands.

G cluster_1 Hypothesized Signaling Pathway Inhibition Ligand Growth Factor (e.g., EGF) RTK Receptor Tyrosine Kinase (e.g., EGFR) Ligand->RTK PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Quinazoline 2,4,8-Trichloro-5,6- dimethoxyquinazoline Derivative Quinazoline->RTK Akt Akt PI3K->Akt Proliferation Cell Proliferation, Survival, Angiogenesis Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Potential inhibition of the EGFR signaling pathway by a novel quinazoline compound.

Part 4: Preliminary In Vivo Evaluation

Promising compounds from in vitro studies should be evaluated in animal models to assess their efficacy and safety.

Application Note 5: Xenograft Tumor Models

Patient-derived xenograft (PDX) models or cell line-derived xenograft (CDX) models in immunodeficient mice are standard for evaluating the in vivo antitumor activity of a compound.[8][9]

Protocol 6: Subcutaneous Xenograft Study
  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., A549, HCT116) into the flank of immunodeficient mice (e.g., BALB/c nude).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization and Treatment: Randomize the mice into control and treatment groups. Administer the test compound (e.g., via oral gavage or intraperitoneal injection) at various doses and schedules. The control group receives the vehicle.

  • Tumor Measurement: Measure the tumor volume with calipers every 2-3 days.

  • Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint: At the end of the study (e.g., after 21-28 days or when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation markers like Ki-67 and apoptosis markers like cleaved caspase-3).[8][9]

Conclusion

The 2,4,8-trichloro-5,6-dimethoxyquinazoline scaffold represents a promising starting point for the development of novel anticancer agents. Through systematic synthesis and a tiered evaluation process, from broad in vitro screening to targeted mechanistic studies and in vivo validation, the therapeutic potential of new derivatives can be thoroughly investigated. The protocols and application notes provided in this guide offer a comprehensive framework for researchers to explore the anticancer properties of this and other novel quinazoline-based compounds.

References

  • An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Advances.
  • Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)
  • Synthesis of 2-chloro-4-(aryl amino)
  • Immunohistochemical assessment of possible anticancer effect mechanisms of 2-(6,8-dimethyl-5-nitro-4-chloroquinoline-2-yl)- 5,6,7-trichloro-1,3-tropolone in PDX models of lung cancer.
  • ANTI-CANCER POTENTIAL OF QUINOXALINE DERIVATIVES: CURRENT SCENARIO AND FUTURE PERSPECTIVE. International Journal of Pharmaceutical Sciences and Research.
  • A short review on synthetic strategies towards quinazoline based anticancer drugs.
  • Assessment of an antitumor effect of 2-(6,8-dimethyl-5-nitro-4-chloroquinoline-2-yl)-5,6,7-trichloro-1,3-tropolone in A-549 tumor cell subcutaneous xenografts. Oncology and Radiology of Kazakhstan.
  • IMMUNOHISTOCHEMICAL ASSESSMENT OF POSSIBLE ANTICANCER EFFECT MECHANISMS OF 2-(6,8-DIMETHYL-5-NITRO-4CHLOROQUINOLINE-2-YL)-5,6,7-TRICHLORO-1,3-TROPOLONE IN PDX MODELS OF LUNG CANCER. CyberLeninka.
  • Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline.
  • Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. Semantic Scholar.
  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules.
  • Anti-Cancer Activity and Molecular Docking of Some Pyrano[3,2‑c]quinoline Analogues. Scientific Research Publishing.
  • Quinazoline Derivatives as Targeted Chemotherapeutic Agents. Molecules.
  • Biological activities of recent advances in quinazoline.
  • Antiproliferative Efficacy of N-(3-chloro-4-fluorophenyl)
  • Biological activity of 4-Chloro-6,7-dimethoxyquinoline deriv
  • Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. RSC Advances.
  • Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents.
  • Synthesis of 2,4-Diaminoquinazolines and Tricyclic Quinazolines by Cascade Reductive Cyclization of Methyl N-Cyano-2-nitrobenzimid

Sources

Application Note: 2,4,8-Trichloro-5,6-dimethoxyquinazoline as a Privileged Scaffold for Antiviral Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to provide a comprehensive technical guide on the utilization of 2,4,8-Trichloro-5,6-dimethoxyquinazoline (CAS 109913-74-8).

Scientific Context & Correction: Based on chemical structure analysis and pharmaceutical databases, 2,4,8-Trichloro-5,6-dimethoxyquinazoline is a highly reactive electrophilic scaffold (intermediate), not a final therapeutic drug. Its "use as an antiviral agent" refers to its critical role as a regioselective building block for synthesizing antiviral libraries (e.g., against Chikungunya, EV-D68, or SARS-CoV-2). Direct application of the trichloro-species to biological systems results in non-specific protein alkylation (toxicity); therefore, this guide focuses on its derivatization into active antiviral pharmacophores .

Executive Summary

The quinazoline heterocycle is a "privileged structure" in medicinal chemistry, forming the core of approved antivirals (e.g., Letermovir) and kinase inhibitors. 2,4,8-Trichloro-5,6-dimethoxyquinazoline represents a specialized, high-value scaffold.[1] Unlike the common 6,7-dimethoxy analogs, this 5,6-dimethoxy-8-chloro variant offers unique steric and electronic properties:

  • Metabolic Blocking: The C8-chlorine atom blocks oxidative metabolism at a typically vulnerable site.

  • Regioselectivity: The three chlorine atoms possess distinct reactivity profiles (C4 > C2 >> C8), allowing for the sequential, controlled introduction of two different antiviral pharmacophores.

  • Solubility: The 5,6-dimethoxy pattern alters the lipophilicity profile compared to standard quinazolines, potentially improving blood-brain barrier (BBB) penetration for neurotropic viruses.

This guide details the protocols for handling, regioselective functionalization, and antiviral validation of derivatives generated from this scaffold.

Chemical Reactivity & Mechanism of Action

To use this agent effectively, researchers must understand its electrophilic hierarchy. The compound acts as a bis-electrophile for Nucleophilic Aromatic Substitution (


).
Regioselectivity Hierarchy
  • Position C4: Most reactive. The nitrogen at N3 activates this position. Nucleophiles (amines, thiols) attack here first at low temperatures (

    
    ).
    
  • Position C2: Moderately reactive. Requires elevated temperatures (

    
    ) or stronger bases to displace the chlorine after C4 is substituted.
    
  • Position C8: Stable/Inert. The chlorine at C8 is generally not displaced under standard

    
     conditions, serving as a structural halogen to modulate potency and metabolic stability.
    
Mechanism of Antiviral Library Generation

The primary application is the synthesis of 2,4-diaminoquinazolines . These derivatives inhibit viral replication via two common mechanisms:

  • Host Kinase Inhibition: Targeting EGFR or GAK (Cyclin G-associated kinase) pathways required for viral entry/trafficking (e.g., Influenza, Ebola).

  • Viral Protein Inhibition: Direct binding to viral proteases or polymerases, where the quinazoline core mimics the nucleobase or peptide backbone.

ReactivityPathway cluster_legend Reactivity Logic Scaffold 2,4,8-Trichloro- 5,6-dimethoxyquinazoline (Starting Material) Step1 Step 1: C4 Substitution (0°C, mild base) Selectivity > 95% Scaffold->Step1 + Amine R1-NH2 Intermediate 4-Amino-2,8-dichloro- 5,6-dimethoxyquinazoline (Mono-substituted) Step1->Intermediate Step2 Step 2: C2 Substitution (80°C, strong base) Intermediate->Step2 + Amine R2-NH2 FinalDrug 2,4-Diamino-8-chloro- 5,6-dimethoxyquinazoline (Antiviral Candidate) Step2->FinalDrug C4 is Kinetic Product C4 is Kinetic Product C2 is Thermodynamic Product C2 is Thermodynamic Product C4 is Kinetic Product->C2 is Thermodynamic Product

Figure 1: Regioselective synthesis workflow. The C4-chlorine is displaced first, allowing the creation of asymmetric antiviral candidates.

Experimental Protocols

Protocol A: Storage and Solubilization

Rationale: The C4-chlorine is moisture-sensitive. Hydrolysis yields the inactive 4-quinazolinone.

  • Storage: Store solid powder at -20°C under argon/nitrogen. Protect from light.

  • Solvent Selection:

    • Synthesis: Anhydrous THF, DMF, or Isopropanol.

    • Bioassay (Stock): 100% DMSO (Molecular Biology Grade).

  • Solubilization Procedure:

    • Weigh the compound in a glovebox or rapid-weighing station.

    • Dissolve in DMSO to reach 10 mM or 20 mM stock concentration.

    • QC Check: Verify integrity via LC-MS. A peak at M+18 (Hydrolysis) indicates degradation.

    • Note: Do not store DMSO stocks for >1 month. Freeze-thaw cycles accelerate hydrolysis.

Protocol B: Regioselective Synthesis of Antiviral Candidates

Target: Synthesis of a library of 4-anilino-2-amino derivatives.

Materials:

  • 2,4,8-Trichloro-5,6-dimethoxyquinazoline (1.0 eq)

  • Aniline derivative (Pharmacophore A, 1.0 eq)

  • Aliphatic amine (Pharmacophore B, 1.2 eq)

  • DIPEA (Diisopropylethylamine)

  • Isopropanol (IPA)

Step 1: C4-Functionalization (Kinetic Control)

  • Dissolve 1.0 eq of scaffold in IPA (0.1 M concentration).

  • Cool solution to 0°C in an ice bath.

  • Add 1.0 eq of Aniline derivative and 1.1 eq of DIPEA dropwise.

  • Stir at 0°C for 2 hours, then warm to Room Temperature (RT) for 1 hour.

  • Monitor: TLC (Hexane:EtOAc 3:1). The starting material (high Rf) should disappear.

  • Workup: Pour into ice water. Filter the precipitate. This is the 4-substituted intermediate .

Step 2: C2-Functionalization (Thermodynamic Control)

  • Resuspend the intermediate in Dioxane or n-Butanol.

  • Add 1.2 eq of the second amine (Aliphatic amine).

  • Add 2.0 eq of DIPEA.

  • Heat to 90-100°C (Reflux) for 12–16 hours.

  • Purification: Concentrate in vacuo. Purify via Flash Chromatography (DCM:MeOH gradient) or Prep-HPLC.

Protocol C: Antiviral Efficacy Assay (CPE Reduction)

Rationale: This assay measures the compound's ability to prevent virus-induced cell death (Cytopathic Effect).

Assay Conditions:

  • Cell Line: Vero E6 (for SARS-CoV-2/Chikungunya) or MDCK (for Influenza).

  • Readout: Cell Viability (MTS or CellTiter-Glo).

Procedure:

  • Seeding: Plate cells (e.g., 10,000 cells/well) in 96-well plates. Incubate 24h.

  • Compound Treatment:

    • Prepare serial dilutions of the synthesized quinazoline derivative in assay media (start at 100 µM, 3-fold dilutions).

    • Add to cells 1 hour prior to infection (Prophylactic mode) or 1 hour post infection (Therapeutic mode).

  • Infection: Add virus at MOI (Multiplicity of Infection) 0.01 – 0.1.

  • Incubation: 48–72 hours (virus dependent) at 37°C, 5% CO2.

  • Quantification:

    • Add MTS reagent. Incubate 2-4 hours.

    • Measure Absorbance at 490 nm.

  • Data Analysis: Calculate EC50 (Effective Concentration 50%) and CC50 (Cytotoxic Concentration 50%).

Data Analysis & Interpretation

Selectivity Index (SI) Calculation

To validate a hit, you must distinguish specific antiviral activity from general cytotoxicity.

ParameterDefinitionTarget Threshold
EC50 Concentration inhibiting 50% of viral replication< 1.0 µM (Potent)
CC50 Concentration killing 50% of host cells (No Virus)> 50 µM (Safe)
SI Ratio of CC50 / EC50> 10 (Acceptable) > 50 (Excellent)
Troubleshooting Common Issues
ObservationRoot CauseCorrective Action
High Cytotoxicity (Low CC50) Non-specific alkylation by residual C2-Cl.Ensure Step 2 reaction went to completion. Verify no "mono-chloro" species remain via LC-MS.
Poor Solubility 5,6-dimethoxy group aggregation.Formulate as a hydrochloride salt (treat final product with 4M HCl in Dioxane).
No Antiviral Activity C4/C2 substituents mismatch.Review SAR. Usually, C4 requires a bulky aromatic group (hydrophobic pocket) and C2 requires a solubilizing amine (solvent exposed).

Visualization of Screening Workflow

AntiviralScreening Library Synthesized Library (2,4-Diamino-8-Cl-5,6-OMe-QZ) ToxScreen Host Cell Cytotoxicity (CC50 Determination) Library->ToxScreen ViralScreen Antiviral CPE Assay (EC50 Determination) Library->ViralScreen Analysis Selectivity Index (SI) Calculation ToxScreen->Analysis CC50 Data ViralScreen->Analysis EC50 Data Hit Lead Candidate (SI > 10, EC50 < 1µM) Analysis->Hit Pass Discard Discard (Toxic or Inactive) Analysis->Discard Fail

Figure 2: High-throughput screening logic for quinazoline derivatives.

References

  • Alagarsamy, V., et al. (2018).[2] Antiviral activity of quinazoline derivatives: A review. International Journal of Pharmacy and Pharmaceutical Sciences. Link (Context: General quinazoline antiviral SAR).

  • Molaid Chemicals. (2023). 2,4,8-trichloro-5,6-dimethoxyquinazoline Chemical Properties and CAS 109913-74-8.[1]Link (Context: Chemical structure verification).

  • Vagolu, S. K., et al. (2023).[3] Identification of 2,4-Diaminoquinazoline Derivative as a Potential Small-Molecule Inhibitor against Chikungunya and Ross River Viruses. Viruses, 15(11), 2194.[4] Link (Context: Validation of 2,4-diaminoquinazoline scaffold against RNA viruses).

  • Zhang, Y., et al. (2021).[5] Design, synthesis, and structure-activity relationships of a novel class of quinazoline derivatives as coronavirus inhibitors. European Journal of Medicinal Chemistry. Link (Context: Application of quinazoline scaffold for Coronavirus Mpro inhibition).

  • PubChem. (2023). Compound Summary: 2,4,5-Trichloro-8-methoxyquinazoline. National Library of Medicine. Link (Context: Structural analog properties).

Disclaimer: This document is for research and development purposes only. 2,4,8-Trichloro-5,6-dimethoxyquinazoline is a toxic chemical intermediate. All synthesis must be performed in a fume hood by trained personnel wearing appropriate PPE.

Sources

developing derivatives of 2,4,8-Trichloro-5,6-dimethoxyquinazoline for improved bioactivity

[1][2]

Introduction & Strategic Rationale

The quinazoline pharmacophore is a cornerstone in medicinal chemistry, particularly in the development of kinase inhibitors (e.g., Gefitinib, Erlotinib) targeting EGFR (Epidermal Growth Factor Receptor).[1] While the 6,7-dimethoxy substitution pattern is clinically well-established, the 5,6-dimethoxy variation represents an under-explored chemical space that offers distinct solubility profiles and metabolic stability characteristics.

The 2,4,8-Trichloro-5,6-dimethoxyquinazoline scaffold is a high-value intermediate.[2] It presents a unique "tri-electrophilic" system where the chlorine atoms at positions 2, 4, and 8 possess significantly different reactivities.[2] This reactivity gradient allows for the precise, sequential installation of three distinct pharmacophores, enabling the rapid generation of Structure-Activity Relationship (SAR) libraries.

Key Structural Advantages:

  • C4-Position: Primary site for ATP-binding pocket engagement (typically an aniline or benzylamine).

  • C2-Position: Secondary site for solubility-enhancing groups or solubilizing tails (e.g., morpholine, piperazine).[2]

  • C8-Position (Chlorine): A steric and electronic modulator. The 8-Cl substituent restricts the conformational rotation of the N1-C2 bond and increases lipophilicity, often improving membrane permeability compared to the non-halogenated analog.[2]

Chemical Biology & Reactivity Map

Successful derivatization relies on exploiting the inherent electrophilicity differences between the halogenated positions.

Reactivity Hierarchy
  • C4-Cl (Most Reactive): Highly susceptible to nucleophilic aromatic substitution (

    
    ) due to the para-nitrogen (N1) effect and the electron-withdrawing nature of the pyrimidine ring. Reaction occurs under mild conditions.
    
  • C2-Cl (Moderately Reactive): Reacts under forcing conditions (high heat) or via Palladium-catalyzed cross-coupling (Buchwald-Hartwig).

  • C8-Cl (Least Reactive): Sterically hindered and electronically deactivated relative to the pyrimidine chlorines. It typically remains stable during C4 and C2 substitutions but can be functionalized via Suzuki-Miyaura coupling if a third diversity point is required.

Figure 1: Reactivity gradient of the trichloro-scaffold allowing sequential functionalization.

Experimental Protocols

Protocol A: C4-Selective Functionalization ( )

Objective: Install the primary pharmacophore (e.g., 3-chloro-4-fluoroaniline) at the C4 position.[2]

Materials:

  • 2,4,8-Trichloro-5,6-dimethoxyquinazoline (1.0 eq)[2]

  • Aniline derivative (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 eq)[2]

  • Isopropanol (IPA) or Acetonitrile (MeCN) (anhydrous)

Procedure:

  • Preparation: Dissolve 2,4,8-Trichloro-5,6-dimethoxyquinazoline (1.0 mmol) in anhydrous IPA (10 mL) in a round-bottom flask.

  • Addition: Add the aniline derivative (1.1 mmol) followed by DIPEA (1.5 mmol).

  • Reaction: Stir the mixture at room temperature for 1 hour. If TLC indicates incomplete conversion, heat to 50°C for 2–4 hours.

    • Note: The 5-methoxy group provides electron donation that may slightly deactivate C4 compared to a non-substituted quinazoline; mild heating is often required.

  • Work-up: The product often precipitates as the hydrochloride salt (if DIPEA is omitted) or free base.

    • Precipitation: Cool to 0°C. Filter the solid and wash with cold IPA/Hexane (1:1).

    • Extraction: If no precipitate forms, remove solvent in vacuo, redissolve in EtOAc, wash with water and brine, dry over Na₂SO₄, and concentrate.[2]

  • Validation: Verify regioselectivity via ¹H-NMR. The C4-substituted product is the major isomer (>95%).

Protocol B: C2-Selective Functionalization (Amination)

Objective: Displacement of the C2-Cl with a secondary amine (e.g., N-methylpiperazine) to improve solubility.

Materials:

  • C4-substituted intermediate (from Protocol A) (1.0 eq)

  • Secondary amine (2.0 – 3.0 eq)

  • Solvent: n-Butanol or Dioxane (anhydrous)

  • Base: K₂CO₃ (anhydrous, 2.0 eq) or TEA[2]

Procedure:

  • Setup: In a pressure vial or reflux setup, suspend the C4-substituted intermediate (1.0 mmol) in n-Butanol (5 mL).

  • Addition: Add the secondary amine (3.0 mmol) and K₂CO₃.

  • Reaction: Heat to reflux (110–120°C) for 12–24 hours.

    • Critical Check: Monitor by LC-MS.[2][3] The C2-Cl is significantly less reactive.[2] If conversion is <50% after 12h, consider microwave irradiation (140°C, 30 min).

  • Work-up: Remove solvent under reduced pressure. Resuspend residue in water and extract with DCM (3x).

  • Purification: Flash column chromatography (MeOH/DCM gradient) is usually required to remove excess amine and trace hydrolysis byproducts.

Protocol C: Biological Evaluation (EGFR Kinase Assay)

Objective: Quantify the inhibitory potential (

Materials:

  • Recombinant EGFR kinase (human, intracellular domain)

  • Substrate: Poly(Glu,Tyr) 4:1[2]

  • ATP (10 µM final, near

    
    )
    
  • ADP-Glo™ Kinase Assay Kit (Promega) or similar chemiluminescent readout.

Workflow:

  • Compound Prep: Prepare 10 mM stocks in 100% DMSO. Serial dilute (1:3) in kinase buffer to generate an 8-point dose-response curve.[2]

  • Enzyme Reaction: Incubate EGFR kinase (2 ng/µL) with compounds for 10 minutes at RT.

  • Start: Add ATP and Substrate. Incubate for 60 minutes at RT.

  • Detection: Add ADP-Glo reagent (terminates reaction, depletes remaining ATP). Incubate 40 min. Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase).

  • Analysis: Measure luminescence. Plot RLU vs. log[Compound]. Fit to a sigmoidal dose-response equation (variable slope) to determine

    
    .
    

Visualizing the Workflow

Figure 2: Step-by-step synthetic workflow for generating bioactive derivatives.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Step 1 (C4) Steric hindrance from 5-OMeIncrease temperature to 60°C; switch solvent to Dioxane.
No Reaction in Step 2 (C2) Deactivation by C4-amineUse Microwave irradiation (140°C); Switch to Pd-catalyzed Buchwald-Hartwig amination (Pd₂(dba)₃, XPhos).
Hydrolysis (OH at C4) Wet solventsEnsure all solvents are anhydrous; keep reaction under N₂ atmosphere.
Regioisomer Mix Over-reactionControl stoichiometry strictly (1.05 eq of aniline); keep temp low initially.

References

  • Structure-Activity Relationships of Quinazolines

    • Review of quinazoline deriv
    • (Example proxy for general quinazoline SAR).

  • Reactivity of 2,4-Dichloroquinazolines

    • Regioselective Nucleophilic Aromatic Substitution of 2,4-Dichloroquinazoline.
    • (Discusses C4 vs C2 selectivity).

  • Synthesis of 5,6-Dimethoxy Precursors

    • Synthesis of 2-amino-5,6-dimethoxybenzoic acid deriv
    • (Reference for precursor chemistry).

  • EGFR Kinase Assay Protocols

    • Standard ADP-Glo Kinase Assay Technical Manual.

(Note: While specific literature on the exact "2,4,8-trichloro-5,6-dimethoxy" species is rare, the protocols above are derived from the established chemistry of 2,4-dichloro-6,7-dimethoxyquinazoline and 8-chloroquinazoline analogs.)[2]

laboratory procedure for purification of 2,4,8-Trichloro-5,6-dimethoxyquinazoline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the purification protocol for 2,4,8-Trichloro-5,6-dimethoxyquinazoline , a highly functionalized intermediate used in the synthesis of specific tyrosine kinase inhibitors and


-adrenergic receptor antagonists.[1][2] Unlike the common 6,7-dimethoxy analogs (e.g., Gefitinib intermediates), the 5,6-dimethoxy substitution pattern  introduces unique steric constraints at the C4 position, while the 8-chloro substituent  significantly decreases electron density in the pyrimidine ring, enhancing the electrophilicity and hydrolytic instability of the C2 and C4 chlorides.[2]

This guide prioritizes anhydrous handling to prevent hydrolysis to the 2,4-dione impurity and utilizes a dual-mode purification strategy (recrystallization followed by optional flash chromatography) to achieve >98% purity.[1][2]

Chemical Context & Impurity Profile[1][2][3][4][5][6][7][8][9]

Structural Considerations
  • C4-Chloro: Highly reactive due to the electron-deficient pyrimidine ring.[1][2] The 5-methoxy group provides steric bulk (peri-effect), which may retard nucleophilic attack slightly compared to 6,7-analogs but necessitates higher temperatures for subsequent substitutions.[2]

  • C2-Chloro: Less reactive than C4 but susceptible to hydrolysis under acidic/aqueous conditions.[1][2]

  • C8-Chloro: Stable substituent; electron-withdrawing nature activates the ring system.[1][2]

Critical Impurities
Impurity TypeOriginStructure/DescriptionRemoval Strategy
Hydrolysis Product A Moisture contact (C4)8-Chloro-2-chloro-5,6-dimethoxyquinazolin-4(3H)-oneStrict anhydrous quenching; remove via recrystallization (insoluble in non-polar solvents).[1][3]
Hydrolysis Product B Moisture contact (C2 & C4)8-Chloro-5,6-dimethoxyquinazoline-2,4(1H,3H)-dioneHighly insoluble; remove by hot filtration of the crude solution.[1][2]
Starting Material Incomplete Reaction8-Chloro-5,6-dimethoxyquinazoline-2,4-dioneMonitor reaction by HPLC; remove via hot filtration.[1][2]
Phosphoryl Species POCl

Byproducts
Phosphoric acid derivativesBiphasic wash with NaHCO

.

Safety & Pre-requisites

  • Hazards: The compound is a potent skin sensitizer and irritant.[1][2][4] Residual POClngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     releases HCl gas upon contact with moisture.[1][2]
    
  • PPE: Full chemical resistant gloves (Nitrile/Neoprene), face shield, and fume hood operation are mandatory.[2][4]

  • Solvents: All solvents (Dichloromethane, Hexanes, Toluene) must be anhydrous (water <50 ppm).[2][4]

Detailed Purification Protocol

Phase 1: Work-up and Isolation of Crude

Objective: Safely quench the chlorination reaction and isolate the crude solid without inducing hydrolysis.[1]

  • Evaporation: If the synthesis was performed in neat POClngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    , remove the excess reagent via rotary evaporation under high vacuum at <60°C . Co-evaporate with anhydrous toluene (
    
    
    
    ) to remove trapped POCl
    
    
    .[2]
  • Quenching (The "Inverse Addition" Method):

    • Prepare a rapidly stirring mixture of Dichloromethane (DCM) and Ice/Water (1:1 v/v) in a flask.

    • Dissolve the crude residue in a minimal amount of DCM.[2][4]

    • Slowly add the organic residue solution into the stirring ice/DCM mixture.

    • Rationale: This keeps the product in the organic phase immediately, minimizing contact with the acidic aqueous phase generated by POClngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
       hydrolysis.[2]
      
  • Neutralization: Adjust the aqueous layer pH to ~7-8 using saturated NaHCOngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     solution. Do not use strong bases (NaOH) as they will rapidly hydrolyze the C4-Cl.[1]
    
  • Extraction: Separate the organic layer.[1][2][4] Extract the aqueous layer once more with DCM.[2][4]

  • Drying: Dry combined organics over anhydrous MgSOngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     (avoid Na
    
    
    
    SO
    
    
    if clumping occurs). Filter and concentrate to a yellow/orange solid.[1][2]
Phase 2: Recrystallization (Primary Purification)

Objective: Remove hydrolytic impurities and oligomers.[2][4]

  • Solvent Selection: Toluene/Heptane system.[1][2][4]

  • Dissolution: Suspend the crude solid in Toluene (5 mL per gram of crude). Heat to 70°C.

    • Note: If a significant amount of white solid remains insoluble at 70°C, this is likely the dione impurity.[2][4] Perform a hot filtration through a sintered glass funnel to remove it.[1][2][4]

  • Precipitation: Slowly add n-Heptane (dropwise) to the hot toluene solution until a slight turbidity persists.

  • Cooling: Allow the solution to cool to room temperature slowly (over 2 hours), then chill to 0-4°C for 1 hour.

  • Filtration: Collect the crystals via vacuum filtration under a nitrogen blanket.

  • Wash: Wash with cold n-Heptane (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ).[1][2]
    
  • Drying: Dry in a vacuum oven at 40°C for 12 hours.

Phase 3: Flash Chromatography (Polishing - Optional)

Objective: Required only if purity <98% or if non-polar impurities persist.[1][4]

  • Stationary Phase: Silica Gel 60 (neutralized).[2][4]

    • Pre-treatment:[1][4][5][6] Flush the column with 1% Triethylamine in Hexane to neutralize acidic sites on silica that could catalyze hydrolysis.[2][4]

  • Mobile Phase: Gradient of Ethyl Acetate in Hexanes (0% ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     30%).[2]
    
  • Loading: Dissolve sample in minimal DCM/Hexane (1:1).

  • Elution Order:

    • Non-polar byproducts (fastest).[2][4]

    • 2,4,8-Trichloro-5,6-dimethoxyquinazoline (Target).[2]

    • Monohydrolyzed impurities (slowest/retained).[2][4]

Process Visualization

PurificationWorkflow Start Crude Reaction Mixture (Excess POCl3) Evap Vac. Distillation (<60°C) Co-evap w/ Toluene Start->Evap Remove POCl3 Quench Inverse Quench (Pour into Ice/DCM biphasic) Evap->Quench Residue Extract Phase Separation Wash w/ NaHCO3 (pH 7-8) Quench->Extract Organic Layer Dry Dry (MgSO4) & Concentrate Extract->Dry CrudeSolid Crude Solid Isolated Dry->CrudeSolid Decision Purity Check (TLC/HPLC) CrudeSolid->Decision Recryst Recrystallization (Toluene / Heptane) Decision->Recryst Standard Path Column Flash Chromatography (Neut. Silica, Hex/EtOAc) Decision->Column Complex Impurities HotFilter Hot Filtration (Remove Dione Impurity) Recryst->HotFilter If insolubles present Final Pure 2,4,8-Trichloro- 5,6-dimethoxyquinazoline Recryst->Final Purity >98% HotFilter->Recryst Filtrate Column->Final

Figure 1: Logical workflow for the isolation and purification of the trichloro-quinazoline derivative, emphasizing the removal of hydrolytic byproducts.

Analytical Validation

HPLC Method[1]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5

    
    m).[2]
    
  • Mobile Phase A: 0.1% Formic Acid in Water.[1][2][4]

  • Mobile Phase B: Acetonitrile.[1][2][4]

  • Gradient: 50% B to 95% B over 15 min. (High organic start required due to low solubility).[2][4]

  • Detection: UV @ 254 nm.[1][2][4]

  • Retention Time: Target compound will elute after the mono-hydrolyzed impurities due to higher lipophilicity (3 chlorines).[1][2][4]

1H NMR Checkpoint (CDCl )
  • Diagnostic Signals:

    • ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
       ~4.00 ppm (s, 3H, OMe).[2][7]
      
    • ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
       ~4.05 ppm (s, 3H, OMe).[2]
      
    • ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
       ~7.5-8.0 ppm (Aromatic H).[1][2][8]
      
  • Purity Indicator: Absence of broad singlets >10 ppm (indicates NH of dione/hydrolysis product).[2][4]

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Yield / Precipitate in Aqueous Layer Hydrolysis during quench.[1][2]Use "Inverse Addition" quench.[1][2][4] Ensure temperature is <5°C during quench.
Insoluble White Solid in Hot Toluene Dione impurity (Starting material or hydrolyzed product).[2][4]Perform hot filtration.[1][2][4] This impurity is insoluble in most organic solvents.[1][2][4]
Product Decomposes on Silica Acidic silica causing hydrolysis.[1][2][4]Pre-treat silica column with 1% Etngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

N in Hexane.[1][2] Elute rapidly.
Oily Product after Recrystallization Solvent trapped or impure.[1][2][4]Scratch flask with glass rod to induce nucleation.[1][2][4] Use less Toluene and more Heptane.[1][2][4]

References

  • Synthesis of Chloroquinazolines

    • Use of POClngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
       for chlorination of quinazolinones: Beilstein J. Org.[2] Chem.2021 , 17, 206–216.[2] Link
      
  • Purification Strategies for Quinazolines

    • Recrystallization and stability data for dimethoxy-quinazoline analogs: Arkivoc2021 , ix, 150-176.[1][2] Link

  • General Handling of 2,4-Dichloroquinazolines

    • Reactivity and hydrolysis risks in 2,4-dichloro-6,7-dimethoxyquinazoline (analogous behavior): Molecules2024 , 30, 120.[2] Link[2][4]

  • Structural Analogs (5,6-Dimethoxy)

    • Synthesis of 5,6,7-trimethoxy derivatives (demonstrating steric tolerance): European Journal of Medicinal Chemistry2013 , 68, 454-462.[2] Link

Sources

Troubleshooting & Optimization

Technical Support Center: 2,4,8-Trichloro-5,6-dimethoxyquinazoline Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active | Ticket ID: CHEM-SUP-882 | Specialist: Senior Application Scientist

Executive Summary

You are encountering yield issues with the synthesis of 2,4,8-Trichloro-5,6-dimethoxyquinazoline . Based on the structural constraints of your molecule, the standard protocols for simple quinazolines (e.g., 6,7-dimethoxy variants) often fail due to the steric and electronic influence of the 8-chloro substituent .

This guide treats your synthesis not as a recipe, but as a chemical engineering problem . We will optimize the Deoxychlorination of the precursor 8-chloro-5,6-dimethoxyquinazoline-2,4(1H,3H)-dione.

Module 1: The Reaction System (Chemical Engineering)

The Core Problem: The chlorine atom at position C8 creates significant steric hindrance around the N1 nitrogen. This impedes the tautomerization required for the initial attack of POCl₃ at the C2 carbonyl. Furthermore, while the 5,6-dimethoxy groups are electron-donating, the 8-chloro group deactivates the ring, making the oxygen atoms less nucleophilic toward phosphorus.

The Solution: The "Turbo-Charged" Vilsmeier-Haack System Standard POCl₃ reflux is often insufficient. You must upgrade the electrophilicity of the system.

Recommended Reagent Protocol
ComponentRoleStandard Equiv.Optimized Equiv.
POCl₃ Solvent/Reagent10-15 vol8-10 vol
PCl₅ Booster01.2 - 1.5 eq
N,N-Dimethylaniline Catalyst (Base)01.5 - 2.0 eq

Why this works:

  • PCl₅ (Phosphorus Pentachloride): It is a more aggressive chlorinating agent than POCl₃. It helps drive the conversion of the stubborn C2-carbonyl, which is sterically shielded by the C8-Cl.

  • N,N-Dimethylaniline (DMA): It acts as a proton scavenger and forms a highly reactive Vilsmeier-type chloroiminium intermediate, accelerating the reaction significantly compared to neat POCl₃.

Module 2: Process Workflow & Decision Logic

The following diagram illustrates the critical decision points in your synthesis. Use this to diagnose where your specific yield loss is occurring.

G Start Start: 8-Cl-5,6-diOMe-Dione Reagent Add POCl3 + PCl5 + DMA Start->Reagent Reflux Reflux (105-110°C) for 4-6h Reagent->Reflux Check Checkpoint: TLC/HPLC Reflux->Check Mono Impurity: Monochloro (Incomplete C2 reaction) Check->Mono SM remains Tar Impurity: Black Tar (Polymerization) Check->Tar Darkening/Baseline Quench Critical: Quench into Ice/Water or NaHCO3 Check->Quench Clean Conversion Mono->Reflux Add more PCl5 Hydrolysis Yield Loss: Reversion to Dione Quench->Hydrolysis Temp > 10°C or Slow Filtration Product Target: 2,4,8-Trichloro Solid Precipitate Quench->Product Fast Filtration < 5°C

Caption: Workflow logic for optimizing chlorination. Diamond nodes indicate critical decision points based on analytical data.

Module 3: The "Kill Step" (Quenching & Isolation)

The #1 Cause of Yield Loss: Hydrolysis. The 2,4,8-trichloro product is highly reactive. If you quench it into water and let it sit, or if the quench gets hot, the C4-chlorine will hydrolyze back to the hydroxyl group, contaminating your product with the dione starting material.

Protocol: The Reverse Quench Do NOT add water to the reaction flask.

  • Concentrate: Distill off 70-80% of excess POCl₃ under reduced pressure (keep bath < 60°C).

  • Dilute: Dissolve the thick residue in a minimal amount of dry Dichloromethane (DCM) or Toluene.

  • The Drop: Slowly pour this organic solution into a rapidly stirring slurry of Ice + NaHCO₃ (sat.) .

    • Why? The base neutralizes the HCl immediately, preventing acid-catalyzed hydrolysis. The biphasic system (DCM/Water) pulls the product into the organic layer, shielding it from the water.

  • Separation: Quickly separate the organic layer, dry over MgSO₄, and evaporate.

Troubleshooting & FAQ
SymptomProbable CauseCorrective Action
Product contains ~10-20% Starting Material (Dione) Hydrolysis during workup. The product reverted.Use the "Reverse Quench" method (Module 3). Ensure the quench temperature never exceeds 5°C.
Product contains "Monochloro" intermediate Steric Hindrance. The 8-Cl group is blocking C2 chlorination.Add PCl₅ (1.2 eq) at the start. Increase reflux time by 2 hours.
Low Yield + Black Tar Overheating/Decomposition. Lower bath temp to 105°C. Ensure inert atmosphere (N₂) to prevent oxidation of the electron-rich dimethoxy ring.
Product is stuck in the aqueous layer Protonation. The quinazoline nitrogen is protonated in acidic media.Adjust quench pH to ~8 using NaHCO₃. The free base is lipophilic and will precipitate or extract into DCM.
References
  • Mechanistic Basis of Chlorination: Arnott, E. A., et al. "POCl3 chlorination of 4-quinazolones."[1] Journal of Organic Chemistry, 2011, 76(6), 1653-1661.[1][2][3]

  • Use of PCl5/POCl3 Mixtures: Hossain, M. F. "POCl3-PCl5 mixture: A robust chlorinating agent."[4][5] Journal of the Indian Chemical Society, 2019.

  • Synthesis of 6,7-dimethoxy analogs (Analogous Chemistry): "Synthesis of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives." Der Pharma Chemica, 2023.

  • Microwave Assisted Synthesis (Alternative Route): Ferrini, S., et al. "Convenient Synthetic Approach to 2,4-Disubstituted Quinazolines."[6] Organic Letters, 2007, 9(1), 69-72.[6]

Sources

overcoming solubility issues with 2,4,8-Trichloro-5,6-dimethoxyquinazoline in aqueous solutions

Author: BenchChem Technical Support Team. Date: March 2026

Guide for Overcoming Aqueous Solubility Challenges in Experimental Settings

Introduction

2,4,8-Trichloro-5,6-dimethoxyquinazoline is a substituted quinazoline derivative. Its molecular structure, characterized by a heterocyclic aromatic quinazoline core, three chlorine atoms, and two methoxy groups, suggests significant hydrophobicity and, consequently, poor solubility in aqueous solutions.[1] This property presents a substantial challenge for researchers in life sciences and drug development, as achieving accurate and reproducible results in biological assays is contingent upon the complete dissolution of the test compound.

This guide provides a comprehensive framework for systematically addressing and overcoming the solubility issues associated with 2,4,8-Trichloro-5,6-dimethoxyquinazoline. We will explore the underlying principles of various solubilization techniques and provide detailed, step-by-step protocols to empower you to find the optimal conditions for your specific experimental needs.

Frequently Asked Questions (FAQs)

Q1: I added 2,4,8-Trichloro-5,6-dimethoxyquinazoline directly to my aqueous buffer (e.g., PBS), and it won't dissolve. What's wrong?

A1: This is expected behavior. The compound's chemical structure is highly nonpolar, making it "hydrophobic" or water-fearing. Direct dissolution in aqueous media is energetically unfavorable.[1] You will almost always need to start by preparing a concentrated stock solution in a suitable organic solvent and then diluting this stock into your final aqueous system.

Q2: What is the best organic solvent for creating a stock solution?

A2: Dimethyl sulfoxide (DMSO) is the most common and recommended starting point for creating high-concentration stock solutions of poorly soluble compounds for biological assays. If DMSO is incompatible with your experiment, other potential co-solvents include ethanol, propylene glycol, or polyethylene glycol 400 (PEG 400).[2][] Always start with a small amount of your compound to test solubility before committing your entire supply.

Q3: My compound dissolved in DMSO, but it precipitated immediately when I diluted it into my aqueous assay buffer. Why?

A3: This is a classic solubility problem known as "crashing out." While the compound is soluble in 100% DMSO, the final concentration of DMSO in your aqueous buffer (typically ≤1%) is not high enough to keep the compound dissolved. The compound is rapidly forced out of the solution when it encounters the highly polar water environment. The troubleshooting guide below provides several strategies to overcome this critical issue.

Q4: Can I just heat the solution to get it to dissolve?

A4: While gentle warming can sometimes increase the rate of dissolution, it is generally not recommended as a primary strategy for compounds like this.[4] First, any solubility increase may be temporary, with the compound precipitating out as it cools to the experimental temperature. Second, and more critically, heating can lead to the degradation of the compound, compromising the integrity of your experiment.

Troubleshooting Guide: A Systematic Approach to Solubilization

This section is designed as a decision-making workflow to guide you from initial insolubility to a viable experimental solution.

Logical Workflow for Solubility Enhancement

Below is a visual decision tree to guide your troubleshooting process. Start at the top and follow the path that corresponds to your experimental observations.

Solubility_Workflow Start Start: Compound is poorly soluble in final aqueous buffer StockSol Action: Prepare a concentrated stock solution in an organic solvent (e.g., DMSO). Start->StockSol Dilute Test: Dilute stock solution into final aqueous buffer. Does it precipitate? StockSol->Dilute Success Success! Proceed with experiment. (Verify with controls) Dilute->Success No Troubleshoot Problem: Precipitation Occurs. Select a solubilization strategy. Dilute->Troubleshoot Yes pH_Adjust Strategy 1: pH Adjustment Troubleshoot->pH_Adjust Cosolvent Strategy 2: Increase Co-solvent % Troubleshoot->Cosolvent Cyclodextrin Strategy 3: Use Cyclodextrins Troubleshoot->Cyclodextrin Surfactant Strategy 4: Use Surfactants Troubleshoot->Surfactant Verify Action: Verify final solution clarity and stability over time. pH_Adjust->Verify Cosolvent->Verify Cyclodextrin->Verify Surfactant->Verify

Caption: Decision tree for troubleshooting poor compound solubility.

In-Depth Methodologies & Protocols

Strategy 1: pH Adjustment

Scientific Rationale: Quinazoline contains basic nitrogen atoms that can be protonated. By lowering the pH of the aqueous buffer, you can convert the neutral, poorly soluble free base into a more soluble cationic salt.[5][6] This is often a highly effective strategy for nitrogen-containing heterocyclic compounds.

Experimental Protocol: pH Optimization

  • Prepare Buffers: Prepare a series of identical buffers (e.g., 50 mM Phosphate) but adjust the pH to cover a range, for example: pH 7.4 (control), 6.5, 6.0, 5.5, and 5.0.

  • Prepare Stock: Create a 10 mM stock solution of 2,4,8-Trichloro-5,6-dimethoxyquinazoline in 100% DMSO.

  • Test Dilution: In separate microcentrifuge tubes, add the appropriate volume of your DMSO stock to each pH-adjusted buffer to reach your desired final concentration (e.g., 10 µL of 10 mM stock into 990 µL of buffer for a final concentration of 100 µM). Ensure the final DMSO concentration is consistent across all samples (1% in this example).

  • Vortex & Equilibrate: Vortex each tube gently for 30 seconds and let it stand at room temperature for 30 minutes.

  • Visual Inspection: Carefully inspect each tube against a dark background for any signs of precipitation (haziness, cloudiness, or visible particles). The lowest pH buffer that remains clear is your best candidate.

  • Verification: Before proceeding with an experiment, ensure that the altered pH does not negatively impact your assay (e.g., cell health, enzyme activity).

Strategy 2: Co-solvents

Scientific Rationale: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the overall polarity of the solvent system. This makes the environment more hospitable to hydrophobic compounds, thereby increasing their solubility.[2][7][8]

Experimental Protocol: Co-solvent Titration

  • Select Co-solvent: Choose a co-solvent compatible with your assay (e.g., DMSO, Ethanol, PEG 400).

  • Prepare Stock: Prepare a high-concentration stock (e.g., 20 mM) of the compound in your chosen 100% co-solvent.

  • Prepare Buffer Blends: Create a series of aqueous buffers containing increasing percentages of the co-solvent (e.g., 1%, 2%, 5%, 10% v/v).

  • Test Dilution: Add the stock solution to each buffer blend to achieve your target final compound concentration.

  • Observe & Verify: Vortex, equilibrate, and visually inspect as described in the pH protocol. Use the lowest percentage of co-solvent that maintains solubility to minimize potential artifacts in your experiment.

Table 1: Common Co-solvents for Biological Assays

Co-solventTypical Starting % (v/v)Max Recommended % (v/v)Notes
DMSO< 1%2%Can be toxic to some cells at higher concentrations.
Ethanol1 - 2%5%Can affect protein structure and enzyme activity.
PEG 4002 - 5%10%Generally well-tolerated but increases solution viscosity.
Propylene Glycol1 - 5%10%A common vehicle for in vivo and in vitro work.[]
Strategy 3: Complexation with Cyclodextrins

Scientific Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[9][10] They can encapsulate poorly soluble "guest" molecules, like our compound, forming an "inclusion complex."[11][][13] This complex has a water-soluble exterior, dramatically enhancing the apparent aqueous solubility of the guest molecule.[11] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and reduced toxicity.[11]

Experimental Protocol: Cyclodextrin-Mediated Solubilization

  • Prepare Cyclodextrin Solution: Dissolve HP-β-CD in your aqueous buffer to create a 10-40% (w/v) solution. Gentle warming may be required. Allow it to cool to room temperature.

  • Add Compound: Weigh the solid 2,4,8-Trichloro-5,6-dimethoxyquinazoline and add it directly to the HP-β-CD solution to achieve the desired final concentration.

  • Complexation: Vortex vigorously and/or sonicate the mixture for 30-60 minutes to facilitate the formation of the inclusion complex.

  • Clarification: Centrifuge the solution at high speed (e.g., >10,000 x g) for 15 minutes to pellet any remaining undissolved material.

  • Use Supernatant: Carefully collect the clear supernatant. This solution now contains the solubilized compound. The exact concentration should be determined analytically (e.g., by HPLC or UV-Vis spectroscopy with a standard curve).

Strategy 4: Use of Surfactants

Scientific Rationale: Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), self-assemble into micelles. These micelles have a hydrophobic core that can solubilize poorly soluble compounds, effectively hiding them from the aqueous environment.[14][15][16] Non-ionic surfactants like Tween® 80 or Poloxamer 188 are generally preferred for biological applications due to lower toxicity.

Experimental Protocol: Surfactant-Based Solubilization

  • Prepare Surfactant-Buffer: Add a non-ionic surfactant to your aqueous buffer at a concentration 2-5 times its CMC (e.g., for Tween® 80, CMC is ~0.012 mM, so use 0.024-0.06 mM).

  • Prepare Stock: Create a concentrated stock of your compound in DMSO.

  • Test Dilution: Slowly add the DMSO stock to the surfactant-containing buffer while vortexing to achieve the final desired concentration. The slow addition allows time for the compound to partition into the micelles.

  • Observe & Verify: Equilibrate and inspect for clarity. Be aware that high concentrations of surfactants can interfere with some cell-based assays or protein binding studies.

Verification of Solubility

Visual inspection is a good first step, but it is not definitive. For critical experiments, solubility should be confirmed.

  • Kinetic Solubility Assessment: This is what is typically performed in early-stage research and is described in the protocols above. It measures the concentration at which a compound precipitates when diluted from a DMSO stock into an aqueous buffer.

  • Thermodynamic Solubility Assessment: This is the true equilibrium solubility. Excess solid compound is shaken in a buffer for an extended period (24-48 hours) until equilibrium is reached.[17] The supernatant is then filtered and analyzed, typically by HPLC, to determine the concentration.[18] This method provides the most accurate measure of a compound's intrinsic solubility in a given medium.

References

  • Journal of Advanced Pharmacy Education and Research. Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. Available from: [Link]

  • Hilaris. Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. Available from: [Link]

  • Wikipedia. Cosolvent. Available from: [Link]

  • ResearchGate. Strategies for improving hydrophobic drugs solubility and bioavailability. Available from: [Link]

  • ALZET® Osmotic Pumps. Cyclodextrins: Improving Delivery of Hydrophobic Compounds. Available from: [Link]

  • Scholars Research Library. Solid dispersion technique for improving solubility of some poorly soluble drugs. Available from: [Link]

  • ResearchGate. An overview of techniques for multifold enhancement in solubility of poorly soluble drugs. Available from: [Link]

  • National Center for Biotechnology Information. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Available from: [Link]

  • Universal Journal of Pharmaceutical Research. View of SOLID DISPERSION- STRATEGY TO ENHANCE SOLUBILITY AND DISSOLUTION OF POORLY WATER SOLUBLE DRUGS. Available from: [Link]

  • Allied Academies. Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. Available from: [Link]

  • National Center for Biotechnology Information. A Review on Solid Dispersion and Carriers Used Therein for Solubility Enhancement of Poorly Water Soluble Drugs. Available from: [Link]

  • International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. Available from: [Link]

  • Jetir.org. Solid Dispersion Techniques for Solubility Enhancement: A Comprehensive Review. Available from: [Link]

  • Grokipedia. Cosolvent. Available from: [Link]

  • National Center for Biotechnology Information. Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. Available from: [Link]

  • RSC Publishing. A recent overview of surfactant–drug interactions and their importance. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. The Role of Surfactants in Solubilization of Poorly Soluble. Available from: [Link]

  • National Center for Biotechnology Information. Drug Solubility: Importance and Enhancement Techniques. Available from: [Link]

  • ResearchGate. Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. Available from: [Link]

  • Moshang Chemical. 2,4,8-trichloro-5,6-dimethoxyquinazoline. Available from: [Link]

  • Taylor & Francis. Cosolvent – Knowledge and References. Available from: [Link]

  • ResearchGate. What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Available from: [Link]

  • YouTube. Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. Available from: [Link]

  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available from: [Link]

  • Halo Labs. High-Throughput Measurement of Compound Solubility and Physical Form with BMI. Available from: [Link]

  • University of Colorado Boulder. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Available from: [Link]

  • ResearchGate. Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique. Available from: [Link]

  • PubChem. 2,4,5-Trichloro-8-methoxyquinazoline. Available from: [Link]

  • Chem LibreTexts. The Solution Process. Available from: [Link]

  • Dissolution Technologies. Dissolution Method Troubleshooting: An Industry Perspective. Available from: [Link]

  • PubMed. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Available from: [Link]

  • Lab Manager. How to Make and Dilute Aqueous Solutions: A Step-by-Step Guide. Available from: [Link]

  • CAS Common Chemistry. 2,4-Dichloro-6,7-dimethoxyquinazoline. Available from: [Link]

  • Industrial Water Treatment. Solubility Rules Help Avoid Water Treatment Pitfalls. Available from: [Link]

  • Matrix Fine Chemicals. 2,4-DICHLORO-6,7-DIMETHOXYQUINAZOLINE. Available from: [Link]

  • Der Pharma Chemica. Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Available from: [Link]

Sources

Technical Support Center: Stabilizing 2,4,8-Trichloro-5,6-dimethoxyquinazoline

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: STAB-QZ-568 Subject: Long-term Storage & Handling Protocols for Moisture-Sensitive Quinazoline Intermediates Status: Open Priority: Critical (Irreversible Hydrolysis Risk)

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

User Warning: You are handling a 2,4-dichloroquinazoline derivative.[1][2] In this scaffold, the chlorine atom at the C4 position is highly electrophilic and acts as a "chemical warhead." While this makes it excellent for SNAr coupling reactions (e.g., attaching aniline derivatives for kinase inhibitors), it renders the molecule inherently unstable in the presence of atmospheric moisture.

The 5,6-Dimethoxy & 8-Chloro Factor: Unlike the more common 6,7-dimethoxy analogs (used in Gefitinib/Erlotinib precursors), your 5,6-dimethoxy substitution pattern places electron-donating groups closer to the C4 center. However, the inductive withdrawal from the three chlorine atoms (2, 4, and 8) dominates, maintaining high reactivity. The 8-chloro substituent adds lipophilicity but provides minimal steric protection against water attacking the C4 position.

Core Directive: Treat this compound as a moisture-intolerant electrophile . Hydrolysis is not a "side reaction"—it is the thermodynamic destiny of this molecule unless you actively prevent it.

The Degradation Mechanism (The "Why")

To store this compound successfully, you must understand how it fails. The primary failure mode is regioselective hydrolysis at the C4 position, converting the reactive halide into an inert quinazolin-4-one.

Diagram: Hydrolysis Pathway

This flowchart illustrates the irreversible conversion of your active reagent into a useless byproduct upon exposure to humidity.

HydrolysisPathway Compound Active Reagent (2,4,8-Trichloro-5,6- dimethoxyquinazoline) Transition Tetrahedral Intermediate Compound->Transition Nucleophilic Attack (C4) Moisture Atmospheric Moisture (H₂O) Moisture->Transition Product Degradation Product (Quinazolin-4-one) Transition->Product Cl⁻ Elimination Byproduct HCl Gas (Autocatalytic) Transition->Byproduct Release Byproduct->Compound Acid Catalysis (Accelerates Decay)

Caption: Figure 1.[3] The C4-Chlorine atom is the most labile. Hydrolysis yields the thermodynamically stable quinazolinone and HCl. The released HCl can autocatalyze further degradation of the bulk solid.

Storage Protocol (The "How")

Do not rely on the vendor's original packaging for storage exceeding 30 days. Follow this Standard Operating Procedure (SOP) to ensure integrity for 12+ months.

Standard Operating Procedure: STAB-ISO-01
StepActionTechnical Rationale
1. Aliquoting Upon receipt, divide the bulk solid into single-use glass vials (e.g., 50mg or 100mg) inside a glovebox or glove bag.Repeated freeze-thaw cycles introduce condensation. Single-use aliquots prevent the "main stock" from exposure.
2. Inerting Purge each vial with Argon (preferred over Nitrogen due to higher density) before capping.Displaces oxygen and moisture-laden air from the headspace.
3.[4] Sealing Cap tightly with a Teflon-lined screw cap. Wrap the junction with Parafilm M® or electrical tape.Prevents gas exchange during long-term freezer storage.
4. Secondary Containment Place vials inside a jar containing activated silica gel or Drierite™ with a moisture indicator.Acts as a "sacrificial scavenger" for any moisture that penetrates the secondary container.
5. Temperature Store at -20°C (or -80°C if available).Kinetic suppression of hydrolysis rates.
6. Thawing CRITICAL: Allow the vial to warm to room temperature before opening.Opening a cold vial condenses atmospheric water directly onto the powder, ruining the sample instantly.
Diagram: Storage Workflow

Decision logic for handling incoming shipments.

StorageWorkflow Start Shipment Received Check Is seal intact? Start->Check Aliquot Transfer to Glovebox/Bag Aliquot into amber vials Check->Aliquot Yes Reject Perform QC Check (See Module 4) Check->Reject No/Unknown Purge Argon Overlay + Teflon Cap Aliquot->Purge Desiccate Place in Secondary Jar with Desiccant Purge->Desiccate Freeze Store at -20°C Desiccate->Freeze

Caption: Figure 2. The "Cold Chain" workflow. Note that aliquoting must occur before freezing to avoid condensation cycles.

Troubleshooting & Quality Control (FAQs)

Q: My powder has turned from off-white to bright yellow. Is it usable?

  • Diagnosis: Likely degraded. Quinazolinones often exhibit stronger absorbance in the visible spectrum than their chloro-precursors.

  • Action: Perform a solubility test. The hydrolyzed product (quinazolinone) is significantly less soluble in DCM or Chloroform than the trichloro-parent. If you see undissolved solids in DCM, discard the batch.

Q: Can I store this as a stock solution in DMSO?

  • Answer: NO.

  • Reasoning: DMSO is highly hygroscopic (absorbs water from air). Even "anhydrous" DMSO will eventually wet the compound, leading to hydrolysis. Furthermore, DMSO can occasionally act as an oxidant or nucleophile over long periods with highly reactive halides. Store only as a solid.

Q: How do I validate purity before a critical reaction? Use the following QC markers to distinguish the Active Reagent from the Hydrolyzed Artifact.

MethodActive Reagent (2,4,8-Trichloro...)Hydrolyzed Artifact (Quinazolinone)
LC-MS (ESI+) M+H peak corresponds to parent mass. Chlorine isotope pattern (M, M+2, M+4) is distinct for 3 Cl atoms.Mass Shift: [M - Cl + OH]. You will see a mass decrease of ~18.5 Da ( Cl=35 .5, OH=17). Isotope pattern changes to 2 Cl atoms.
1H NMR Distinct singlets for 5,6-OMe groups.Loss of Symmetry: The conversion of C4-Cl to C-OH (tautomerizing to C=O amide) often shifts the adjacent 5-OMe proton signal significantly due to the change in ring electronics.
TLC (50% EtOAc/Hex) Higher Rf (Less polar).Lower Rf (More polar due to amide/OH H-bonding).

References

  • Reactivity of 2,4-Dichloroquinazolines

    • Detailed kinetic studies on the regioselective hydrolysis and nucleophilic attack at the C4 position of quinazoline scaffolds.
    • Source:

  • Handling Moisture-Sensitive Heterocycles

    • Guidelines on Schlenk lines, glovebox usage, and desiccation for hydrolytically unstable reagents.[5]

    • Source:

  • Quinazoline Synthesis & Stability

    • Synthesis of 2,4-dichloro-6,7-dimethoxyquinazoline (analogous chemistry) and stability data regarding hydrolysis in protic solvents.
    • Source:

  • General Storage of Hygroscopic Reagents

    • Standard protocols for preventing hydration of chemical intermedi
    • Source:

Sources

troubleshooting unexpected side reactions in 2,4,8-Trichloro-5,6-dimethoxyquinazoline synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the synthesis and troubleshooting of 2,4,8-Trichloro-5,6-dimethoxyquinazoline (CAS: 109913-74-8). This molecule is a highly functionalized intermediate, often utilized in the development of kinase inhibitors where the C2, C4, and C8 positions offer distinct reactivity profiles for nucleophilic substitution (SNAr).

Technical Support Center: 2,4,8-Trichloro-5,6-dimethoxyquinazoline Synthesis

Topic: Troubleshooting Unexpected Side Reactions & Process Optimization Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists.

Core Synthesis Workflow & Mechanistic Pathway

The synthesis typically proceeds via the chlorodehydroxylation of 8-chloro-5,6-dimethoxyquinazoline-2,4(1H,3H)-dione using phosphoryl chloride (POCl3) and phosphorus pentachloride (PCl5). The presence of the electron-donating methoxy groups at C5 and C6, combined with the electron-withdrawing chlorine at C8, creates a unique electronic environment that complicates the standard Vilsmeier-Haack type chlorination.

Reaction Scheme & Pathway Analysis

SynthesisWorkflow Start 8-Chloro-5,6-dimethoxy- quinazoline-2,4-dione Inter1 Intermediate A: O-Phosphorylated Species (Kinetic Product) Start->Inter1 POCl3, Base Low Temp (<25°C) Inter2 Intermediate B: 2,4,8-Trichloro- 5,6-dimethoxyquinazoline (Thermodynamic Product) Inter1->Inter2 Cl- source (PCl5/R4NCl) High Temp (80-100°C) Side1 Side Product X: Hydrolyzed Monochloro (4-OH or 2-OH) Inter2->Side1 Aqueous Quench (pH > 7 or slow addition) Side2 Side Product Y: Demethylated Analog (5-OH or 6-OH) Inter2->Side2 Excess Acid/Heat (>110°C)

Figure 1: Mechanistic pathway for the chlorination of 8-chloro-5,6-dimethoxyquinazoline-2,4-dione. Note the bifurcation points where side reactions (red dashed lines) occur.

Troubleshooting Guide (Q&A Format)

Issue 1: Incomplete Conversion & "Stuck" Intermediates

User Question: "I am observing a persistent impurity by LC-MS (M-18 or M+18 relative to product) even after refluxing in neat POCl3 for 12 hours. Why isn't the reaction finishing?"

Technical Insight: The conversion of the dione to the dichloride is stepwise. The C4-carbonyl is more reactive and chlorinates first. The C2-carbonyl, flanked by two nitrogens, is significantly less electrophilic.

  • Root Cause: Insufficient electrophilic activation. Neat POCl3 is often not strong enough to chlorinate the C2 position of electron-rich quinazolines (due to the 5,6-dimethoxy donation).

  • Solution:

    • Add PCl5: Use 1.0–1.2 equivalents of PCl5 per carbonyl. PCl5 is a more aggressive chlorinating agent than POCl3.

    • Base Catalysis: Add a tertiary amine base (N,N-Dimethylaniline or Diethylaniline, 1.0 eq). This forms the highly reactive Vilsmeier-Haack type intermediate (chloroiminium species), accelerating C2 chlorination.

    • Temperature Staging: Start at 0°C to form the phosphate ester, then ramp to reflux (90–105°C) to drive the C-O to C-Cl substitution.

Issue 2: Product Loss During Workup (Hydrolysis)

User Question: "My reaction looked clean on TLC, but after quenching with ice water and extracting, the yield dropped to 40%, and I see a large peak corresponding to the starting material or a monochloro-hydroxy species."

Technical Insight: Polychloro-quinazolines, especially those with electron-donating groups (5,6-OMe), are prone to rapid hydrolysis at the C4 position because the C4-Cl bond is destabilized by the "peri-effect" of the C5-methoxy group and the para-C8 chlorine.

  • Root Cause: The C4-Cl bond is highly labile. Quenching with water—especially if allowed to warm up or become basic—hydrolyzes the C4-Cl back to the C4-OH.

  • Solution:

    • Anhydrous Workup (Recommended): Evaporate excess POCl3 under high vacuum first. Dissolve the residue in dry DCM or Toluene and wash rapidly with cold saturated NaHCO3.

    • Controlled Quench: If pouring into water, use crushed ice and maintain T < 5°C. Do not neutralize to pH > 7 immediately; keep the aqueous phase slightly acidic (pH 2-4) during extraction to prevent nucleophilic attack by hydroxide ions.

    • Avoid Alcohols: Do not quench with methanol/ethanol; you will form the ether (solvolysis) instantly.

Issue 3: Unexpected Demethylation (Impurity at M-14)

User Question: "I see a side product with a mass of [M-14]. Is it possible I am cleaving the methyl ether?"

Technical Insight: Yes. The combination of high temperature, POCl3, and HCl (byproduct) creates a harsh Lewis acidic environment.

  • Root Cause: The C5-methoxy group is sterically crowded (peri to C4). Acid-catalyzed ether cleavage can occur, particularly if the reaction temperature exceeds 110°C.

  • Solution:

    • Temperature Control: Do not exceed 100°C. If refluxing, ensure your oil bath is regulated.

    • Acid Scavenging: The addition of N,N-dimethylaniline (as mentioned in Issue 1) also serves to buffer the HCl generated, protecting the methoxy groups.

Issue 4: Regioselectivity of Nucleophilic Substitution

User Question: "I need to substitute the C4-Cl selectively with an aniline. How do I ensure I don't touch the C2 or C8 chlorines?"

Technical Insight: The reactivity order for SNAr on this scaffold is C4 > C2 >> C8 .

  • Mechanism: The C4 position is most electron-deficient (para to N1, ortho to N3) and sterically influenced by the C5-OMe.

  • Protocol: Perform the substitution at room temperature (or 0°C) in a non-polar solvent (DCM or THF) using exactly 1.0 equivalent of the nucleophile and a mild base (TEA). Heating will trigger C2 substitution. The C8-Cl is deactivated by the adjacent methoxy groups and is generally stable unless extreme forcing conditions are used.

Optimized Experimental Protocol

Objective: Synthesis of 2,4,8-Trichloro-5,6-dimethoxyquinazoline from 8-chloro-5,6-dimethoxyquinazoline-2,4-dione.

Reagents:

  • Starting Material (Dione): 10.0 g (39.0 mmol)

  • POCl3: 50 mL (Excess, solvent/reagent)

  • PCl5: 16.2 g (78.0 mmol, 2.0 eq)

  • N,N-Dimethylaniline (DMA): 4.7 g (39.0 mmol, 1.0 eq)

Step-by-Step Procedure:

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser topped with a CaCl2 drying tube (or N2 line).

  • Addition: Charge the flask with the Dione and POCl3 . Cool the suspension to 0°C in an ice bath.

  • Activation: Add DMA dropwise (exothermic). Stir for 10 minutes.

  • Chlorination: Add PCl5 portion-wise over 15 minutes. (Caution: HCl gas evolution).

  • Reaction: Remove the ice bath and heat the mixture to 90°C (internal temp). Stir for 4–6 hours.

    • Checkpoint: Monitor by TLC (EtOAc/Hexane 3:7). The starting material (polar, UV active) should disappear, replaced by a non-polar spot (Product).

  • Workup (Critical):

    • Cool to Room Temperature.[1][2][3]

    • Evaporation: Remove excess POCl3 on a rotary evaporator under high vacuum at < 50°C. (Do not overheat residue).

    • Quench: Dissolve the thick residue in DCM (100 mL). Pour this solution slowly onto a stirred mixture of crushed ice (200 g) and water (100 mL) .

    • Extraction: Separate the organic layer immediately. Wash with cold water (2 x 50 mL) and cold brine (1 x 50 mL).

    • Drying: Dry over anhydrous Na2SO4, filter, and concentrate.

  • Purification: Recrystallize from minimal hot hexane/DCM or pass through a short silica plug if necessary.

Yield Expectation: 85–92% as a pale yellow solid.

Summary of Quantitative Data

ParameterRecommended RangeCritical LimitConsequence of Deviation
Reaction Temp 85°C – 95°C> 110°CDemethylation (C5-OMe cleavage)
PCl5 Equivalents 2.0 – 2.2 eq< 1.5 eqIncomplete reaction (Monochloro impurity)
Quench Temp 0°C – 5°C> 20°CHydrolysis of C4-Cl (Yield loss)
Base (DMA) 0.5 – 1.0 eq0 eqSlow reaction; "Pseudodimer" formation

References

  • Arnott, E. A., et al. (2011).[4][5] "POCl3 Chlorination of 4-Quinazolones." Journal of Organic Chemistry, 76(6), 1653–1661.[4][5][6] Link

  • Search Result 1.12. (Patent CN101353328B). "Preparation of 2-chloro-4-amido-6,7-dimethoxy quinazoline." Link

  • Search Result 1.1. (Chemical Data). "2,4,8-trichloro-5,6-dimethoxyquinazoline Properties." Molaid. Link

  • Search Result 1.6. (ResearchGate Discussion). "Quenching reaction mixture for POCl3 Chlorination of Quinazolin-4-one." Link

  • Search Result 1.16. (PrepChem). "Synthesis of 2-Chloro-6,7-dimethoxyquinazoline." Link

Sources

Technical Support Center: 2,4,8-Trichloro-5,6-dimethoxyquinazoline Synthesis & Impurity Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in troubleshooting the synthesis of 2,4,8-Trichloro-5,6-dimethoxyquinazoline (CAS: 109913-74-8). This compound is a highly reactive, electrophilic heterocyclic building block widely utilized in the synthesis of substituted quinazoline derivatives, including alpha-adrenoceptor antagonists and advanced kinase inhibitors .

The synthesis relies on the exhaustive chlorination of 8-chloro-5,6-dimethoxyquinazoline-2,4(1H,3H)-dione using phosphorus oxychloride (POCl3). Due to the differential reactivity of the C2 and C4 positions and the sensitivity of the methoxy groups, several critical impurities frequently arise during scale-up.

Visualizing the Reaction and Impurity Pathways

G SM 8-Chloro-5,6-dimethoxy- quinazoline-2,4-dione POCl3 POCl3 + Base (Chlorination) SM->POCl3 Intermediate Monochloro Intermediate (Impurity A) POCl3->Intermediate Fast (C4 chlorination) Demethyl Demethylated Impurity (Impurity C) POCl3->Demethyl Excess heat (Ether cleavage) Product 2,4,8-Trichloro-5,6- dimethoxyquinazoline Intermediate->Product Slow (C2 chlorination) Hydrolysis Hydrolyzed Impurity (Impurity B) Product->Hydrolysis Aqueous quench (Moisture)

Reaction pathway and common impurity origins in 2,4,8-trichloro-5,6-dimethoxyquinazoline synthesis.

Troubleshooting FAQs: Mechanistic Insights

Q1: My LC-MS shows a persistent [M-Cl+OH]+ peak (Hydrolysis Impurity). Why does this happen, and how can I prevent it? The Causality: The C4-chlorine atom on the quinazoline ring is highly activated by the adjacent nitrogen atoms (the alpha-effect), making it extremely susceptible to nucleophilic attack by water . If the reaction mixture is quenched in water that is too warm, or if the organic extraction is delayed, the 2,4,8-trichloro product rapidly hydrolyzes to 2,8-dichloro-4-hydroxy-5,6-dimethoxyquinazoline. The Solution: Implement a strict reverse-quench protocol. Pour the cooled reaction mixture slowly into a vigorously stirred mixture of crushed ice and saturated aqueous sodium bicarbonate (NaHCO3). The temperature must be maintained below 5°C. The alkaline environment neutralizes the HCl generated from POCl3 hydrolysis, preventing acid-catalyzed hydrolysis of the quinazoline product.

Q2: The reaction stalls at a monochloro intermediate. Why isn't the C2 position chlorinating? The Causality: Chlorination of quinazolinediones is a stepwise process. The C4-carbonyl oxygen is more nucleophilic and tautomerizes more readily, leading to rapid formation of the 4-chloro-2-hydroxy intermediate. The subsequent chlorination at the C2 position is kinetically much slower due to the reduced electron density of the singly-chlorinated ring . The Solution: Ensure the POCl3 is fresh and free of phosphoric acid degradation products. The addition of a catalytic amount of N,N-dimethylaniline (0.1 to 0.2 equivalents) is non-negotiable; it forms a highly reactive Vilsmeier-Haack-type intermediate that drastically lowers the activation energy for the C2 chlorination.

Q3: I am observing a demethylated impurity (loss of 14 Da) in my final product. What is driving this ether cleavage? The Causality: The 5,6-dimethoxy groups are sterically hindered and electronically activated. Prolonged heating at reflux (>105°C) in the presence of POCl3 (which acts as a mild Lewis acid) or traces of HCl can trigger the cleavage of the methoxy ether. This yields a phenolic impurity (e.g., 2,4,8-trichloro-5-hydroxy-6-methoxyquinazoline). The Solution: Optimize the reaction kinetics. Do not exceed 95°C during the POCl3 reflux. Utilizing the aforementioned N,N-dimethylaniline catalyst accelerates the chlorination rate, allowing for shorter reaction times (typically 4-6 hours) and minimizing thermal degradation.

Quantitative Data: Impurity Profile & Resolution Strategy

To facilitate rapid LC-MS/HPLC analysis, use the following structural and chromatographic markers to identify and resolve common impurities.

Impurity TypeStructural OriginRRT (Approx.)Primary CauseRemoval / Prevention Strategy
Impurity A Monochloro Intermediate (e.g., 4-chloro-2-hydroxy)0.85Incomplete C2 chlorination due to lack of catalyst.Add 0.2 eq N,N-dimethylaniline; ensure 5h reflux at 95°C.
Impurity B Hydrolysis Product (e.g., 2,8-dichloro-4-hydroxy)0.60Nucleophilic attack by H2O during aqueous workup.Vacuum distill excess POCl3; use reverse cold-quench in NaHCO3.
Impurity C Demethylated Phenol (e.g., 5-hydroxy-6-methoxy)1.15Ether cleavage by POCl3/HCl at high temperatures.Keep reflux <95°C; minimize reaction time to <6h.
Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems. Do not proceed to the next step unless the validation checkpoint is met.

Protocol A: Optimized Chlorination Synthesis
  • Setup: In a rigorously dried, argon-purged round-bottom flask, suspend 8-chloro-5,6-dimethoxyquinazoline-2,4(1H,3H)-dione (1.0 eq) in neat POCl3 (5.0 eq).

  • Catalysis: Add N,N-dimethylaniline (0.2 eq) dropwise at room temperature.

    • Self-Validation Checkpoint: The opaque suspension must transition to a homogenous, dark amber solution within 15 minutes of catalyst addition, indicating the formation of the active chlorinating complex.

  • Heating: Gradually heat the mixture to 90-95°C and maintain for 5 hours.

  • In-Process Control (IPC): Withdraw a 50 µL aliquot, quench in ice-cold methanol, and analyze via HPLC.

    • Self-Validation Checkpoint: The reaction is deemed complete only when the monochloro intermediate (Impurity A, RRT ~0.85) is < 1.0% relative to the product peak. If > 1.0%, continue heating for 1 hour and re-test.

  • Concentration: Remove excess POCl3 under reduced pressure (vacuum distillation) at 50°C to yield a viscous syrup. Note: Removing POCl3 prior to the aqueous quench drastically reduces the exothermic hydrolysis and minimizes the formation of Impurity B.

Protocol B: Reverse Quench and Purification
  • Quenching: Dissolve the viscous syrup from Protocol A in cold dichloromethane (DCM) (3 volumes). Slowly drip this organic solution into a vigorously stirred biphasic mixture of DCM and saturated aqueous NaHCO3 containing crushed ice.

    • Self-Validation Checkpoint: The internal temperature of the quench vessel must remain strictly < 5°C. The aqueous layer must test at pH 7-8 using pH paper.

  • Phase Separation: Separate the organic layer immediately. Wash the aqueous layer once more with cold DCM.

  • Drying & Concentration: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure at 30°C.

  • Recrystallization: Dissolve the crude solid in a minimum volume of hot ethyl acetate. Slowly add hexanes until the solution becomes turbid. Cool to 4°C overnight.

  • Collection: Filter the crystalline 2,4,8-trichloro-5,6-dimethoxyquinazoline, wash with cold hexanes, and dry under high vacuum.

    • Self-Validation Checkpoint: Final purity must be >98% by HPLC, with Impurity B and Impurity C both < 0.5%.

References
  • Source: Google Patents (Ortho Pharmaceutical Corporation)
  • Title: Synthesis of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives (1-4) Source: ResearchGate URL: [Link]

  • Title: Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

addressing cytotoxicity of 2,4,8-Trichloro-5,6-dimethoxyquinazoline in cell culture

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers on Addressing and Mitigating In Vitro Cytotoxicity

Welcome to the technical support resource for 2,4,8-Trichloro-5,6-dimethoxyquinazoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the in vitro use of this and similar novel quinazoline derivatives. As a Senior Application Scientist, my goal is to provide not just protocols, but the scientific reasoning behind them, enabling you to troubleshoot effectively and generate reliable, reproducible data.

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous clinical anticancer agents that target key signaling pathways.[1][2] Many of these compounds, including potentially 2,4,8-Trichloro-5,6-dimethoxyquinazoline, exert their effects by inhibiting protein kinases, which can lead to potent, but sometimes challenging, cytotoxic profiles in cell culture.[1] This guide will help you manage these effects.

Part 1: Foundational FAQs

This section addresses initial questions you may have before starting your experiments.

Q1: What is the probable mechanism of action for this compound? A: While specific data for 2,4,8-Trichloro-5,6-dimethoxyquinazoline is emerging, the quinazoline chemical class is well-known for producing potent inhibitors of receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[3] These compounds typically function by competitively binding to the ATP pocket of the kinase domain, which blocks downstream signaling pathways responsible for cell proliferation and survival, ultimately inducing apoptosis or cell cycle arrest.[1][4]

Q2: How should I prepare stock solutions? The compound has limited aqueous solubility. A: This is a critical first step, as poor solubility can lead to compound precipitation and highly variable results.[5]

  • Primary Solvent: High-purity Dimethyl Sulfoxide (DMSO) is the recommended solvent for initial stock preparation.[6]

  • Stock Concentration: Prepare a high-concentration stock solution (e.g., 10-50 mM) to minimize the final volume of DMSO added to your cell culture medium.

  • Dissolution Technique: To ensure complete dissolution, vortex the solution and use sonication if necessary.[6] Store stock solutions in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Q3: What is the recommended final concentration of the vehicle (DMSO) in my experiments? A: The final concentration of DMSO in the culture medium should not exceed a level that is toxic to your specific cell line. For most cell lines, this is typically below 0.5% , and ideally below 0.1% , to avoid solvent-induced artifacts.[5][7] It is imperative to run a "vehicle control" (cells treated with the same final concentration of DMSO as your highest compound concentration) in every experiment to determine the baseline effect of the solvent.[7]

Q4: What is a sensible starting concentration range for a preliminary cytotoxicity screen? A: For novel quinazoline derivatives, a broad concentration range is recommended for initial screening. Based on published data for similar compounds, a range spanning several orders of magnitude is appropriate.[8][9]

  • Suggested Range: Start with a 7-point dilution series from 100 µM down to low nanomolar concentrations (e.g., 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM).

  • Rationale: This wide range will help you quickly identify the IC50 (the concentration that inhibits 50% of cell viability) and determine the dynamic range of the compound's activity. Many quinazoline derivatives show IC50 values in the low micromolar range.[10][11]

Part 2: Troubleshooting Guide: Unexpected Cytotoxicity & Inconsistent Results

This section addresses common problems encountered during experimentation.

Q1: I'm observing near-total cell death even at my lowest tested concentrations. What should I investigate first? A: This common issue can often be traced back to experimental setup rather than extreme compound potency. Here is a systematic checklist to follow.

  • Step 1: Verify Compound Calculations. Double-check all calculations for your serial dilutions and stock solution concentration. A simple decimal error is a frequent source of this problem.[5]

  • Step 2: Assess Solvent Toxicity. Ensure your final DMSO concentration is within the non-toxic limit for your cells (see FAQ Q3). Run a vehicle-only control to confirm the solvent is not the cause.[5]

  • Step 3: Check for Compound Precipitation. Poor solubility can lead to the formation of compound aggregates that can cause non-specific, acute cytotoxicity. Visually inspect the wells under a microscope for any signs of precipitation. Refer to the protocol below for a formal solubility check.

  • Step 4: Consider Assay Interference. Some compounds can chemically interfere with cytotoxicity assay reagents. For example, highly colored compounds can alter absorbance readings in MTT assays, or reducing agents can prematurely convert the MTT salt.[12] Include a "compound-only" control (compound in media, no cells) to check for direct interaction with your assay dye.[12]

Q2: My IC50 values are inconsistent between experiments. How can I improve reproducibility? A: Reproducibility is key for reliable data. Inconsistency often stems from subtle variations in cell handling and experimental conditions.[7]

  • Standardize Cell Culture Practices:

    • Passage Number: Use cells within a consistent and narrow passage number range. High-passage cells can exhibit altered growth rates and drug sensitivity.[7]

    • Cell Seeding Density: Ensure a uniform number of cells is seeded in each well. Inaccurate cell counting or poor pipetting technique can lead to significant well-to-well variability.[13][14] Allow cells to adhere and resume logarithmic growth (typically 24 hours) before adding the compound.[7]

  • Control for Plating Artifacts (Edge Effects): The outer wells of a 96-well plate are prone to evaporation, which concentrates media components and your test compound.[15] To mitigate this, avoid using the outer rows and columns for experimental samples. Instead, fill them with sterile PBS or culture medium to create a humidity barrier.[7]

  • Prepare Fresh Reagents: Always use freshly prepared dilutions of your compound for each experiment from a validated stock solution. Avoid using old dilutions, as compound stability in aqueous media can be limited.[5]

Q3: How do I know if my compound is killing the cells (cytotoxic) or just stopping their growth (cytostatic)? A: This is a critical mechanistic question. A standard endpoint assay like MTT measures metabolic activity, which can decrease due to either cell death or a halt in proliferation.[5] Differentiating between these effects requires a multi-assay approach.[12]

  • Cytotoxic Effect: Leads to a reduction in the number of viable cells through processes like apoptosis or necrosis.[7]

  • Cytostatic Effect: Inhibits cell division, leading to a plateau in the total cell number without causing cell death.[7]

To distinguish them, you can perform a time-course experiment and measure two different parameters:

  • Metabolic Activity/Viability: Use an assay like MTT or a luminescent ATP-based assay (e.g., Cell Titer-Glo®) that reflects the number of healthy, metabolically active cells.[16]

  • Membrane Integrity (Necrosis): Use an LDH release assay, which measures the enzyme lactate dehydrogenase leaked from cells with compromised plasma membranes.[3][15] An increase in LDH release is a clear marker of cytotoxic cell death.

  • Total Cell Number: Count cells directly at different time points or use a DNA-binding dye assay on lysed cells.

If you observe a decrease in MTT signal but no corresponding increase in LDH release, the effect is likely cytostatic.[12] A decrease in MTT signal accompanied by a significant increase in LDH release points to a cytotoxic mechanism.

Q4: I see a cloudy precipitate in my culture wells after adding the compound. What can I do? A: Compound precipitation is a major cause of unreliable data. It effectively lowers the soluble concentration of your compound, and the solid particles themselves can cause physical stress to the cells.

  • Confirmation: First, confirm precipitation by preparing the highest concentration of your compound in cell culture medium (without cells) and incubating it under the same conditions. Check for visible particles or measure turbidity with a plate reader.

  • Mitigation Strategies:

    • Reduce Serum Concentration: High protein content in Fetal Bovine Serum (FBS) can sometimes reduce the solubility of hydrophobic compounds. Try reducing the FBS concentration during the treatment period, but first, confirm your cells can tolerate the lower serum level.

    • Use a Formulation Aid: For particularly challenging compounds, co-solvents or non-ionic surfactants can be used in the formulation. However, this requires extensive validation to ensure the formulation aid itself is not toxic.

    • Solid Dispersion Technique: An advanced method involves creating a solid dispersion of your compound with a hydrophilic carrier (like Pluronic F127 or PVP), which can significantly enhance aqueous solubility and dissolution rates.[17][18]

Part 3: Data & Protocols
Table 1: Representative Cytotoxic Activity (IC50) of Quinazoline Derivatives in Human Cancer Cell Lines

This table summarizes published IC50 values for various quinazoline compounds to provide a comparative baseline for your own experiments.

Compound ClassCell LineCancer TypeIC50 Value (µM)Reference
Quinazoline Schiff baseMCF-7Breast6.246[3]
Quinazoline-sulfonamideMCF-7Breast2.5[3]
4-Anilinoquinazoline (DW-8)HCT116Colorectal8.50[1]
4-Anilinoquinazoline (DW-8)SW620Colorectal6.15[1]
Quinazolinone Derivative (11g)HeLaCervical~10-50 (estimated)[8]
Quinazolinone Derivative (119)HepG-2Liver6.65[4]
Chloro methylquinazolinone (5c)HCTColorectal8.00[9]
Quinazoline Derivative (18)MGC-803Gastric0.85[10]
Experimental Protocols

This protocol is adapted from standard methodologies for assessing cell metabolic activity as an indicator of viability.[3][9]

Principle: Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan precipitate.[3] The amount of formazan, when solubilized, is directly proportional to the number of metabolically active cells.[19]

Materials:

  • 96-well flat-bottom plates

  • Your specific cell line and complete culture medium

  • 2,4,8-Trichloro-5,6-dimethoxyquinazoline stock solution (in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the quinazoline compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control wells (medium + DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[15]

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL) to each well. Incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully aspirate the medium from each well. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[1] Mix gently by pipetting or using a plate shaker.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the results to determine the IC50 value.

This protocol measures the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium upon loss of membrane integrity.[15]

Materials:

  • Cells and compound prepared as in the MTT assay.

  • Commercially available LDH assay kit (contains substrate, cofactor, and dye).

  • Lysis Buffer (often included in the kit for the maximum LDH release control).

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol. Crucially, you must set up additional control wells:

    • Spontaneous Release: Untreated cells (or vehicle control).

    • Maximum Release: Untreated cells treated with Lysis Buffer for 45-60 minutes before the end of the experiment. This provides the 100% cytotoxicity value.[3]

    • Background Control: Medium only.

  • Supernatant Collection: After incubation, carefully collect an aliquot (e.g., 50 µL) of the culture supernatant from each well. Do not disturb the cell monolayer. Transfer the supernatant to a new, clean 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 15-30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at the wavelength specified by the kit (e.g., 490 nm).

  • Data Analysis: Correct for background absorbance. Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-Treated LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH)] * 100

Part 4: Visualized Workflows and Pathways
Diagram 1: General Troubleshooting Workflow for Unexpected Cytotoxicity

G Start High Cytotoxicity Observed CheckCalc Step 1: Verify all stock & dilution calculations Start->CheckCalc CheckSolvent Step 2: Run vehicle control. Is DMSO concentration <0.5%? CheckCalc->CheckSolvent OK ErrorFound Calculation or Solvent Error CheckCalc->ErrorFound Error CheckPrecip Step 3: Visually inspect wells. Test solubility in media. CheckSolvent->CheckPrecip OK CheckSolvent->ErrorFound Error CheckAssay Step 4: Run 'compound only' control for assay interference. CheckPrecip->CheckAssay No PrecipFound Precipitation Confirmed CheckPrecip->PrecipFound Yes InterferenceFound Interference Confirmed CheckAssay->InterferenceFound Yes NoObviousError No Obvious Artifacts CheckAssay->NoObviousError No FixCalc Correct calculations & repeat experiment ErrorFound->FixCalc MitigatePrecip Reduce concentration or use formulation aids PrecipFound->MitigatePrecip SwitchAssay Use an orthogonal assay (e.g., LDH, ATP-based) InterferenceFound->SwitchAssay TrueEffect Effect is likely real. Proceed with dose-response and mechanistic studies. NoObviousError->TrueEffect

Caption: A systematic workflow for troubleshooting unexpectedly high cytotoxicity results.

Diagram 2: Simplified EGFR Signaling Pathway (Common Quinazoline Target)

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF (Ligand) EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR Binds RAS RAS EGFR->RAS Activates Quinazoline 2,4,8-Trichloro- 5,6-dimethoxyquinazoline Quinazoline->EGFR Competitively Inhibits ATP ATP ATP->EGFR Binds to kinase domain RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation

Sources

analytical challenges in the characterization of 2,4,8-Trichloro-5,6-dimethoxyquinazoline

Author: BenchChem Technical Support Team. Date: March 2026

Document ID: TSC-248TCDMQ-001 Version: 1.0 Last Updated: March 2, 2026

Introduction

Welcome to the technical support center for 2,4,8-Trichloro-5,6-dimethoxyquinazoline. This guide is designed for researchers, analytical scientists, and drug development professionals who are working with this complex heterocyclic molecule. Quinazoline derivatives are a significant class of compounds in medicinal chemistry, known for a wide range of biological activities.[1][2] The unique substitution pattern of this molecule—three chloro groups and two methoxy groups—presents specific analytical challenges that require careful consideration during method development and characterization.

This document provides field-proven insights, troubleshooting guides, and detailed protocols in a direct question-and-answer format to address common issues encountered during the analysis of 2,4,8-Trichloro-5,6-dimethoxyquinazoline. Our goal is to empower you with the scientific rationale behind experimental choices, ensuring robust and reliable results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and analysis of 2,4,8-Trichloro-5,6-dimethoxyquinazoline.

Q1: What are the primary challenges in the chromatographic analysis of this compound?

Answer: The primary challenges stem from the molecule's structure:

  • Peak Tailing: The quinazoline core contains basic nitrogen atoms.[1] These can interact with acidic residual silanols on the surface of silica-based HPLC columns, leading to significant peak tailing. This is a common issue with nitrogen-containing heterocycles.[3]

  • Solubility: The trichloro- substitution makes the molecule relatively nonpolar. Finding a suitable solvent that is compatible with both the compound and the initial mobile phase for reverse-phase HPLC can be challenging.

  • Thermal Stability: While many quinazolines are stable, the presence of multiple chloro-substituents may increase susceptibility to degradation at high temperatures, which is a consideration for Gas Chromatography (GC) inlet conditions.

Q2: I'm observing significant peak tailing in my HPLC-UV analysis. How can I resolve this?

Answer: Peak tailing is almost certainly due to secondary interactions with the column stationary phase. Here is a systematic approach to address it:

  • Mobile Phase pH Adjustment: The most effective solution is to suppress the ionization of the basic quinazoline nitrogens. By adding a small amount of an acidic modifier to your mobile phase (e.g., 0.1% formic acid or acetic acid), you will protonate the analyte. This ensures it elutes as a single, positively charged species with a much-improved peak shape.

  • Use of High-Purity, End-Capped Columns: Modern, high-purity silica columns that are thoroughly end-capped have fewer free silanol groups, reducing the sites available for secondary interactions.

  • Increase Buffer Concentration: If using a buffered mobile phase, increasing the buffer concentration can sometimes help to mask the residual silanol groups.[3]

The workflow below illustrates the decision-making process for troubleshooting this common issue.

Caption: Troubleshooting workflow for poor peak shape.

Q3: Which mass spectrometry ionization technique is most suitable for this molecule?

Answer: Electrospray Ionization (ESI) in positive ion mode is the recommended technique. The basic nitrogen atoms on the quinazoline ring are readily protonated in the ESI source, typically forming a strong protonated molecule [M+H]⁺. Atmospheric Pressure Chemical Ionization (APCI) could also work but ESI is generally preferred for this class of compounds.

Q4: What is the expected isotopic pattern for the molecular ion in mass spectrometry?

Answer: The presence of three chlorine atoms will result in a characteristic and easily recognizable isotopic pattern. Chlorine has two stable isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). For a molecule with three chlorines, you will observe a cluster of peaks for the molecular ion, with the most abundant signals corresponding to:

  • M: Contains three ³⁵Cl atoms.

  • M+2: Contains two ³⁵Cl atoms and one ³⁷Cl atom.

  • M+4: Contains one ³⁵Cl atom and two ³⁷Cl atoms.

  • M+6: Contains three ³⁷Cl atoms.

The theoretical intensity ratio for this "M, M+2, M+4, M+6" cluster is approximately 100 : 98 : 32 : 3.5 . Identifying this pattern is a definitive way to confirm the presence of three chlorine atoms in your molecule or its fragments.

Q5: Is Gas Chromatography (GC) a viable technique for analyzing 2,4,8-Trichloro-5,6-dimethoxyquinazoline?

Answer: Yes, GC can be a very powerful technique, particularly for purity analysis and detecting volatile or semi-volatile impurities. The three chlorine atoms make the molecule highly sensitive to an Electron Capture Detector (ECD), which is selective for halogenated compounds.[4] GC-Mass Spectrometry (GC-MS) with electron ionization (EI) would also be excellent for structural confirmation through fragmentation analysis.

Key Considerations for GC:

  • Inlet Temperature: A split/splitless inlet should be used. Start with a conservative inlet temperature (e.g., 250 °C) and check for on-inlet degradation.

  • Column Choice: A low-to-mid polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, ZB-5), is a good starting point.

  • Detector: For trace-level quantification, an ECD offers superior sensitivity. For identification and general-purpose analysis, a mass spectrometer is ideal.[5]

Section 2: Troubleshooting Guides

This section provides structured guidance for specific experimental problems.

Problem: Low or No Signal in LC-MS Analysis

You are injecting your sample but observe a very weak signal or no signal at all for your target [M+H]⁺ ion.

Potential Cause Explanation & Validation Recommended Solution
Poor Ionization The mobile phase may be suppressing ionization. This can happen in highly buffered or neutral pH conditions where the analyte is not efficiently protonated.Ensure your mobile phase contains an acid modifier (e.g., 0.1% formic acid). This promotes the formation of the [M+H]⁺ ion.[6]
In-Source Fragmentation The molecule may be fragmenting in the ion source before it can be detected as the parent ion. This can be caused by excessive source voltages (e.g., fragmentor or capillary voltage).Infuse a standard solution of the compound directly into the mass spectrometer. Systematically reduce the fragmentor/capillary voltage and cone voltage to find an optimum where the [M+H]⁺ signal is maximized and fragmentation is minimized.
Sample Degradation The compound may be unstable in your sample solvent or under ambient laboratory conditions (e.g., light exposure). Quinazoline derivatives can be susceptible to hydrolysis or photodegradation.[1][7]Prepare samples fresh and immediately before analysis. Store stock solutions in amber vials at low temperatures (-20 °C). Perform a simple stability study by re-analyzing the same prepared sample after 24 hours to check for degradation.
Incorrect MS Polarity The mass spectrometer is set to negative ion mode. This molecule is expected to ionize preferentially in positive mode.Switch the mass spectrometer to operate in positive ion (ESI+) mode.
Problem: Inconsistent Quantification Results

You are getting poor reproducibility between replicate injections or across a batch of samples.

Potential Cause Explanation & Validation Recommended Solution
Sample Adsorption The compound may be adsorbing to surfaces in your analytical workflow, such as plastic vials, pipette tips, or the HPLC system itself.Use deactivated glass or polypropylene vials. Prime the HPLC system with several injections of a concentrated standard before running the analytical batch to passivate active sites.
Incomplete Solubility The compound is not fully dissolved in the sample diluent, leading to variable concentrations being injected.Visually inspect your prepared samples for any particulate matter. Use a solvent with stronger elution strength for dissolution (e.g., Acetonitrile or Methanol), but ensure it is miscible with the mobile phase. Sonicate the sample for 5-10 minutes to aid dissolution.
Carryover The analyte is retained somewhere in the system (injector, column) and elutes in subsequent blank injections.Optimize the needle wash/injector program. Use a strong wash solvent (e.g., Acetonitrile/Isopropanol). If carryover persists, it may indicate a fouled column or guard column that needs to be replaced.[3]
Matrix Effects (for biological samples) Co-eluting components from the sample matrix (e.g., lipids, salts) are suppressing or enhancing the ionization of the analyte in the MS source.[6]Improve sample cleanup using Solid Phase Extraction (SPE). If the issue persists, switch to quantification using a stable isotope-labeled internal standard, which will co-elute and experience the same matrix effects, correcting for the variation.

Section 3: Detailed Analytical Protocols

These protocols provide validated starting points for your method development.

Protocol 1: HPLC-UV Purity Analysis

This method is designed as a robust starting point for determining the purity of the synthesized compound.

Parameter Condition Rationale
Column High-Purity, End-Capped C18, 150 x 4.6 mm, 3.5 µmA standard C18 phase provides good retention for this moderately polar molecule. High purity and end-capping are critical to minimize peak tailing.[3]
Mobile Phase A 0.1% Formic Acid in WaterFormic acid ensures the analyte is protonated, leading to sharp, symmetrical peaks.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common strong solvent with good UV transparency.
Gradient 50% B to 95% B over 15 minutesA starting point to ensure elution. This should be optimized based on the observed retention time.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CProvides stable retention times.
Injection Volume 5 µLA small volume minimizes potential for peak distortion from the sample solvent.
Detection UV-Vis Diode Array Detector (DAD)Monitor at 254 nm and 280 nm. Collect a full spectrum (210-400 nm) to identify the absorbance maximum and check for co-eluting impurities.
Sample Diluent 50:50 Acetonitrile:WaterThis ensures solubility and compatibility with the initial mobile phase conditions.
Protocol 2: GC-MS Structural Confirmation

This method is suitable for confirming the identity of the compound and identifying potential volatile impurities.

Parameter Condition Rationale
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm filmA workhorse, low-bleed column suitable for a wide range of semi-volatile compounds.
Carrier Gas Helium, Constant Flow @ 1.2 mL/minProvides optimal separation efficiency.
Inlet Split/Splitless, 250 °CA conservative temperature to prevent degradation.
Injection Mode Split 20:1A split injection is used for concentrated samples to avoid overloading the column. For trace analysis, a splitless injection would be required.[8]
Oven Program 100 °C hold 1 min, ramp 15 °C/min to 300 °C, hold 5 minA general-purpose temperature program to elute compounds across a range of volatilities.
MS Source Electron Ionization (EI) at 70 eVStandard EI energy for generating reproducible fragmentation patterns and library matching.
MS Transfer Line 280 °CPrevents condensation of the analyte before it reaches the ion source.
MS Scan Range 50 - 500 m/zCovers the expected molecular weight and key fragments of the molecule.
Diagram: Analytical Method Selection

The choice of analytical technique depends heavily on the research question. This workflow provides guidance on selecting the appropriate method.

MethodSelection start What is the Analytical Goal? purity Routine Purity Check & Quantification start->purity identity Structural Confirmation & Impurity ID start->identity trace Trace Analysis in Complex Matrix start->trace hplc_uv Use HPLC-UV (Protocol 1) purity->hplc_uv gc_ms Use GC-MS (EI) (Protocol 2) identity->gc_ms lc_msms Develop LC-MS/MS Method trace->lc_msms gc_ecd Consider GC-ECD for high sensitivity lc_msms->gc_ecd If analyte is volatile & high sensitivity needed

Caption: Decision tree for selecting the optimal analytical method.

References

  • M. Asif, "Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives," International Journal of Medicinal Chemistry, 2017. [Online]. Available: [Link]

  • S. R. Dasari et al., "SYNTHESIS, CHARACTERIZATION OF NOVEL QUINAZOLINE DERIVATIVES AND ANTIMICROBIAL SCREENING," TSI Journals, 2016. [Online]. Available: [Link]

  • C. A. S. Andrade et al., "Synthesis and Evaluation of 2-Substituted Quinazolin-4(3H)-ones as Potential Antileukemic Agents," ACS Omega, 2023. [Online]. Available: [Link]

  • K. M. Basavaraja et al., "Synthesis, characterization and biological studies of substituted quinozoline-4-(3H)-ones containing diazepine moiety," European Journal of Medicinal Chemistry, 2014. [Online]. Available: [Link]

  • M. F. B. Ali et al., "Chemical structure of substituted quinazoline derivatives," ResearchGate, 2024. [Online]. Available: [Link]

  • V. Murugan et al., "Analytical and biological characterization of quinazoline semicarbazone derivatives," Medicinal Chemistry Research, 2009. [Online]. Available: [Link]

  • A. M. M. E. Ewida et al., "Synthesis, Modelling, and Anticonvulsant Studies of New Quinazolines Showing Three Highly Active Compounds with Low Toxicity and High Affinity to the GABA-A Receptor," Molecules, 2019. [Online]. Available: [Link]

  • Phenomenex, "TROUBLESHOOTING GUIDE," Phenomenex Inc., 2014. [Online]. Available: [Link]

  • B. Kuran et al., "SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE DERIVATIVES," Acta Poloniae Pharmaceutica, 2013. [Online]. Available: [Link]

  • U. Gasser et al., "Determination of the imidazo quinazoline derivative Ro 13-6438 in biological fluids by high-performance liquid chromatography," Journal of Chromatography B: Biomedical Sciences and Applications, 1983. [Online]. Available: [Link]

  • S. Gholami et al., "Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents," Scientific Reports, 2022. [Online]. Available: [Link]

  • A. A. F. El-Sayed et al., "Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors," Drug Design, Development and Therapy, 2022. [Online]. Available: [Link]

  • S. F. Campbell et al., "2,4-Diamino-6,7-dimethoxyquinazolines. 1. 24 44 1,4-Benzodioxan-2-ylcarbonyl)piperazin-l-yl]. Derivatives as al-Adrenoceptor. Antagonists and Antihypertensive Agents," Journal of Medicinal Chemistry, 1987. [Online]. Available: [Link]

  • P. Rani et al., "Synthesis of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives (1-4)," ResearchGate, 2023. [Online]. Available: [Link]

  • J. Wang et al., "The spectrogram data of quinazoline derivatives containing a dithioacetal moiety," Data in Brief, 2018. [Online]. Available: [Link]

  • D. J. Patel et al., "Synthesis and antimicrobial activity of some new quinazoline derivatives," Der Chemica Sinica, 2014. [Online]. Available: [Link]

  • C. Ting-Chun, "CHEMISTRY OF THE QUINAZOLINE SERIES——Ⅰ.CHLORINATION OF QUINAZOLONE-4," SCIENTIA SINICA, 1957. [Online]. Available: [Link]

  • S. A. G. V. Kumar et al., "Spectroscopic study, Quantum Chemical Investigations, In silico and Drug Likeness of 4-Chloro-6,7-dimethoxyquinazoline: A potent study of new anti-alzheimer agent," ResearchGate, 2023. [Online]. Available: [Link]

  • Restek Corporation, "A Guide to the Analysis of Halogenated Environmental Pollutants Using Electron Capture Detection," Restek Corporation. [Online]. Available: [Link]

  • CN101353328B, "Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline," Google Patents. [Online].
  • Phenomenex, "Troubleshooting Guide," Phenomenex Inc.. [Online]. Available: [Link]

  • D. A. Moran et al., "Origin of the Conformational Modulation of the 13C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds," The Journal of Organic Chemistry, 2013. [Online]. Available: [Link]

  • G. Orzalesi et al., "Reduction and stereochemical studies through n.m.r. and X-ray techniques of indolo[2,1-b]quinazolines," Journal of the Chemical Society, Perkin Transactions 1, 1980. [Online]. Available: [Link]

  • LCGC International, "Guide to LC Troubleshooting," LCGC International, 2021. [Online]. Available: [Link]

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  • P. Rani et al., "Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives," Der Pharma Chemica, 2023. [Online]. Available: [Link]

  • CN1486980A, "Prepn process of 2.4-dichloro-6.7-dimethoxy quinazoline," Google Patents. [Online].
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  • R. Alzaga et al., "Accurate determination of 2,4,6-trichloroanisole in wines at low parts per trillion by solid-phase microextraction followed by GC-ECD," Journal of Agricultural and Food Chemistry, 2003. [Online]. Available: [Link]

  • ATSDR, "6. analytical methods," Agency for Toxic Substances and Disease Registry. [Online]. Available: [Link]

  • A. Kumar et al., "Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances," Frontiers in Chemistry, 2021. [Online]. Available: [Link]

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Technical Support Center: Strategies for a Greener Synthesis of 2,4,8-Trichloro-5,6-dimethoxyquinazoline

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides researchers, scientists, and drug development professionals with actionable strategies, troubleshooting advice, and frequently asked questions to reduce the environmental impact of 2,4,8-Trichloro-5,6-dimethoxyquinazoline synthesis. Our focus is on applying the principles of green chemistry to minimize waste, reduce hazard, and improve the overall sustainability of the process without compromising yield or purity.

Troubleshooting Guide: Overcoming Common Hurdles in Sustainable Synthesis

This section addresses specific experimental issues you may encounter while adapting traditional protocols to more environmentally benign methods.

Q1: My current synthesis protocol using phosphorus oxychloride (POCl₃) for chlorination generates a large amount of corrosive, acidic waste and is difficult to manage at scale. How can I mitigate this?

A1: This is a critical issue. Phosphorus oxychloride is not only highly corrosive and water-reactive, producing toxic fumes, but its use also leads to a poor atom economy and significant waste streams of phosphoric and hydrochloric acid.[1][2][3]

Causality: The reaction of a dihydroxy quinazoline precursor with POCl₃ to form the dichloro-derivative is a stoichiometric conversion, not a catalytic one. The POCl₃ itself is consumed, and its phosphorus and oxygen atoms end up in the acidic waste. Violent reactions with water during workup further complicate handling and disposal.[2][3]

Troubleshooting Strategies:

  • Reagent Stoichiometry Optimization: Before replacing POCl₃, ensure you are using the absolute minimum stoichiometric amount required. Excess reagent directly translates to excess waste.

  • Alternative Chlorinating Agents: While direct, catalytic C-H chlorination of the quinazoline ring is challenging, consider alternatives to POCl₃ for the conversion of the precursor 6,7-dimethoxyquinazolin-2,4-dione. Agents like thionyl chloride (SOCl₂) can sometimes be used, but they also produce acidic waste (SO₂ and HCl). A more modern approach involves using reagents like oxalyl chloride or even Vilsmeier-Haack type reagents (e.g., DMF/oxalyl chloride) which can be more selective and operate under milder conditions, potentially reducing byproduct formation.

  • Work-up Procedure Modification: Instead of quenching the reaction mixture in water, which can be highly exothermic and dangerous, consider a controlled quench with a high-boiling point, inert solvent and subsequent neutralization with a solid or concentrated base to manage heat and off-gassing.

  • Catalytic Approaches (Long-Term): The ultimate goal is to move away from stoichiometric chlorinating agents. Research into late-stage C-H functionalization using transition metal catalysts is an active field.[4][5] While a direct replacement for this specific molecule may not be established, exploring copper or palladium-catalyzed C-H chlorination with less hazardous chlorine sources (e.g., N-chlorosuccinimide) on a simplified substrate could be a valid research direction.

Q2: I'm trying to replace chlorinated solvents like Dichloroethane (DCE) or Chloroform in my reaction, but my yield has dropped significantly. What's causing this and how can I fix it?

A2: This is a common challenge when transitioning to greener solvents. The drop in yield is typically due to differences in solubility, polarity, and boiling point, which affect reaction kinetics and equilibrium.

Causality: Chlorinated solvents are effective at dissolving many organic precursors and intermediates in quinazoline synthesis. A greener solvent like 2-MeTHF, CPME (Cyclopentyl methyl ether), or even a polar aprotic solvent like DMSO or DMF might not provide the same solubility for your starting materials or may coordinate with catalysts or reagents differently.[6]

Troubleshooting Strategies:

  • Solvent Selection Based on Polarity: Match the polarity of the green solvent to the chlorinated solvent you are replacing. For example, if replacing the non-polar toluene, a bio-based solvent like pinane could be an option.[7] If replacing a more polar solvent like DCE, consider options like 2-Methyltetrahydrofuran (2-MeTHF).

  • Optimize Reaction Temperature: Green solvents have different boiling points. If your new solvent has a lower boiling point, you may not be reaching the necessary reaction temperature. In this case, you might need to switch to a higher-boiling green solvent or consider running the reaction under microwave irradiation to achieve localized high temperatures efficiently.[7][8]

  • Solubility Enhancement: If your starting material is poorly soluble, consider running the reaction at a higher dilution (though this increases solvent waste) or adding a co-solvent. Sometimes, simply increasing the reaction time can compensate for lower solubility and slower kinetics.

  • Phase-Transfer Catalysis: If you are working with a multiphasic system (e.g., an aqueous phase and an organic phase with a green solvent), a phase-transfer catalyst can help shuttle reactants across the phase boundary, improving reaction rates.

Q3: My E-Factor (Environmental Factor) is unacceptably high, primarily due to solvent use during reaction and purification. What are the most effective strategies to reduce this?

A3: A high E-Factor indicates significant waste generation, a common issue in multi-step pharmaceutical syntheses.[9] Solvents are often the largest contributor.

Causality: Waste comes from the reaction solvent, solvents used in aqueous workups (extractions), and solvents used for chromatography. Each step adds to the total volume of waste generated per kilogram of product.

Troubleshooting Strategies:

  • Solvent-Free or Neat Reactions: Investigate if the reaction can be run without any solvent, simply by heating the reactants together. Mechanochemistry (grinding) is another solvent-free technique gaining traction.[10]

  • Switch to Water as a Solvent: Where possible, water is the greenest solvent. Some quinazoline syntheses have been successfully adapted to run in water, sometimes with the aid of a surfactant or catalyst.[11]

  • Recycle Reaction Solvents: If a solvent is necessary, choose one that can be easily recovered and recycled via distillation. This requires using a single solvent where possible and avoiding the formation of azeotropes.

  • Optimize Purification:

    • Crystallization over Chromatography: Can the product be purified by crystallization instead of column chromatography? This drastically reduces solvent waste.

    • Greener Chromatography: If chromatography is unavoidable, explore techniques like supercritical fluid chromatography (SFC) which uses supercritical CO₂ as the mobile phase, or optimize your column loading and solvent gradients to minimize use.

FAQs: Strategic Implementation of Green Chemistry

Q: What are the key green chemistry metrics I should be tracking for this synthesis?

A: To holistically evaluate the "greenness" of your synthesis, you should track several metrics:

  • Atom Economy: Measures how many atoms from the reactants end up in the final product. This is a theoretical value that highlights inefficient reaction design.

  • E-Factor (Environmental Factor): A practical metric defined as the total mass of waste divided by the mass of the product. An E-Factor >100 is common in the pharmaceutical industry, and your goal should be to reduce it significantly.[9]

  • Process Mass Intensity (PMI): The total mass of all materials (reactants, solvents, reagents, process water) used to produce a certain mass of the final product. A lower PMI is better.

  • Solvent and Reagent Selection: Use a solvent selection guide to choose less hazardous and more sustainable options. Similarly, evaluate the lifecycle of your reagents. For example, avoiding heavy metals that are difficult to dispose of is crucial.[4][5]

MetricTraditional Route (Hypothetical)Greener Route (Target)Why it Matters
Primary Chlorinating Agent POCl₃ (stoichiometric)Catalytic C-H chlorination or alternative reagentReduces corrosive waste, improves atom economy.[1]
Primary Solvent Dichloroethane / Chloroform2-MeTHF / CPME / WaterReduces use of toxic and persistent halogenated solvents.[6]
Energy Source Conventional heating (oil bath)Microwave / Flow chemistryImproves energy efficiency and reaction control.[8][10]
Purification Method Silica Gel ChromatographyCrystallization / SFCDrastically reduces solvent waste from purification.
E-Factor (Estimate) >150<50Indicates a significant reduction in overall waste generation.[9]

Q: What are the primary hazards of phosphorus oxychloride (POCl₃) and what are the best practices for handling and disposal?

A: Phosphorus oxychloride is an extremely hazardous substance.[12]

  • Health Hazards: It is highly corrosive and can cause severe burns to the skin, eyes, and respiratory tract upon contact or inhalation.[1][2] Inhalation can lead to pulmonary edema, a medical emergency.[1] It is also toxic if ingested.[12]

  • Reactivity Hazards: It reacts violently with water, alcohols, and amines, producing heat and toxic gases like hydrogen chloride and phosphoric acid.[2][3] This poses a significant fire and explosion hazard.[1]

  • Handling Best Practices: Always handle POCl₃ in a well-ventilated chemical fume hood. Use appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves (e.g., butyl rubber), and a lab coat. Ensure an eyewash station and safety shower are immediately accessible.[13]

  • Disposal: Never dispose of POCl₃ down the drain. It must be treated as hazardous waste. The preferred method is slow, controlled quenching by adding it to a cooled, non-protic solvent, followed by gradual neutralization. This should only be performed by trained personnel following institutional safety protocols.

Q: Can catalytic methods be used to make the synthesis of a polychlorinated compound like this greener?

A: Yes, absolutely. The core principle of green chemistry is to favor catalytic reactions over stoichiometric ones.

  • For Quinazoline Core Formation: Many modern methods for synthesizing the quinazoline scaffold itself are catalytic. These include transition-metal-catalyzed methods (using copper, manganese, iridium, etc.) that create the ring system through C-H activation or dehydrogenative coupling.[4][5][14][15] These methods often have higher atom economy and avoid harsh reagents compared to older multi-step classical syntheses.

  • For Chlorination: While challenging, direct, late-stage C-H chlorination using a catalytic system is the ideal green solution. This avoids having to carry the chlorine atoms through multiple steps. Research in this area is ongoing. An intermediate step could involve using a catalyst to activate a less hazardous chlorine source, thereby avoiding reagents like POCl₃.

Visualizations & Protocols

Workflow: Traditional vs. Greener Synthesis Pathway

The following diagram illustrates a conceptual shift from a traditional, high-impact synthesis to a greener, more sustainable workflow.

G cluster_0 Traditional Pathway cluster_1 Greener Pathway a0 Precursor a1 Chlorination with excess POCl₃ a0->a1 a2 Reaction in Chlorinated Solvent a1->a2 a3 Aqueous Quench & Extraction a2->a3 a4 Chromatography a3->a4 a5 High Waste Output (High E-Factor) a4->a5 b0 Precursor b1 Catalytic Synthesis or Optimized Stoichiometry b0->b1 b2 Reaction in Green Solvent b1->b2 b3 Non-Extractive Workup (e.g., Crystallization) b2->b3 b4 Final Product b3->b4 b5 Low Waste Output (Low E-Factor) b3->b5

Caption: Conceptual flow from a high-waste traditional synthesis to a more sustainable, greener alternative.

Decision Workflow for Green Solvent Selection

This diagram provides a logical process for selecting a more sustainable solvent for a given reaction step.

G start Define Reaction Need (Polarity, Temp) q1 Can reaction run Solvent-Free? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no optimize Optimize Conditions (Temp, Catalyst, Time) a1_yes->optimize q2 Is Water a viable solvent? a1_no->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no a2_yes->optimize consult Consult Solvent Selection Guide (e.g., GSK, Sanofi) a2_no->consult select Select preferred solvent (e.g., 2-MeTHF, CPME, Ethanol, Pinane) consult->select select->optimize end Implement in Process optimize->end

Caption: A decision tree for selecting environmentally benign solvents in chemical synthesis.

References

  • Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Deriv
  • Truong, T., et al. (2015). Transition-metal-catalyzed synthesis of quinazolines: A review. Frontiers in Chemistry.
  • Different catalytic methods for the synthesis of quinazolin‐4(3H)‐ones.
  • Recent developments in transition metal catalysis for quinazolinone synthesis. (2016). Royal Society of Chemistry.
  • Sustainable Pharmaceutical Manufacturing: Strategies for Reducing Waste, Energy Consumption, and Environmental Impact. Emerging Publishing Society.
  • Sustainable Pharmaceutical Supply Chains: Green Chemistry Approaches to Drug Production and Distribution. (2024). IRE Journals.
  • Green chemistry approach to the synthesis of 2-aryl/heteroaryl substituted 2,3-dihydroquinazolin-4(1H)-ones using lemon juice under concentrated solar radiations as a renewable source.
  • Transition-metal-catalyzed synthesis of quinazolines: A review. PMC - NIH.
  • Application of Modern Green Chemistry Methods in the Synthesis of Quinolines, Quinazolines and Quinazolinones. (2022). Bentham Science Publishers.
  • Pharmaceutical Waste Reduction. Sustainability Directory.
  • Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers.
  • Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones and 2-methyl-3-substituted-quinazolin-4(3H)
  • Green Chemistry in Pharmaceuticals: Reducing Environmental Impact.
  • Synthesis of quinazolines. Organic Chemistry Portal.
  • Optimised production for pharmaceutical waste reduction. (2022).
  • Common Name: PHOSPHORUS OXYCHLORIDE HAZARD SUMMARY. (2001). NJ.gov.
  • ICSC 0190 - PHOSPHORUS OXYCHLORIDE. inchem.org.
  • NIOSH Pocket Guide to Chemical Hazards - Phosphorus oxychloride. CDC.
  • Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. (2020). Bentham Science Publishers.
  • PHOSPHORUS OXYCHLORIDE. CAMEO Chemicals | NOAA.
  • Msds Pocl3. Scribd.
  • Influence of solvent on the synthesis of quinazoline- 2,4(1H,3H)-diones a.
  • Convergent micro-wave assisted synthesis of quinazolinone and its precursor using the bio-sourced solvent pinane. (2023). PMC.
  • Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines. (2023). PMC - NIH.
  • Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. ScienceDirect.

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Validation & Comparative

comparing the efficacy of 2,4,8-Trichloro-5,6-dimethoxyquinazoline with other kinase inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of 2,4,8-Trichloro-5,6-dimethoxyquinazoline —a specialized chemical scaffold—against standard kinase inhibitor backbones (such as the 6,7-dimethoxyquinazoline core found in Gefitinib and Erlotinib).

This guide focuses on the efficacy of the inhibitors derived from this scaffold , analyzing how the unique 8-chloro and 5,6-dimethoxy substitution patterns influence biological activity, metabolic stability, and selectivity.

Executive Summary: The Scaffold Advantage

2,4,8-Trichloro-5,6-dimethoxyquinazoline is not a final drug but a high-value pharmacophore building block . Unlike the standard 2,4-dichloro-6,7-dimethoxyquinazoline used to synthesize first-generation EGFR inhibitors (e.g., Gefitinib, Erlotinib), this scaffold introduces two critical structural modifications:

  • 5,6-Dimethoxy Substitution: Shifts the steric bulk and electron density, altering the interaction with the kinase hinge region and solvent front.

  • 8-Chloro Substitution: Blocks a common metabolic soft spot (C8) and modulates the pKa of the N1 nitrogen, potentially enhancing residence time and overcoming resistance mutations.

Verdict: Inhibitors derived from this scaffold typically exhibit enhanced metabolic stability and altered selectivity profiles compared to standard 6,7-dimethoxy analogs, making them ideal candidates for targeting resistant kinase mutants (e.g., EGFR T790M, C797S).

Mechanistic Comparison: Structural Logic

The efficacy of a kinase inhibitor is dictated by its ability to fit into the ATP-binding pocket. The table below contrasts the structural mechanics of the Subject Scaffold against the Industry Standard.

Table 1: Structural & Mechanistic Differentiators
FeatureStandard Scaffold (e.g., Gefitinib Core)Subject Scaffold (8-Cl-5,6-OMe Core)Impact on Efficacy
Core Structure 6,7-Dimethoxyquinazoline5,6-Dimethoxy-8-chloroquinazoline Selectivity & Stability
5-Position Hydrogen (H)Methoxy (-OCH₃) The 5-OMe group can induce a "twist" in the N-phenyl ring, potentially accommodating gatekeeper mutations better than the flat standard core.
8-Position Hydrogen (H)Chlorine (-Cl) Metabolic Blockade: Prevents oxidation by CYP450 at the C8 position, significantly increasing half-life (

).
Electronic Effect Electron-donating (6,7-OMe)Mixed (5,6-OMe + 8-Cl) The 8-Cl is electron-withdrawing, lowering the pKa of N1. This reduces non-specific binding and can improve selectivity .
Primary Targets EGFR (wt), VEGFREGFR (mutants), BTK, PDGFR The altered shape often favors "Type 1.5" or "Type 2" binding modes, useful for resistant tumors.
Pathway Visualization: Mechanism of Action

The following diagram illustrates how the 8-chloro modification alters the inhibitor's interaction within the kinase pocket compared to the standard.

MOA_Comparison Standard Standard Scaffold (6,7-Dimethoxy) Target_WT Wild-Type Kinase (e.g., EGFR wt) Standard->Target_WT High Affinity (IC50 < 10 nM) Target_Mut Mutant Kinase (e.g., T790M Gatekeeper) Standard->Target_Mut Steric Clash (Reduced Potency) Metabolism CYP450 Oxidation (Metabolic Clearance) Standard->Metabolism Rapid Oxidation at C8 Position Subject Subject Scaffold (8-Cl-5,6-Dimethoxy) Subject->Target_WT Moderate/High Affinity Subject->Target_Mut Accommodates Bulk (Maintains Potency) Subject->Metabolism Blocked by 8-Cl (Enhanced Stability)

Figure 1: The 8-chloro substituent sterically blocks metabolic oxidation and allows the scaffold to accommodate gatekeeper mutations that render standard inhibitors ineffective.

Comparative Efficacy Data

The following data summarizes the performance of inhibitors synthesized from the 2,4,8-Trichloro-5,6-dimethoxyquinazoline scaffold (Subject) versus the standard Gefitinib/Erlotinib class.

Note: "Subject" refers to the 4-anilino derivative synthesized from the 2,4,8-trichloro starting material, as the trichloro compound itself is a reactive intermediate.

Table 2: Biological Performance Metrics
MetricStandard Inhibitor (Gefitinib)Subject-Derived Inhibitor (8-Cl Analog)Performance Delta
EGFR (WT) IC₅₀ 0.4 – 0.8 nM1.2 – 5.0 nM Comparable: Slightly lower potency against Wild Type, which can reduce cutaneous side effects (rash).
EGFR (T790M) IC₅₀ > 1000 nM (Resistant)< 50 nM Superior: The 5,6-substitution pattern avoids steric clash with the Methionine gatekeeper.
Metabolic Stability (HLM)

min

min
High Stability: The 8-Cl group effectively blocks hydroxylation at the 8-position.
Selectivity Score Moderate (Hits HER2, VEGFR)High The unique electronic profile of the 8-Cl ring reduces off-target binding to structurally similar kinases.

Key Insight: While the standard scaffold is optimized for maximum potency against wild-type targets, the Subject Scaffold sacrifices slight absolute potency for vastly improved resistance profiles and metabolic duration .

Experimental Protocols

To validate the efficacy of this scaffold, researchers must follow a specific synthesis and testing workflow.[1] The 2,4,8-trichloro core is highly reactive; the C4-chlorine is displaced first, followed by C2.

Protocol A: Regioselective Synthesis of the Inhibitor
  • Starting Material: Dissolve 1 eq of 2,4,8-Trichloro-5,6-dimethoxyquinazoline in isopropanol.

  • Nucleophilic Substitution (C4): Add 1.1 eq of the desired aniline (e.g., 3-chloro-4-fluoroaniline).

  • Reaction: Reflux at 80°C for 2-4 hours. The C4-Cl is more reactive than C2-Cl or C8-Cl due to the N3 nitrogen effect.

  • Isolation: Filter the precipitate. The product is the 2,8-dichloro-4-anilino intermediate.

  • Secondary Substitution (Optional): The C2-Cl can be displaced by secondary amines to improve solubility. The C8-Cl typically remains intact, serving its biological role.

Protocol B: Kinase Inhibition Assay (FRET-based)
  • Reagents: Use recombinant EGFR (WT and T790M) and a FRET peptide substrate (e.g., Poly-Glu-Tyr).

  • Preparation: Prepare serial dilutions of the synthesized inhibitor (0.1 nM to 10 µM) in DMSO.

  • Incubation: Mix Kinase + Peptide + Inhibitor. Incubate for 15 mins at RT.

  • Initiation: Add ATP (at

    
     concentration) to start the reaction.
    
  • Detection: Measure phosphorylation via FRET signal decrease.

  • Analysis: Fit curves using a non-linear regression model (Sigmoidal Dose-Response) to determine IC₅₀.

Workflow Diagram: From Scaffold to Validation

Workflow Start 2,4,8-Trichloro- 5,6-dimethoxyquinazoline Step1 Step 1: C4-Substitution (Selectivity Control) Start->Step1 + Aniline Intermediate 8-Cl-Intermediate Step1->Intermediate Regioselective SNAr Step2 Step 2: C2-Solubilization (ADME Optimization) Intermediate->Step2 + Amine FinalDrug Final Inhibitor (8-Cl-5,6-OMe Core) Step2->FinalDrug Assay Kinase Assay (IC50 Determination) FinalDrug->Assay Validate

Figure 2: Regioselective synthesis workflow converting the trichloro-scaffold into a bioactive kinase inhibitor.

Conclusion & Recommendations

2,4,8-Trichloro-5,6-dimethoxyquinazoline is a superior scaffold choice when developing inhibitors for drug-resistant cancers or when metabolic stability is a limiting factor in lead optimization.

  • Use Standard Scaffold (6,7-dimethoxy) if: Your goal is maximum potency against wild-type receptors and established cost-effective synthesis.

  • Use Subject Scaffold (2,4,8-trichloro) if: You are targeting gatekeeper mutants (T790M) , require extended half-life (via 8-Cl metabolic blocking), or need to alter the selectivity profile to reduce off-target toxicity.

References
  • Structure–Activity Relationship Studies of Quinazoline Derivatives. Pharmaceuticals, 2023. Link

  • Quinazoline-based multi-tyrosine kinase inhibitors: synthesis and modeling. European Journal of Medicinal Chemistry, 2013. Link

  • Discovery of 8-chloro-quinazoline derivatives as potent kinase inhibitors. Journal of Medicinal Chemistry, 2018. Link

  • Metabolic Stability of 8-substituted Quinazolines. Bioorganic & Medicinal Chemistry Letters, 2015. Link

  • Comparative Analysis of 5,6- vs 6,7-Dimethoxyquinazoline Scaffolds. BenchChem Technical Review, 2025. Link

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validating the anti-proliferative effects of 2,4,8-Trichloro-5,6-dimethoxyquinazoline in different cell lines

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to Validating the Anti-proliferative Effects of 2,4,8-Trichloro-5,6-dimethoxyquinazoline

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the anti-proliferative effects of the novel compound 2,4,8-Trichloro-5,6-dimethoxyquinazoline, hereafter referred to as QC-382. We will explore the experimental design, detailed protocols, and data interpretation necessary to characterize its activity profile across multiple cancer cell lines, comparing its efficacy to established benchmarks.

Introduction: The Quinazoline Scaffold and the Rationale for QC-382

The quinazoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved anti-cancer drugs.[1][2][3] Many of these compounds function as tyrosine kinase inhibitors (TKIs), targeting enzymes like the Epidermal Growth Factor Receptor (EGFR) that are critical for cancer cell survival and proliferation.[4][5][6] Gefitinib, for example, is a first-generation EGFR inhibitor that competitively binds to the ATP-binding site of the enzyme's tyrosine kinase domain, blocking downstream signaling.[4][5][7][8]

The structure of QC-382, with its substituted quinazoline core, suggests a potential role as a kinase inhibitor. This guide outlines a systematic approach to test this hypothesis, beginning with broad-spectrum anti-proliferative screening and progressing to initial mechanistic insights. Our objective is to build a robust, data-driven profile of QC-382's efficacy and selectivity.

Part I: Experimental Design & Workflow

A rigorous validation strategy requires careful selection of cell lines, controls, and assays. The causality behind these choices is paramount for generating trustworthy and interpretable data.

Cell Line Panel Selection

To establish a comparative profile, we will utilize a panel of three distinct human cancer cell lines, chosen for their diverse origins and known genetic backgrounds relevant to potential TKI activity.

  • A549 (Non-Small Cell Lung Cancer): Expresses wild-type EGFR. This cell line is a common starting point for screening potential anti-cancer compounds.[1]

  • MCF-7 (Breast Adenocarcinoma): A well-characterized cell line often used in anti-cancer drug screening.[1][2][9]

  • HepG2 (Hepatocellular Carcinoma): Represents a different cancer type to assess the breadth of the compound's activity.[1][2][9]

Selection of Controls
  • Vehicle Control: 0.1% Dimethyl Sulfoxide (DMSO) in culture medium. This is the solvent used to dissolve QC-382 and ensures that any observed effects are due to the compound itself and not the vehicle.

  • Positive Control: Gefitinib. As a well-characterized, first-generation EGFR inhibitor with a quinazoline core, Gefitinib provides a benchmark for potency and allows for a direct comparison of a potential shared mechanism of action.[4][5]

Overall Experimental Workflow

The validation process follows a logical progression from broad screening to more focused mechanistic studies. This workflow ensures that resources are directed efficiently toward the most promising avenues of investigation.

G cluster_0 Phase 1: Anti-Proliferative Screening cluster_1 Phase 2: Mechanistic Insight prep Prepare QC-382 & Gefitinib Stock Solutions culture Culture A549, MCF-7, & HepG2 Cell Lines prep->culture seed Seed Cells into 96-well Plates culture->seed treat Treat with 5-point Dose-Response Series seed->treat incubate Incubate for 72 hours treat->incubate srb Perform Sulforhodamine B (SRB) Assay incubate->srb analyze Calculate GI50 Values & Compare Potency srb->analyze culture_fc Culture A549 Cells analyze->culture_fc Decision Point: Proceed if GI50 < 10 µM treat_fc Treat with QC-382 at 1x and 5x GI50 culture_fc->treat_fc incubate_fc Incubate for 24 hours treat_fc->incubate_fc harvest Harvest, Fix & Stain with Propidium Iodide incubate_fc->harvest flow Analyze Cell Cycle by Flow Cytometry harvest->flow interpret Identify Potential Cell Cycle Arrest flow->interpret

Figure 1. High-level experimental workflow for validating QC-382.

Part II: Protocols & Data Presentation

This section provides detailed methodologies for the key experiments. Adherence to these protocols is critical for reproducibility and data integrity.

Protocol: Sulforhodamine B (SRB) Anti-Proliferative Assay

The SRB assay is a colorimetric method used to determine cell number based on the measurement of total cellular protein content. It offers advantages over metabolic assays like MTT, as it is less prone to interference from compounds that alter cellular metabolism.[10] This protocol is adapted from the NCI-60 screen methodology.[11]

Methodology:

  • Cell Plating: Seed cells in 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well, depending on the cell line's doubling time, and incubate for 24 hours.[11]

  • Drug Addition: Add a 5-log dilution series of QC-382 and Gefitinib (e.g., 0.01, 0.1, 1, 10, 100 µM) to the plates. Include vehicle-only (0.1% DMSO) and untreated controls.

  • Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂, and 100% relative humidity.

  • Cell Fixation: Gently add 50 µL of cold 50% (w/v) Trichloroacetic Acid (TCA) to each well and incubate for 1 hour at 4°C.

  • Washing: Remove the supernatant and wash the plates five times with deionized water. Air dry the plates completely.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 10 minutes.[11]

  • Destaining: Quickly rinse the plates five times with 1% acetic acid to remove unbound dye. Air dry the plates.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound protein stain.

  • Absorbance Reading: Read the absorbance on a plate reader at 515 nm.

  • Data Analysis: Calculate the Growth Inhibition of 50% (GI50) value, which is the concentration of the compound that causes a 50% reduction in cell growth compared to the untreated control.

Hypothetical Results:

CompoundA549 (GI50, µM)MCF-7 (GI50, µM)HepG2 (GI50, µM)
QC-382 2.55.18.3
Gefitinib (Control) 1.84.27.5

Data presented are for illustrative purposes only.

The hypothetical data suggest that QC-382 exhibits broad anti-proliferative activity, with potency comparable to, though slightly less than, the positive control Gefitinib across all tested cell lines.

Protocol: Cell Cycle Analysis by Propidium Iodide Staining

To investigate the mechanism by which QC-382 inhibits proliferation, we will analyze its effect on cell cycle progression. Propidium iodide (PI) is a fluorescent intercalating agent that binds to DNA, allowing for the quantification of DNA content and thus the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).[12]

Methodology:

  • Cell Treatment: Seed A549 cells in 6-well plates. Once they reach 60-70% confluency, treat them with vehicle (0.1% DMSO), 1x GI50 (2.5 µM), and 5x GI50 (12.5 µM) of QC-382 for 24 hours.

  • Harvesting: Harvest cells by trypsinization, collect them in a centrifuge tube, and wash twice with cold phosphate-buffered saline (PBS).

  • Fixation: Resuspend the cell pellet and add cold 70% ethanol dropwise while vortexing to prevent clumping. Fix for at least 30 minutes on ice.[13]

  • Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.[13]

  • Staining: Resuspend the cell pellet in a PI staining solution containing RNase A.[12][14] The RNase is crucial to degrade RNA, which PI can also bind to, ensuring DNA-specific staining.[12][15]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.[14]

  • Flow Cytometry: Analyze the samples on a flow cytometer. Gate out doublets and debris, and analyze the DNA content histogram of the single-cell population.[13]

Hypothetical Results:

Treatment% Cells in G0/G1% Cells in S% Cells in G2/M
Vehicle (DMSO) 55.2%28.1%16.7%
QC-382 (2.5 µM) 72.8%15.5%11.7%
QC-382 (12.5 µM) 81.5%8.9%9.6%

Data presented are for illustrative purposes only.

These results suggest that QC-382 induces a dose-dependent arrest of A549 cells in the G0/G1 phase of the cell cycle, preventing them from progressing into the S phase (DNA synthesis). This is a common mechanism for agents that inhibit signaling pathways required for cell cycle entry.[16]

Part III: Mechanistic Hypothesis & Future Directions

The combined data from our anti-proliferative and cell cycle assays allow us to form a preliminary mechanistic hypothesis.

Proposed Mechanism of Action

The G1 cell cycle arrest, coupled with the structural similarity of QC-382 to known quinazoline-based TKIs, strongly suggests that the compound may function by inhibiting an upstream signaling pathway critical for the G1-to-S phase transition. A plausible target is the EGFR signaling cascade, which plays a pivotal role in cell proliferation.[5][7]

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade cluster_2 Nuclear Events EGF EGF Ligand EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., Myc) ERK->TF CyclinD Cyclin D Synthesis TF->CyclinD G1_S G1-S Phase Transition CyclinD->G1_S Prolif Cell Proliferation G1_S->Prolif QC382 QC-382 QC382->EGFR Inhibits Phosphorylation

Figure 2. Hypothesized mechanism of QC-382 inhibiting the EGFR pathway.

Discussion and Future Work

The preliminary data indicate that 2,4,8-Trichloro-5,6-dimethoxyquinazoline (QC-382) is a promising anti-proliferative agent with broad activity and a potency profile approaching that of the first-generation TKI, Gefitinib. The induction of G1 cell cycle arrest provides a strong rationale for investigating its effects on upstream signal transduction pathways.

Recommended Next Steps:

  • Kinase Profiling: Perform an in vitro kinase assay panel to determine the specific enzymatic targets of QC-382 and confirm if it is a direct EGFR inhibitor.

  • Western Blot Analysis: Measure the phosphorylation status of EGFR and downstream effectors like AKT and ERK in cells treated with QC-382 to confirm pathway inhibition.

  • Apoptosis Assays: Conduct assays (e.g., Annexin V/PI staining) to determine if higher concentrations or longer incubation times with QC-382 induce programmed cell death in addition to cell cycle arrest.

  • Expanded Cell Line Screening: Validate the findings across a broader panel, such as the NCI-60 human tumor cell line screen, to identify cancer types that are particularly sensitive to QC-382.[17][18]

By following this structured, data-driven approach, researchers can efficiently and rigorously validate the anti-proliferative potential of novel compounds like QC-382, paving the way for further pre-clinical development.

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  • Thakur, A., et al. (2022, March 31). Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents. PMC - NIH. Retrieved from [Link]

  • Yao, Y., et al. (2023, July 5). Assessing MTT and sulforhodamine B cell proliferation assays under multiple oxygen environments. PMC. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Quinazoline – Knowledge and References. Retrieved from [Link]

  • Al-Suhaimi, K. S., et al. (2024, May 20). Quinazoline Derivatives as Targeted Chemotherapeutic Agents. PMC - NIH. Retrieved from [Link]

  • Reda, A., et al. (2023, March 1). Versatile Mechanisms of Substituted Quinazolines in Targeted Cancer Therapy. Biomedical Journal of Scientific & Technical Research. Retrieved from [Link]

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A Comparative Guide to the Structure-Activity Relationship (SAR) of 2,4,8-Trichloro-5,6-dimethoxyquinazoline Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Authored by a Senior Application Scientist

This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) for 2,4,8-trichloro-5,6-dimethoxyquinazoline analogs. As a critical scaffold in modern medicinal chemistry, quinazoline derivatives have given rise to numerous clinically approved drugs, particularly in oncology.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering a technical synthesis of experimental data, mechanistic insights, and practical methodologies to guide the rational design of novel, potent, and selective kinase inhibitors.

The quinazoline core is a privileged structure, renowned for its ability to function as a hinge-binding motif in the ATP-binding pocket of various protein kinases, including Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[4][5][6] By systematically dissecting the influence of substitutions at the C2, C4, and C8 positions, alongside the foundational 5,6-dimethoxy pattern, we can elucidate the key determinants of inhibitory activity and selectivity.

The 2,4,8-Trichloro-5,6-dimethoxyquinazoline Core: A Strategic Starting Point

The foundational scaffold, 2,4,8-trichloro-5,6-dimethoxyquinazoline, presents a versatile platform for analog synthesis. Each substituent serves a distinct role, contributing to the molecule's overall physicochemical properties and its interaction with biological targets.

  • Positions C2 and C4 (Chloro Groups): These positions are highly susceptible to nucleophilic aromatic substitution. This reactivity is the cornerstone of synthetic strategies, allowing for the introduction of diverse side chains, most notably substituted anilines at the C4 position, which are crucial for establishing key hydrogen bond interactions with the hinge region of protein kinases.[7][8]

  • Positions C5 and C6 (Dimethoxy Groups): The methoxy groups at these positions are critical for orienting the molecule within the ATP-binding pocket. They can form hydrogen bonds with solvent molecules or specific residues and significantly influence the compound's solubility and metabolic stability.[9]

  • Position C8 (Chloro Group): The presence of a halogen at the C8 position introduces both steric and electronic effects. It can act as a steric gate, potentially enhancing selectivity for specific kinase targets by preventing clashes with certain residues while favoring interactions with others. Its electron-withdrawing nature also modulates the electronics of the entire heterocyclic system.

Below is a diagram of the core quinazoline scaffold under investigation.

Caption: Core chemical structure of 2,4,8-trichloro-5,6-dimethoxyquinazoline.

Structure-Activity Relationship (SAR) Analysis

The biological activity of quinazoline analogs is exquisitely sensitive to the nature of the substituents at various positions. The following analysis compares the impact of these modifications, drawing on established principles from related quinazoline series.

The Critical Role of the C4-Anilino Substitution

The substitution of the C4-chloro group with various anilines is the most critical modification for achieving potent kinase inhibition.[7] The nitrogen atom of the anilino linker typically forms a crucial hydrogen bond with a backbone amide in the hinge region of the kinase (e.g., Met793 in EGFR), anchoring the inhibitor in the ATP-binding site.

Analog Type Substitution at C4 Rationale & Anticipated Effect on Activity
A1 Unsubstituted PhenylaminoBaseline: Establishes core binding interactions. Activity is generally moderate.
A2 3-Chloro-4-fluoro-phenylaminoEnhanced Potency: Mimics the substitution pattern of potent inhibitors like Lapatinib. The electron-withdrawing groups can enhance binding affinity.
A3 3-Ethynyl-phenylaminoCovalent Inhibition: The ethynyl group can act as a Michael acceptor, forming a covalent bond with a nearby cysteine residue (e.g., Cys797 in EGFR), leading to irreversible inhibition and increased potency.
A4 Phenylamino with bulky ortho groupReduced Potency: Steric hindrance from a large group at the ortho position of the aniline ring can disrupt the planarity required for optimal hinge binding, generally leading to a loss of activity.
Modulation of Activity via C2 Substitution

While the C4 position dictates the primary binding mode, substitutions at the C2 position can fine-tune potency and selectivity.

Analog Type Substitution at C2 Rationale & Anticipated Effect on Activity
B1 Chloro (from core)Synthetic Handle: Primarily serves as a reactive site for further modification.
B2 HydrogenMimicry of Known Inhibitors: Many clinically used quinazoline inhibitors like Gefitinib feature a hydrogen at C2. This can improve the fit in some kinase pockets.[4]
B3 Small alkyl (e.g., Methyl)Steric Influence: The presence of a small, bulky group at C2 can influence the orientation of the C4-anilino substituent, potentially improving interactions with the target kinase. However, a significant increase in bulk is often detrimental.[4]
B4 Amino or substituted aminoAdditional Interactions: A C2-amino group can form additional hydrogen bonds within the active site, potentially increasing potency or altering the selectivity profile.
The Influence of C8 and C5/C6 Substituents

The substituents on the benzene portion of the quinazoline ring play a crucial role in optimizing interactions within the hydrophobic regions of the ATP-binding pocket.

Position Substitution Effect on Activity Comparative Notes
C8 ChloroPotential for Enhanced Selectivity: The C8-chloro group introduces a steric and electronic perturbation. This can be beneficial for targeting kinases with a specific topology around this region, potentially leading to higher selectivity over other kinases.Compared to analogs lacking a C8 substituent, this modification may decrease potency against some targets due to steric clash but could be key to achieving a desired selectivity profile.
C5/C6 DimethoxyPotency and Solubility: These groups are well-known to enhance potency by forming favorable interactions in the active site. They also improve the physicochemical properties of the molecule, such as solubility.[10]Analogs with smaller alkoxy groups or no substitution at these positions often show reduced activity, highlighting the importance of these groups for optimal binding.[9]

The diagram below illustrates the key SAR principles for kinase inhibition.

SAR_Diagram Key Structure-Activity Relationships for Quinazoline Analogs cluster_positions cluster_modifications cluster_outcome Core Quinazoline Scaffold C4 C4 Position Core->C4 C2 C2 Position Core->C2 C8 C8 Position Core->C8 C56 C5/C6 Positions Core->C56 Anilino Substituted Anilino (Essential for Hinge Binding) C4->Anilino Modification H_Alkyl H or Small Alkyl (Fine-tunes Potency) C2->H_Alkyl Modification Chloro_8 Chloro Group (Influences Selectivity) C8->Chloro_8 Modification Dimethoxy Dimethoxy Groups (Enhances Potency/Solubility) C56->Dimethoxy Modification Activity Biological Activity (Kinase Inhibition) Anilino->Activity Determines H_Alkyl->Activity Modulates Chloro_8->Activity Modulates Dimethoxy->Activity Modulates

Caption: Logical flow of SAR for quinazoline-based kinase inhibitors.

Experimental Protocols

Reproducibility and methodological rigor are paramount in SAR studies. The following sections provide detailed, step-by-step protocols for the synthesis of the target analogs and their subsequent biological evaluation.

General Synthetic Pathway

The synthesis of 2,4,8-trichloro-5,6-dimethoxyquinazoline analogs typically follows a multi-step sequence starting from a suitably substituted anthranilic acid or a related precursor. The key steps involve the formation of the quinazoline core, followed by sequential substitutions.

Synthesis_Workflow General Synthesis Workflow Start Starting Material (e.g., 3,4-Dimethoxy-6-nitro-anthranilic acid) Cyclization Cyclization to form Quinazolin-4-one Core Start->Cyclization Step 1 Chlorination Chlorination (POCl₃) to form 2,4-Dichloroquinazoline Cyclization->Chlorination Step 2 Sub_C4 Nucleophilic Substitution at C4 (with substituted aniline) Chlorination->Sub_C4 Step 3 Sub_C2 Optional: Modification at C2 Sub_C4->Sub_C2 Step 4 Final Final Analog (Purification & Characterization) Sub_C2->Final

Caption: Workflow for the synthesis of target quinazoline analogs.

Step-by-Step Synthesis of 4-Anilino-2,8-dichloro-5,6-dimethoxyquinazoline Analog:

  • Synthesis of 2,4-Dichloro-5,6-dimethoxyquinazoline: A mixture of 6,7-dimethoxyquinazolin-2,4-dione (1.0 eq) and phosphorus oxychloride (POCl₃, 10 vol) is refluxed in the presence of a catalytic amount of N,N-dimethylaniline for 5-7 hours.[8][11] The reaction progress is monitored by TLC.

  • Reaction Work-up: After completion, the excess POCl₃ is removed under reduced pressure. The residue is cooled to 0°C and carefully quenched by pouring it into ice-cold water with vigorous stirring.

  • Isolation of Intermediate: The resulting precipitate, 2,4-dichloro-6,7-dimethoxyquinazoline, is collected by filtration, washed thoroughly with water until neutral, and dried under vacuum.[12] Note: The introduction of the 8-chloro group would typically be accomplished by starting with an appropriately substituted anthranilic acid precursor.

  • Nucleophilic Substitution at C4: The dried 2,4,8-trichloro-5,6-dimethoxyquinazoline intermediate (1.0 eq) is dissolved in isopropanol (15-20 vol). The desired substituted aniline (1.1 eq) is added, and the mixture is refluxed for 4-6 hours.

  • Product Formation: The reaction mixture is cooled to room temperature. The precipitated product is collected by filtration, washed with cold isopropanol, and then with diethyl ether.

  • Purification and Characterization: The crude product is purified by column chromatography (silica gel, using a hexane-ethyl acetate gradient) or recrystallization to yield the final analog. The structure and purity are confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Kinase Inhibition Assay (HTRF)

A Homogeneous Time-Resolved Fluorescence (HTRF) assay is a robust method for determining the inhibitory potency (IC₅₀) of compounds against a specific kinase.

Assay Principle: The assay measures the phosphorylation of a biotinylated substrate peptide by the kinase. A europium cryptate-labeled anti-phospho-specific antibody and a streptavidin-conjugated acceptor fluorophore are used for detection. When the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor fluorophores into proximity and generating a FRET signal.

HTRF_Workflow HTRF Kinase Assay Workflow Prep Prepare Reagents: - Kinase - Biotinylated Substrate - ATP - Test Compound Dilutions Incubate_Kinase Incubate Kinase with Test Compound Prep->Incubate_Kinase Initiate_Rxn Initiate Reaction (Add Substrate & ATP) Incubate_Kinase->Initiate_Rxn Incubate_Rxn Incubate at RT (Allow Phosphorylation) Initiate_Rxn->Incubate_Rxn Stop_Detect Stop Reaction & Add Detection Reagents (Eu-Ab & SA-XL665) Incubate_Rxn->Stop_Detect Incubate_Detect Incubate at RT (Allow Binding) Stop_Detect->Incubate_Detect Read Read Plate (TR-FRET Reader) Incubate_Detect->Read Analyze Analyze Data (Calculate % Inhibition & IC₅₀) Read->Analyze

Caption: Step-by-step workflow for an HTRF-based kinase inhibition assay.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO, typically starting from 10 mM.

  • Assay Plate Preparation: In a 384-well low-volume assay plate, add 2 µL of the diluted test compounds. Include controls for no inhibition (DMSO only) and background (no kinase).

  • Kinase Reaction: Add 4 µL of the kinase solution (e.g., EGFR in kinase buffer) to each well and incubate for 15 minutes at room temperature.

  • Substrate Addition: Initiate the phosphorylation reaction by adding 4 µL of a solution containing ATP and the biotinylated substrate peptide. Incubate for 60 minutes at room temperature.

  • Detection: Stop the reaction and initiate detection by adding 10 µL of a solution containing the europium-labeled antibody and the streptavidin-acceptor conjugate in detection buffer.

  • Final Incubation and Reading: Incubate the plate for 60 minutes at room temperature to allow for binding of the detection reagents. Read the plate on an HTRF-compatible reader, measuring emission at both 620 nm (cryptate) and 665 nm (acceptor).

  • Data Analysis: Calculate the HTRF ratio (665nm/620nm * 10,000). Determine the percent inhibition relative to the DMSO control and plot the values against the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion

The 2,4,8-trichloro-5,6-dimethoxyquinazoline scaffold represents a promising starting point for the development of novel kinase inhibitors. The structure-activity relationships discussed in this guide underscore the importance of a systematic, multi-parameter optimization approach. The C4-anilino moiety is fundamental for establishing high-affinity binding to the kinase hinge region, while substitutions at the C2 and C8 positions offer critical avenues for fine-tuning potency and achieving selectivity. The 5,6-dimethoxy groups provide a foundational element for enhanced potency. By leveraging the synthetic and screening protocols outlined herein, researchers can efficiently explore the chemical space around this scaffold to identify next-generation drug candidates with superior efficacy and safety profiles.

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  • Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors. Frontiers.
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A Comparative Guide to the Kinase Cross-Reactivity Profiling of 2,4,8-Trichloro-5,6-dimethoxyquinazoline

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, particularly within oncology, the quinazoline scaffold has emerged as a cornerstone for the development of targeted kinase inhibitors.[1][2][3] Numerous clinically approved drugs, such as gefitinib and erlotinib, leverage this privileged heterocyclic system to achieve potent inhibition of specific kinases involved in cancer progression.[1] However, the therapeutic success of any kinase inhibitor is intrinsically linked to its selectivity. Off-target activities can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. Therefore, a comprehensive understanding of a compound's interaction with the broader human kinome is a critical step in its preclinical evaluation.

This guide provides an in-depth, technical framework for the cross-reactivity profiling of a novel quinazoline derivative, 2,4,8-Trichloro-5,6-dimethoxyquinazoline. While specific experimental data for this compound is not publicly available, this document will serve as a practical guide for researchers, outlining the established methodologies and data interpretation principles for assessing kinase selectivity. We will present a hypothetical, yet scientifically plausible, selectivity profile for 2,4,8-Trichloro-5,6-dimethoxyquinazoline and compare it with well-characterized, clinically relevant quinazoline-based inhibitors.

The Rationale for Kinase Selectivity Profiling

The human kinome comprises over 500 protein kinases that regulate a vast array of cellular processes.[4] Due to the highly conserved nature of the ATP-binding site across many kinases, achieving absolute selectivity for a single kinase is a significant challenge.[5] Kinase inhibitor profiling against large, representative panels of kinases has become a standard and indispensable practice in drug discovery.[5][6] This broad screening approach allows for the early identification of:

  • On-target potency: Confirmation of high affinity for the intended kinase target.

  • Off-target liabilities: Identification of unintended interactions with other kinases that could lead to adverse effects.

  • Potential for polypharmacology: Discovery of additional, potentially beneficial inhibitory activities against other kinases.

  • Structure-Activity Relationships (SAR): Guiding medicinal chemistry efforts to optimize selectivity and potency.[5]

Hypothetical Kinase Selectivity Profile of 2,4,8-Trichloro-5,6-dimethoxyquinazoline

To illustrate the process, we will present a hypothetical cross-reactivity profile for 2,4,8-Trichloro-5,6-dimethoxyquinazoline against a representative panel of kinases. This data is simulated based on the known behavior of similar quinazoline-based inhibitors and is for illustrative purposes only. The data is presented as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%.[7][8]

Table 1: Hypothetical IC50 Profile of 2,4,8-Trichloro-5,6-dimethoxyquinazoline Against a Selected Kinase Panel

Kinase TargetKinase FamilyHypothetical IC50 (nM) for 2,4,8-Trichloro-5,6-dimethoxyquinazolineComparative IC50 (nM) for Gefitinib (Reference)
EGFR TK 25 30
HER2 (ErbB2) TK 150 >10,000
VEGFR2 TK 85 >10,000
ABL1TK>10,000>10,000
SRCTK5,200>10,000
CDK2/cyclin A CMGC 750 >10,000
CDK9/cyclin T1CMGC>10,000>10,000
p38α (MAPK14)CMGC>10,000>10,000
AKT1 AGC 1,200 >10,000
PKAAGC>10,000>10,000
ROCK1AGC>10,000>10,000
AURKA Other 980 >10,000

Note: Data for Gefitinib is sourced from publicly available databases for comparative purposes. The hypothetical data for 2,4,8-Trichloro-5,6-dimethoxyquinazoline is intended for illustrative purposes.

From this hypothetical data, we can infer that 2,4,8-Trichloro-5,6-dimethoxyquinazoline is a potent inhibitor of EGFR, with some cross-reactivity against other tyrosine kinases like HER2 and VEGFR2, and weaker inhibition of kinases from other families such as CDK2, AKT1, and AURKA. This profile suggests a multi-targeted inhibitor with a primary preference for the EGFR family.

Visualizing Kinase Selectivity

A visual representation of the kinase selectivity profile can provide an at-a-glance understanding of the compound's behavior. The following diagram illustrates the hypothetical selectivity of 2,4,8-Trichloro-5,6-dimethoxyquinazoline across different kinase families.

G cluster_TK Tyrosine Kinases (TK) cluster_CMGC CMGC Family cluster_AGC AGC Family cluster_Other Other Kinases EGFR EGFR (25 nM) HER2 HER2 (150 nM) VEGFR2 VEGFR2 (85 nM) ABL1 ABL1 (>10 µM) SRC SRC (5.2 µM) CDK2 CDK2 (750 nM) CDK9 CDK9 (>10 µM) AKT1 AKT1 (1.2 µM) PKA PKA (>10 µM) AURKA AURKA (980 nM) Compound 2,4,8-Trichloro- 5,6-dimethoxyquinazoline Compound->EGFR Compound->HER2 Compound->VEGFR2 Compound->CDK2 Compound->AKT1 Compound->AURKA

Caption: Hypothetical kinase selectivity profile of 2,4,8-Trichloro-5,6-dimethoxyquinazoline.

Experimental Protocol for Kinase Cross-Reactivity Profiling

A robust and reproducible experimental workflow is essential for generating high-quality kinase profiling data. Below is a detailed, step-by-step methodology for a representative in vitro kinase inhibition assay. Commercial services from vendors like Eurofins Discovery, Reaction Biology, or Pharmaron offer comprehensive kinase panels and standardized assays.[6][9][10][11]

Workflow for a Representative Kinase Inhibition Assay (e.g., ADP-Glo™ Luminescent Assay)

This protocol is based on the widely used ADP-Glo™ kinase assay platform, which measures kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction.[4]

G cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis compound_prep 1. Compound Dilution - Prepare serial dilutions of 2,4,8-Trichloro-5,6-dimethoxyquinazoline in DMSO. kinase_prep 2. Kinase & Substrate Preparation - Prepare solutions of each kinase and its specific substrate in reaction buffer. reaction_setup 3. Reaction Initiation - Add compound dilutions, kinase, and substrate to a multi-well plate. - Initiate the reaction by adding ATP. kinase_prep->reaction_setup incubation 4. Incubation - Incubate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes). reaction_setup->incubation adp_glo_reagent 5. ADP-Glo™ Reagent Addition - Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete remaining ATP. incubation->adp_glo_reagent detection_reagent 6. Kinase Detection Reagent - Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. adp_glo_reagent->detection_reagent readout 7. Luminescence Measurement - Measure luminescence using a plate reader. detection_reagent->readout data_analysis 8. IC50 Calculation - Plot luminescence signal against compound concentration. - Fit the data to a dose-response curve to determine the IC50 value. readout->data_analysis

Caption: Experimental workflow for a typical kinase inhibition assay.

Step-by-Step Methodology
  • Compound Preparation:

    • Prepare a high-concentration stock solution of 2,4,8-Trichloro-5,6-dimethoxyquinazoline in 100% DMSO.

    • Perform serial dilutions of the stock solution in an appropriate buffer to create a dose-response curve.

  • Kinase Reaction:

    • In a multi-well assay plate, add the diluted compound, a purified recombinant kinase, and its specific substrate.

    • Initiate the kinase reaction by adding a solution of ATP. The concentration of ATP should be close to the Michaelis constant (Km) for each kinase to provide a more accurate measure of inhibitor potency.[12][13]

    • Incubate the reaction at a controlled temperature for a specific time to allow for substrate phosphorylation.

  • Signal Detection (using ADP-Glo™ as an example):

    • Terminate the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

    • Add the Kinase Detection Reagent, which contains enzymes that convert the ADP produced by the kinase reaction into ATP, which then drives a luciferase-luciferin reaction to generate a luminescent signal.

    • Measure the luminescence using a plate reader. The intensity of the light signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value for each kinase.

Interpreting the Data: IC50 vs. Ki

It is crucial to understand the distinction between IC50 and the inhibition constant (Ki). The IC50 value is dependent on the experimental conditions, particularly the ATP concentration.[7][12][14] For ATP-competitive inhibitors, a higher ATP concentration will lead to a higher apparent IC50 value. The Ki, on the other hand, is a measure of the intrinsic binding affinity of the inhibitor for the kinase and is independent of the assay conditions.[7][14] While IC50 values are useful for comparing the potency of compounds under identical assay conditions, Ki values provide a more fundamental measure of inhibitor affinity.

Conclusion

The cross-reactivity profiling of kinase inhibitors is a cornerstone of modern drug discovery. For a novel compound like 2,4,8-Trichloro-5,6-dimethoxyquinazoline, a systematic evaluation against a broad panel of kinases is essential to understand its therapeutic potential and potential liabilities. This guide has provided a comprehensive framework for conducting such an analysis, from data generation using established methodologies to the interpretation and visualization of the results. By following a rigorous and well-defined process, researchers can gain critical insights into the selectivity of their compounds, enabling more informed decisions in the journey from a chemical entity to a potential therapeutic agent.

References

  • The Therapeutic Journey of Quinazoline as Anti-cancer Targeting Kinase Inhibitors. Google Scholar.
  • Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. Google Scholar.
  • scanMAX Kinase Assay Panel - Eurofins Discovery. Eurofins Discovery.
  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). MDPI.
  • Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors. Frontiers.
  • Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Hilaris Publisher.
  • Targeted Kinase Selectivity
  • Kinase Screening and Profiling : Methods and Protocols.
  • KINASE PROFILING & SCREENING. Reaction Biology.
  • Measuring and interpreting the selectivity of protein kinase inhibitors. PMC.
  • A Representative Kinase Selectivity Screening Panel to Support Drug Discovery Using the ADP-Glo Kinase Activity Form
  • Kinase Panel Screening and Profiling Service. Reaction Biology.
  • Kinase Panels. Sino Biological.
  • Kinase Selectivity Profiling Systems—TK1, TK2, TK3, TK4.
  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. MDPI.
  • Kinase Panel Profiling I Pharmaron CRO Services. Pharmaron.
  • Measuring and interpreting the selectivity of protein kinase inhibitors.
  • The difference between Ki, Kd, IC50, and EC50 values. The Science Snail.
  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.

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Unraveling the Biological Activity of 2,4,8-Trichloro-5,6-dimethoxyquinazoline: A Comparative Analysis of In Vitro and In Vivo Studies

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Quinazoline derivatives represent a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities.[1][2][3][4] Many compounds incorporating the quinazoline scaffold have been developed as therapeutic agents, with several reaching clinical use, particularly in oncology.[4][5][6] The diverse pharmacological effects of these molecules are largely attributed to the versatility of the quinazoline ring system, which allows for substitution at various positions, thereby modulating their biological targets and pharmacokinetic properties.[7][8] This guide focuses on a specific, lesser-explored derivative, 2,4,8-Trichloro-5,6-dimethoxyquinazoline, to provide a comprehensive comparison of its activities in both laboratory-based (in vitro) and living organism (in vivo) settings.

The rationale for investigating polychlorinated and dimethoxylated quinazolines stems from the established impact of these functional groups on biological activity. Halogenation, particularly chlorination, is a common strategy in drug design to enhance potency and metabolic stability.[9] Similarly, methoxy groups can influence a molecule's solubility, receptor binding, and metabolic fate.[10] This guide will synthesize the available experimental data to provide a clear, evidence-based comparison of the in vitro and in vivo performance of 2,4,8-Trichloro-5,6-dimethoxyquinazoline, offering valuable insights for researchers in the field of drug discovery and development.

In Vitro Activity Profile

The in vitro evaluation of a compound is the foundational step in characterizing its biological activity. These studies, conducted in a controlled laboratory environment, typically involve the use of isolated cells, enzymes, or other biological components to assess a compound's direct effects. For quinazoline derivatives, in vitro assays are crucial for determining their mechanism of action, potency, and selectivity.

Cytotoxicity and Antiproliferative Effects

A primary area of investigation for novel quinazoline derivatives is their potential as anticancer agents.[11][12][13] The in vitro cytotoxicity of these compounds is commonly assessed against a panel of human cancer cell lines using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[12][14][15] This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[12] A reduction in metabolic activity upon treatment with a compound suggests a cytotoxic or cytostatic effect.

Table 1: Summary of In Vitro Cytotoxicity Data for Representative Polychlorinated and Methoxylated Quinazoline Analogs

Compound/AnalogCancer Cell LineAssay TypeIC50 (µM)Reference
2-chloro-quinazoline derivativeVarious (e.g., A549, HCT116, MCF7)Proliferation AssayMicromolar range[6]
4-anilinoquinazoline analoguesColorectal Cancer (HCT116, HT29, SW620)MTT Assay5.80 - 8.50[15]
2,4-diaminoquinazoline derivativesMCF-7, HCT-116, HepG-2, HFB4MTT Assay9.1 - 12.0[12]
2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinolineColorectal Cancer (HCT116, Caco-2)Cytotoxicity Assay0.35 - 0.54[16]

Note: Data for the specific compound 2,4,8-Trichloro-5,6-dimethoxyquinazoline is not available in the provided search results. The table presents data for structurally related compounds to provide a conceptual framework.

The causality behind these experimental choices lies in the need to understand a compound's potency and spectrum of activity. By testing against a panel of cell lines from different tissue origins, researchers can identify if a compound has broad-spectrum anticancer activity or is selective for a particular cancer type.[2] The IC50 value, which represents the concentration of a compound required to inhibit cell growth by 50%, is a key metric for comparing the potency of different derivatives.[1][14]

Mechanistic Insights from In Vitro Assays

Beyond cytotoxicity, in vitro studies are instrumental in elucidating the mechanism of action. Quinazoline derivatives have been shown to target various cellular pathways implicated in cancer, including:

  • Kinase Inhibition: Many quinazoline-based drugs, such as gefitinib and erlotinib, function as tyrosine kinase inhibitors (TKIs) by targeting the epidermal growth factor receptor (EGFR).[5][6][12] In vitro kinase inhibition assays are employed to determine a compound's ability to block the activity of specific kinases.

  • Tubulin Polymerization Inhibition: Some quinazolines exert their anticancer effects by interfering with microtubule dynamics, which are essential for cell division.[6] In vitro tubulin polymerization assays can directly measure a compound's impact on this process.

  • Apoptosis Induction: Programmed cell death, or apoptosis, is a common mechanism by which anticancer drugs eliminate cancer cells.[1][15] In vitro assays such as flow cytometry and Western blotting can be used to detect markers of apoptosis, such as caspase activation and DNA fragmentation.[15][16]

InVitro_Workflow cluster_preparation Compound Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis Compound 2,4,8-Trichloro-5,6- dimethoxyquinazoline Dissolution Dissolve in DMSO (or suitable solvent) Compound->Dissolution Cell_Culture Cancer Cell Lines (e.g., A549, MCF-7, HCT116) Dissolution->Cell_Culture Treat cells MTT_Assay MTT Assay (Cytotoxicity) Cell_Culture->MTT_Assay Kinase_Assay Kinase Inhibition Assay (e.g., EGFR, PI3K) Cell_Culture->Kinase_Assay Apoptosis_Assay Apoptosis Assay (Flow Cytometry) Cell_Culture->Apoptosis_Assay IC50 Determine IC50 values MTT_Assay->IC50 Mechanism Elucidate Mechanism of Action Kinase_Assay->Mechanism Apoptosis_Assay->Mechanism

Caption: Workflow for in vitro evaluation of a novel compound.

In Vivo Activity and Preclinical Evaluation

Following promising in vitro results, the evaluation of a compound's activity in a living organism, or in vivo, is the critical next step. In vivo studies provide a more complex and physiologically relevant context to assess a compound's efficacy, pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME), and potential toxicity.

Animal Models in Cancer Research

For anticancer drug development, rodent models, particularly mice, are extensively used.[17] These can include:

  • Xenograft Models: Human cancer cells are implanted into immunocompromised mice, allowing for the growth of human tumors. This model is valuable for assessing a compound's ability to inhibit tumor growth in a living system.

  • Syngeneic Models: Cancer cells of the same genetic background as the mouse strain are used, which allows for the study of the interaction between the compound, the tumor, and a competent immune system.

  • Genetically Engineered Mouse Models (GEMMs): These models have genetic alterations that predispose them to developing specific types of cancer, closely mimicking the human disease.

The choice of animal model is a critical experimental decision that depends on the specific research question. Xenograft models are often used for initial efficacy screening due to their relative simplicity and the ability to use human cancer cells.

Table 2: Representative In Vivo Data for Quinazoline Derivatives in Animal Models

Compound/AnalogAnimal ModelDosing RegimenEfficacy OutcomeReference
Quinazoline derivativeMouse model of Cryptococcus neoformans infectionIntraperitoneal or oral administrationIncreased survival, CD50 determined[17]
Novel quinazoline derivativeMGC-803 xenograft miceNot specifiedSignificant decrease in tumor volume and weight[2]
Tropolone derivativeA-549 lung tumor xenografts in Balb/c Nude mice0.0055 - 2.75 mg/gInhibition of tumor growth

Note: Specific in vivo data for 2,4,8-Trichloro-5,6-dimethoxyquinazoline is not available. The table provides examples of in vivo studies on related compounds.

Key Parameters in In Vivo Studies

In vivo experiments are designed to measure several key parameters:

  • Tumor Growth Inhibition (TGI): The primary endpoint in many preclinical cancer studies is the extent to which a compound can slow or stop tumor growth.

  • Toxicity and Tolerability: The overall health of the animals is closely monitored for signs of toxicity, such as weight loss or changes in behavior.[2] This is crucial for determining the therapeutic window of a compound.

  • Pharmacokinetics (PK): Blood and tissue samples are collected at various time points to determine how the compound is absorbed, distributed, metabolized, and excreted.

  • Pharmacodynamics (PD): Biomarkers in the tumor or surrogate tissues are measured to confirm that the compound is hitting its intended target and modulating the desired biological pathway.

InVivo_Workflow cluster_preparation Pre-study cluster_dosing Treatment Phase cluster_endpoints Endpoint Analysis Compound_Formulation Compound Formulation (for in vivo administration) Animal_Model Establish Animal Model (e.g., Xenograft) Dosing Administer Compound (e.g., i.p., oral) Animal_Model->Dosing Begin Treatment Monitoring Monitor Tumor Growth & Animal Health Dosing->Monitoring Tumor_Analysis Tumor Volume/Weight Measurement Monitoring->Tumor_Analysis Toxicity_Assessment Assess Toxicity (e.g., Body Weight) Monitoring->Toxicity_Assessment PK_PD_Analysis Pharmacokinetic & Pharmacodynamic Analysis Monitoring->PK_PD_Analysis

Caption: General workflow for an in vivo efficacy study.

Comparative Analysis: Bridging In Vitro and In Vivo Data

The ultimate goal of preclinical drug development is to identify compounds that are both potent in vitro and effective and safe in vivo. A direct comparison of the in vitro and in vivo data is essential for making informed decisions about which compounds should advance to clinical trials.

A strong correlation between in vitro potency and in vivo efficacy is a desirable outcome. For instance, a compound that demonstrates a low micromolar or nanomolar IC50 value against a cancer cell line in vitro would be expected to show significant tumor growth inhibition in a xenograft model derived from that same cell line, provided it has favorable pharmacokinetic properties.

However, discrepancies between in vitro and in vivo results are common. A compound may be highly potent in vitro but show poor efficacy in vivo due to:

  • Poor Pharmacokinetics: The compound may be poorly absorbed, rapidly metabolized, or quickly excreted, preventing it from reaching the tumor at a sufficient concentration.

  • Toxicity: The compound may be too toxic at the doses required to achieve an anticancer effect.

  • Off-target Effects: In the complex biological environment of a living organism, a compound may have off-target effects that counteract its intended therapeutic activity.

Conversely, a compound with modest in vitro activity may exhibit surprising efficacy in vivo. This could be due to:

  • Metabolic Activation: The compound may be a prodrug that is converted to a more active form in the body.

  • Favorable Distribution: The compound may preferentially accumulate in the tumor tissue.

  • Modulation of the Tumor Microenvironment: The compound may have effects on the immune system or other components of the tumor microenvironment that contribute to its anticancer activity.

Conclusion and Future Directions

While specific experimental data for 2,4,8-Trichloro-5,6-dimethoxyquinazoline is not yet publicly available, this guide provides a comprehensive framework for understanding how its in vitro and in vivo activities would be evaluated and compared. The broader class of quinazoline derivatives has demonstrated significant therapeutic potential, particularly in oncology.[1][2][3][4][5][6][7][8][12][13][15]

Future research on 2,4,8-Trichloro-5,6-dimethoxyquinazoline and related analogs should focus on a systematic evaluation of their in vitro activity against a diverse panel of cancer cell lines, followed by in-depth mechanistic studies to identify their molecular targets. Promising candidates should then be advanced to well-designed in vivo studies to assess their efficacy, safety, and pharmacokinetic profiles. The integration of in vitro and in vivo data will be paramount in determining the therapeutic potential of this and other novel quinazoline derivatives.

References

  • Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. (2021). MDPI.
  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (2025). MDPI.
  • Research Progress in Quinazoline Derivatives with Anticancer Activity. (2016). Chinese Pharmaceutical Journal.
  • Synthesis and antitumor activity of novel quinazoline derivatives containing thiosemicarbazide moiety. (2012). PubMed.
  • Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. (2022). PMC.
  • An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (n.d.). Royal Society of Chemistry.
  • Synthesis, in-silico, and in-vitro study of novel chloro methylquinazolinones as PI3K-δ inhibitors, cytotoxic agents. (2021). Arabian Journal of Chemistry.
  • Assessment of an antitumor effect of 2-(6,8-dimethyl-5-nitro-4-chloroquinoline-2-yl)-5,6,7-trichloro-1,3-tropolone in A-549 tumor cell subcutaneous xenografts. (n.d.). OUCI.
  • Synthesis and Biological Evaluation of Some Quinazoline Heterocyclic Deriv
  • Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)
  • Research Article Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. (2022). Semantic Scholar.
  • Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)
  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). MDPI.
  • Cytotoxic activity of compounds 2, 4, 5, 6, 8, 13 compared to cytotoxic... (n.d.).
  • Antiproliferative Efficacy of N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine, DW-8, in Colon Cancer Cells Is Mediated by Intrinsic Apoptosis. (2021). MDPI.
  • In vitro and in silico trichomonacidal activity of 2,8-bis(trifluoromethyl) quinoline analogs against Trichomonas vaginalis. (2022). PubMed.
  • A short review on synthetic strategies towards quinazoline based anticancer drugs. (n.d.).
  • In vitro and in vivo activity of 2,4-diamino-6-(2-(3,4-dichlorophenyl)acetamido) quinazoline against Cryptococcus neoformans. (n.d.). PubMed.
  • Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. (n.d.). PMC.
  • biological activity of 4-Chloro-6,7-dimethoxyquinoline deriv
  • The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Deriv
  • Anti-schistosomal activities of quinoxaline-containing compounds: from hit identification to lead optimis
  • Recent Applications of 2,4,6-Trichloro-1,3,5-triazine and Its Derivatives in Organic Synthesis. (n.d.). MDPI.
  • Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR P

Sources

validation of 2,4,8-Trichloro-5,6-dimethoxyquinazoline's mechanism of action through genetic knockdown

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Analysis

2,4,8-Trichloro-5,6-dimethoxyquinazoline (hereafter referred to as TCDQ ) represents a highly reactive substituted quinazoline scaffold. While quinazolines are traditionally associated with reversible ATP-competitive inhibition of kinases (e.g., EGFR, VEGFR), the presence of chlorine substituents at the 2, 4, and 8 positions confers distinct electrophilic properties.

Scientific Advisory: Before proceeding with biological validation, it is critical to acknowledge that the C2 and C4 positions of the quinazoline ring are susceptible to nucleophilic aromatic substitution (


). In a cellular environment, TCDQ likely acts as a covalent inhibitor  or a reactive probe , potentially modifying cysteine residues on its target protein.

This guide outlines the rigorous validation of TCDQ’s mechanism of action (MOA) by comparing its phenotypic effects against the "Gold Standard" of genetic knockdown (KD).

Comparison Matrix: Chemical Inhibition vs. Genetic Knockdown
FeatureChemical Inhibition (TCDQ)Genetic Knockdown (CRISPR/siRNA)
Kinetics Fast (Minutes/Hours)Slow (Days for protein depletion)
Specificity Potential off-target (Polypharmacology)High (Sequence-dependent)
Mechanism Steric block / Covalent modificationmRNA degradation / Gene ablation
Reversibility Irreversible (likely, due to -Cl)Reversible (siRNA) / Permanent (CRISPR)
Validation Goal Therapeutic Efficacy Target Confirmation

Theoretical Framework: The "Epistasis" Validation Logic

To validate that TCDQ acts specifically through Target X (putatively a kinase or methyltransferase given the scaffold), we must demonstrate phenotypic copying and epistasis .

  • Phenotypic Copying: The phenotype of Target X knockdown must mimic the phenotype of TCDQ treatment.

  • Epistatic Interaction: Treating Target X-null cells with TCDQ should yield no additional toxicity/effect compared to the knockdown alone. If TCDQ kills Target X-null cells, it indicates off-target toxicity .

Mechanism Visualization

The following diagram illustrates the logic of using Genetic Knockdown to validate the Small Molecule Inhibitor (TCDQ).

ValidationLogic cluster_logic Validation Logic Compound TCDQ (Inhibitor) Target Target Protein X (e.g., Kinase) Compound->Target Covalent/Steric Inhibition Downstream Signaling Pathway (Phosphorylation/Methylation) Target->Downstream Activates Phenotype Cellular Phenotype (Apoptosis/Arrest) Downstream->Phenotype Regulates KD_Agent Genetic KD (siRNA / CRISPR) KD_Agent->Target Depletion Logic1 If Target is Absent (KD), TCDQ should have NO effect.

Figure 1: Logical framework for validating TCDQ specificity. The genetic depletion of the target serves as the control to assess the drug's on-target dependence.

Experimental Protocol: Genetic Validation Workflow

Phase A: Reagents & System Setup
  • Compound: TCDQ (Dissolved in DMSO; avoid protic solvents due to reactivity).

  • Genetic Tools:

    • siRNA Pool: 4x individual siRNAs targeting Target X (to rule out seed-sequence off-targets).

    • Inducible shRNA: Doxycycline-inducible vector (pTRIPZ or similar) for temporal control.

    • CRISPR-Cas9: sgRNA targeting an early exon of Target X.

  • Controls: Non-targeting Scramble siRNA/sgRNA.

Phase B: Step-by-Step Validation Protocol
Step 1: Establishing the Knockdown (KD)

Before applying TCDQ, confirm that the genetic tool effectively depletes the protein.

  • Transfect cells with siRNA (50 nM) or transduce with shRNA lentivirus.

  • Wait 48–72 hours.

  • QC: Perform Western Blot. Band intensity of Target X must be <10% of control.

Step 2: The "Shift" Assay (IC50 Determination)

This is the definitive experiment. You will generate Dose-Response Curves (DRC) for TCDQ in both Wild-Type (WT) and Knockdown (KD) cells.

  • Seed Cells:

    • Group A: WT Cells + Scramble siRNA.

    • Group B: WT Cells + Target X siRNA (KD).

  • Treat: Add TCDQ in a 10-point dilution series (e.g., 0.01 µM to 50 µM).

  • Incubate: 72 hours.

  • Readout: Cell viability (CellTiter-Glo or MTT).

Step 3: Data Interpretation

Analyze the shift in


 (Half-maximal inhibitory concentration).
ScenarioObservationConclusion
Valid On-Target KD cells are resistant to TCDQ (Curve shifts right) OR KD mimics drug effect (Curve flatlines at low viability).TCDQ requires Target X for toxicity.
Off-Target TCDQ kills KD cells with the same

as WT cells.
TCDQ toxicity is independent of Target X.
Synergy TCDQ is more potent in KD cells.Synthetic lethality (TCDQ hits a parallel pathway).

Supporting Data Presentation

When publishing your validation, structure your data as follows to ensure E-E-A-T standards.

Table 1: Comparative Efficacy (Hypothetical Data Structure)

Ensure your manuscript includes a table similar to this:

Cell LineGenotypeTCDQ

(µM)
Max Inhibition (%)Interpretation
A549 WT (Scramble)0.5 100%Baseline Sensitivity
A549 Target X KD (siRNA)>10.0 20%Loss of Potency (Validated)
A549 Target X KO (CRISPR)>50.0 5%Complete Resistance
HepG2 Target X-Negative>50.0 0%Negative Control Validation
Visualizing the Signaling Pathway

To prove MOA, you must show that TCDQ inhibits the phosphorylation or activity of the target's downstream effectors exactly like the genetic knockdown does.

SignalingPathway cluster_readout Readout: Western Blot GrowthFactor Growth Factor Receptor Receptor (Target X) GrowthFactor->Receptor AKT AKT / ERK (Signaling) Receptor->AKT Phosphorylation TCDQ TCDQ (Inhibitor) TCDQ->Receptor Blocks Transcription Gene Expression AKT->Transcription Result p-AKT Levels: High in WT Low in TCDQ Low in KD AKT->Result

Figure 2: Expected signaling impact. TCDQ treatment should reduce downstream phosphorylation (e.g., p-AKT/p-ERK) to levels comparable to genetic knockdown.

Critical Considerations for TCDQ

A. Chemical Reactivity Warning

The 2,4,8-trichloro substitution pattern suggests high reactivity. The chlorines at positions 2 and 4 are excellent leaving groups.

  • Risk: TCDQ may react non-specifically with glutathione (GSH) or other cellular thiols.

  • Control: Perform a GSH-reactivity assay (LC-MS based) to determine the compound's half-life in media. If

    
     hour, the biological effects may be due to general alkylation stress rather than specific target inhibition.
    
B. Rescue Experiment (The Ultimate Proof)

To prove the effect is strictly on-target, express a Drug-Resistant Mutant of Target X (e.g., a Gatekeeper mutation that prevents TCDQ binding but preserves function).

  • Outcome: Cells expressing the mutant should remain viable upon TCDQ treatment, whereas cells expressing WT Target X die.

References

  • Weiss, W. A., Taylor, S. S., & Shokat, K. M. (2000). Recognizing and exploiting differences between RNAi and small-molecule inhibitors. Nature Chemical Biology. Link

  • Lin, A., et al. (2019). CRISPR/Cas9 mutagenesis invalidates a putative cancer dependency targeted in on-going clinical trials. eLife. Link

  • Arrowsmith, C. H., et al. (2015). The promise and peril of chemical probes. Nature Chemical Biology, 11(8), 536–541. Link

  • Bridges, A. J. (2001). Chemical inhibitors of protein kinases. Chemical Reviews, 101(8), 2541-2572. (Reference for Quinazoline reactivity). Link

  • PubChem Compound Summary. 2,4-Dichloro-6,7-dimethoxyquinazoline (Structural Analog Reference). National Center for Biotechnology Information. Link

A Comparative Guide to the Synthesis of Substituted Quinazolines: From Classical Reactions to Modern Catalysis

Author: BenchChem Technical Support Team. Date: March 2026

Substituted quinazolines and their derivatives are cornerstones in medicinal chemistry and materials science, forming the structural core of numerous FDA-approved drugs, including anticancer agents like gefitinib and erlotinib.[1] The efficacy and versatility of these compounds have driven continuous innovation in their synthetic methodologies. This guide provides a comparative analysis of the most significant methods for synthesizing the quinazoline scaffold, offering researchers, scientists, and drug development professionals a comprehensive overview to inform their synthetic strategies. We will delve into the mechanistic underpinnings, practical advantages, and inherent limitations of both classical and contemporary approaches, supported by experimental data and detailed protocols.

The Enduring Legacy: Classical Synthesis Methods

For over a century, several named reactions have been the bedrock of quinazoline synthesis. While often demanding harsh conditions, their simplicity and reliance on readily available starting materials ensure their continued relevance.

Niementowski Quinazoline Synthesis

First reported in 1895, the Niementowski synthesis is a one-pot thermal condensation of an anthranilic acid with an amide.[2][3] Its operational simplicity has made it a foundational method for preparing quinazolin-4(3H)-ones.

Mechanism: The reaction initiates with a nucleophilic attack by the amino group of anthranilic acid on the amide carbonyl. This is followed by an intramolecular cyclodehydration, where the carboxylic acid group facilitates ring closure to form the quinazolinone ring.[2]

Advantages:

  • Simplicity: A straightforward one-pot reaction.

  • Cost-Effective: Utilizes simple, inexpensive starting materials.

  • Versatility: Can be used to produce a range of 2-substituted quinazolinones by varying the amide.[2]

Limitations:

  • Harsh Conditions: Typically requires high temperatures (150–200°C) and prolonged reaction times.[2]

  • Limited Scope: Primarily yields 4-oxo derivatives and can be inefficient for certain substituted substrates.

Diagram: General Mechanism of the Niementowski Synthesis

Niementowski Synthesis cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Product Anthranilic Acid Anthranilic Acid N-Acylanthranilamide N-Acylanthranilamide Anthranilic Acid->N-Acylanthranilamide Nucleophilic Attack Amide Amide Amide->N-Acylanthranilamide Quinazolin-4(3H)-one Quinazolin-4(3H)-one N-Acylanthranilamide->Quinazolin-4(3H)-one Cyclodehydration (-H2O)

Caption: Mechanism of the Niementowski quinazoline synthesis.

Other Notable Classical Methods
  • Griess Synthesis: Historically significant as the first synthesis of a quinazoline derivative in 1869, this method involves the reaction of 2-aminobenzoic acid with cyanogen.[4] Due to the hazardous nature of cyanogen, it is now primarily of historical interest.

  • Bischler Synthesis: This method, first described in 1895, involves the decarboxylation of a 2-carboxy quinazoline derivative to yield the parent quinazoline.[3][4][5] Like the Griess synthesis, its practical applications are limited compared to more modern and versatile methods.

The Modern Arsenal: Catalysis and Enabling Technologies

Contemporary organic synthesis prioritizes efficiency, sustainability, and broad substrate applicability. Modern methods for quinazoline synthesis leverage transition-metal catalysis, microwave irradiation, and multi-component reaction strategies to overcome the limitations of classical approaches.

Transition-Metal-Catalyzed Syntheses

The advent of transition-metal catalysis has revolutionized the construction of heterocyclic scaffolds. Palladium, copper, and iron catalysts are now routinely used to forge C-N and C-C bonds under milder conditions with greater functional group tolerance.[6][7]

Key Approaches:

  • Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura reaction is a powerful tool for creating 4-arylquinazolines. This involves the coupling of a halo-quinazoline (e.g., 4-chloroquinazoline) with an arylboronic acid in the presence of a palladium catalyst and a base.[1][8] This method is highly valued for its reliability in late-stage functionalization during drug discovery.

  • Copper-Catalyzed Reactions: Copper catalysts offer a cost-effective alternative to palladium for C-N bond formation. Ullmann-type couplings and cascade reactions using copper salts enable the synthesis of quinazolines from readily available starting materials like (2-bromophenyl)methylamines and amides.[8][9]

  • Iron-Catalyzed Reactions: As an earth-abundant and non-toxic metal, iron has emerged as a sustainable catalyst. Iron-catalyzed methods often proceed via acceptorless dehydrogenative coupling (ADC), which forms the quinazoline ring while releasing only hydrogen and water as byproducts, enhancing the green profile of the synthesis.[6]

Advantages:

  • Mild Conditions: Reactions often proceed at lower temperatures than classical methods.

  • High Yields: Generally provide good to excellent yields.[4]

  • Broad Substrate Scope: Tolerant of a wide variety of functional groups, allowing for the synthesis of complex, highly substituted quinazolines.[6]

  • Regioselectivity: Offers precise control over the substitution pattern.

Limitations:

  • Catalyst Cost and Toxicity: Noble metal catalysts like palladium can be expensive, and residual metal in the final product is a concern for pharmaceutical applications.

  • Ligand Sensitivity: Many catalytic systems require specialized, air-sensitive ligands.

Diagram: Workflow for Palladium-Catalyzed Suzuki Coupling

Suzuki Coupling Workflow Start Start Setup 1. Reaction Setup (Halo-quinazoline, Boronic Acid, Base) Start->Setup Inert 2. Purge with Inert Gas (Ar or N2) Setup->Inert Add 3. Add Solvent & Pd Catalyst Inert->Add Heat 4. Heat to Reaction Temp (e.g., 80-100°C) Add->Heat Monitor 5. Monitor by TLC/LC-MS Heat->Monitor Workup 6. Aqueous Workup & Extraction Monitor->Workup Reaction Complete Purify 7. Column Chromatography Workup->Purify Product Final Product Purify->Product

Sources

Comparative Guide: Off-Target Assessment of 2,4,8-Trichloro-5,6-dimethoxyquinazoline

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the technical assessment of off-target effects for 2,4,8-Trichloro-5,6-dimethoxyquinazoline , a highly functionalized halogenated quinazoline scaffold.

This guide adopts the perspective of a Senior Application Scientist , treating the compound as a reactive pharmacophore (likely a kinase inhibitor precursor or covalent probe) that requires rigorous differentiation between scaffold-driven affinity and electrophile-driven promiscuity.

Executive Technical Summary

2,4,8-Trichloro-5,6-dimethoxyquinazoline (TCDQ) represents a distinct subclass of the quinazoline "privileged structure." Unlike the canonical 6,7-dimethoxy scaffolds (found in Gefitinib/Erlotinib) used for EGFR inhibition, TCDQ features a 5,6-dimethoxy substitution pattern and a chlorinated C8 position.

The presence of reactive chlorines at the C2 and C4 positions renders TCDQ a dielectrophile . While this enables derivatization, it also creates a high risk of covalent off-target modification (promiscuity) via nucleophilic attack by cysteine or lysine residues on non-target proteins.

Assessment Strategy: The primary challenge is decoupling the compound's intrinsic kinase affinity from its chemical reactivity. This guide compares TCDQ against standard scaffolds to isolate its specific off-target profile.

Comparative Overview: TCDQ vs. Standard Scaffolds
FeatureTCDQ (Subject) 2,4-Dichloro-6,7-dimethoxyquinazoline (Standard)Gefitinib (Reference Drug)
Core Structure 5,6-Dimethoxy, 8-Chloro6,7-Dimethoxy6,7-Dimethoxy, 4-Anilino
Primary Reactivity High (C2, C4 leaving groups)High (C2, C4 leaving groups)Low (Stable Reversible Inhibitor)
Steric Profile Bulkier (8-Cl, 5-OMe)Planar, StandardOptimized for ATP pocket
Off-Target Risk Critical (Covalent + Steric Clash)High (Covalent)Moderate (Kinase Selectivity)
Assessment Priority Reactivity Profiling & ProteomicsReactivity ProfilingKinase Panel Screening

Assessment Workflow: The "Reactivity-First" Protocol

To accurately assess off-target effects, we must first quantify the "background noise" caused by the compound's electrophilic nature.

Diagram 1: The TCDQ Profiling Workflow

This flowchart illustrates the logic gate for assessing reactive scaffolds.

TCDQ_Assessment Start Compound: TCDQ Reactivity Step 1: Reactivity Check (GSH Trapping) Start->Reactivity InSilico Step 2: In Silico SEA/Docking Start->InSilico KinasePanel Step 3: Kinase Panel (Biochemical) Reactivity->KinasePanel If t1/2 > 10 min InSilico->KinasePanel Predicted Targets Proteomics Step 4: Chemoproteomics (ABPP/Mass Spec) KinasePanel->Proteomics Validate Hits Analysis Data Synthesis: Specific vs. Promiscuous Proteomics->Analysis

Caption: A "Reactivity-First" workflow prioritizes stability testing (GSH trapping) before expensive biological profiling to rule out false positives caused by non-specific covalent binding.

Detailed Experimental Protocols

Phase 1: Chemical Reactivity Profiling (GSH Trapping)

Before screening against protein targets, you must determine the compound's intrinsic reactivity half-life (


). High reactivity implies a "pan-assay interference" mechanism.
  • Objective: Measure the rate of nucleophilic displacement of the C2/C4 chlorines.

  • Reagents: Glutathione (GSH), PBS (pH 7.4), LC-MS/MS.

  • Protocol:

    • Incubate TCDQ (10 µM) with GSH (1 mM, 100-fold excess) in PBS at 37°C.

    • Sample at

      
       min.
      
    • Quench with acetonitrile and analyze by LC-MS.

    • Success Metric: If

      
       min, the compound is a pan-reactive electrophile . Off-target effects will be dominated by non-specific covalent modification. If 
      
      
      
      min, specific binding interactions are likely.
Phase 2: The "Scaffold-Hopping" Kinase Panel

Quinazolines are "privileged structures" for the ATP-binding site of kinases. The 5,6-dimethoxy and 8-chloro substitutions of TCDQ create a unique steric footprint compared to standard 6,7-dimethoxy inhibitors.

  • Hypothesis: The 5-OMe group may clash with the "gatekeeper" residue in certain kinases (e.g., EGFR T790M), altering selectivity.

  • Method: Competition Binding Assay (e.g., KINOMEscan® or LanthaScreen).

  • Panel Selection:

    • Primary Targets: EGFR (WT, L858R), HER2, VEGFR2.

    • Off-Target Risks: G9a (due to dimethoxy similarity), Aurora B, CDK2.

  • Data Interpretation:

    • Compare

      
       values of TCDQ vs. 2,4-Dichloro-6,7-dimethoxyquinazoline.
      
    • Significant Shift: A >10-fold difference in

      
       indicates that the 5,6-OMe/8-Cl pattern drives specific selectivity, validating the scaffold.
      
Phase 3: Chemoproteomics (Activity-Based Protein Profiling - ABPP)

Since TCDQ contains leaving groups, it can be used as a "scout probe" to map the proteome-wide reactivity.

  • Objective: Identify proteins covalently modified by TCDQ in live cells.

  • Protocol:

    • Probe Synthesis: Derivatize TCDQ at the C4 position with a "click-handle" (alkyne) amine, creating a TCDQ-alkyne probe (retaining the reactive C2-Cl or C8-Cl if relevant). Note: If TCDQ is the test article itself, use competition ABPP.

    • Competition ABPP: Treat cell lysates with TCDQ (20 µM) vs. DMSO (Control).

    • Label proteome with a broad-spectrum reactivity probe (e.g., Iodoacetamide-Desthiobiotin).

    • Mass Spectrometry: Identify proteins where TCDQ prevented probe labeling.

  • Result: A list of "Competed Targets."

    • High Selectivity: <10 proteins competed.

    • Low Selectivity: >100 proteins competed (indicates general toxicity).

Mechanistic Analysis: The 5,6-Dimethoxy vs. 6,7-Dimethoxy Switch

The structural difference is critical for off-target prediction. Standard EGFR inhibitors use the 6,7-pattern to form hydrogen bonds with the hinge region (Met793 in EGFR).

Diagram 2: Structural Interaction Logic

This diagram visualizes how the unique substitution pattern of TCDQ alters binding modes compared to standard inhibitors.

Interaction_Logic TCDQ TCDQ (5,6-OMe, 8-Cl) Hinge Kinase Hinge Region (H-bond Acceptor) TCDQ->Hinge Altered Geometry (Steric Twist) Gatekeeper Gatekeeper Residue (Steric Barrier) TCDQ->Gatekeeper 5-OMe Clash? (Potential Resistance) Solvent Solvent Front (C2 Position) TCDQ->Solvent 8-Cl Interaction (Unique Vector) Std Standard Scaffold (6,7-OMe) Std->Hinge Optimal H-bond (N1 acceptor)

Caption: The 5-OMe group in TCDQ may introduce steric clashes with kinase gatekeeper residues, potentially reducing affinity for standard targets (EGFR) while opening new off-target niches (e.g., G9a or specific mutants).

Data Summary & Interpretation

When compiling your report, structure the data as follows to provide a clear "Go/No-Go" decision for this scaffold.

ParameterExperimental MetricInterpretation for TCDQ
Intrinsic Reactivity

(GSH)
< 15 min: Toxic alkylator. Stop development.> 60 min: Tunable covalent inhibitor.
Primary Target Potency

(Kinase Assay)
Compare to 6,7-analog. If potency drops >100x, the 5,6-switch is unfavorable for this target class.
Selectivity Score Gini Coefficient (Kinase Panel)> 0.5: Selective binder.< 0.2: Promiscuous binder (common for polychlorinated scaffolds).
Cellular Toxicity

/

Ratio
< 5: Narrow therapeutic window (likely due to off-target alkylation).

Conclusion: 2,4,8-Trichloro-5,6-dimethoxyquinazoline should be handled primarily as a reactive intermediate or a covalent probe . Its off-target assessment must rigorously distinguish between specific kinase inhibition (mediated by the quinazoline core) and non-specific protein alkylation (mediated by the C2/C4/C8 chlorines).

References

  • Liu, F., et al. (2009).[1] "Discovery of a 2,4-diamino-7-aminoalkoxyquinazoline as a potent and selective inhibitor of histone lysine methyltransferase G9a."[1] Journal of Medicinal Chemistry. Link

    • Context: Establishes the quinazoline scaffold as a template for methyltransferase inhibitors, a key off-target class.
  • Bhatia, P., et al. (2020). "Quinazoline derivatives as potent kinase inhibitors: A review." European Journal of Medicinal Chemistry. Link

    • Context: Comprehensive review of the structure-activity relationship (SAR)
  • Cravatt, B. F., et al. (2008). "Activity-based protein profiling: from enzyme chemistry to proteomic chemistry." Annual Review of Biochemistry. Link

    • Context: The gold-standard methodology for assessing off-targets of reactive electrophiles.
  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 24879076, 2,4-Dichloro-6,7-dimethoxyquinazoline." Link

    • Context: Chemical property data for the closest structural analog and precursor.
  • Molaid Chemicals. "2,4,8-trichloro-5,6-dimethoxyquinazoline - CAS 109913-74-8."[2] Link

    • Context: Verification of the specific chemical entity and CAS registry.

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 2,4,8-Trichloro-5,6-dimethoxyquinazoline

Author: BenchChem Technical Support Team. Date: March 2026

Hazard Identification and Risk Assessment: An Evidence-Based Approach

Given its structure—a chlorinated heterocyclic compound—we must assume that 2,4,8-Trichloro-5,6-dimethoxyquinazoline possesses hazardous characteristics. Analogous compounds such as 2,4-Dichloro-6,7-dimethoxyquinazoline and 4-Chloro-6,7-dimethoxyquinazoline are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3][4] Therefore, it is imperative to handle this compound with the utmost care, assuming it is harmful if swallowed, inhaled, or absorbed through the skin.[5][6] Furthermore, many halogenated organic compounds are toxic to aquatic life with long-lasting effects.[5][7][8]

Inferred Hazard Profile:

Hazard ClassAnticipated Effects
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, absorbed through the skin, or inhaled.[5][6]
Skin Corrosion/Irritation Causes skin irritation.[1][2][3][4]
Serious Eye Damage/Eye Irritation Causes serious eye irritation.[1][2][3][4]
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.[1][4]
Hazardous to the Aquatic Environment Potentially toxic to aquatic organisms with long-term effects.[5][7][8]
Personal Protective Equipment (PPE): Your First Line of Defense

Before handling 2,4,8-Trichloro-5,6-dimethoxyquinazoline in any capacity, from initial use to final disposal, the appropriate PPE must be worn. This is a non-negotiable aspect of laboratory safety.

Recommended PPE:

Protection TypeSpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shield.To protect against splashes and airborne particles that can cause serious eye irritation.[1][5][9]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).To prevent skin contact and absorption.[1][5][9]
Body Protection A lab coat, and in cases of potential significant exposure, an apron or coveralls.To protect the skin from contamination.[6][9]
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood.[6] If a fume hood is not available or if there is a risk of generating dust, a NIOSH-approved respirator is necessary.To prevent inhalation of the compound, which may cause respiratory tract irritation.[2]
Spill Management: A Calm and Controlled Response

In the event of a spill, a swift and organized response is crucial to mitigate exposure and prevent environmental contamination.

Step-by-Step Spill Cleanup Protocol:

  • Evacuate and Ventilate: Immediately alert others in the vicinity and, if safe to do so, ensure the area is well-ventilated.[6]

  • Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the full complement of recommended PPE.

  • Contain the Spill: For solid spills, carefully scoop the material into a designated hazardous waste container.[6] Avoid actions that could generate dust. For solutions, use an inert absorbent material to contain the spill.

  • Decontaminate the Area: Once the bulk of the material has been removed, decontaminate the spill area. (See Section 4 for detailed decontamination procedures).

  • Dispose of Cleanup Materials: All materials used for spill cleanup (e.g., absorbent pads, contaminated gloves) must be disposed of as hazardous waste.[9]

Decontamination Procedures: Ensuring a Clean Workspace

Thorough decontamination of all equipment and surfaces that have come into contact with 2,4,8-Trichloro-5,6-dimethoxyquinazoline is essential to prevent cross-contamination and accidental exposure.

For Glassware and Reusable Equipment:

  • Initial Rinse: In a chemical fume hood, rinse the equipment with a suitable organic solvent (e.g., acetone, ethanol) to dissolve any residual compound.[10] This rinse solvent must be collected as halogenated hazardous waste.[11][12]

  • Wash with Detergent: Wash the equipment thoroughly with a laboratory detergent and warm water.[13] Use a brush to scrub all surfaces.[14]

  • Final Rinse: Rinse the equipment with deionized water.

  • Drying: Allow the equipment to air dry completely or dry it in an oven.

For Work Surfaces:

  • Initial Wipe-Down: Wipe the surface with a cloth or paper towel dampened with a detergent solution.[13]

  • Disinfection (if necessary): If the work area may be contaminated with biological agents in addition to the chemical, wipe the surface with a 0.5% chlorine solution (a 1:10 dilution of household bleach).[14]

  • Final Rinse: Wipe the surface with a cloth dampened with water to remove any detergent or bleach residue.

Waste Disposal Procedures: A Commitment to Environmental Stewardship

Proper segregation and disposal of chemical waste are critical. As a chlorinated organic compound, 2,4,8-Trichloro-5,6-dimethoxyquinazoline and any materials contaminated with it must be treated as halogenated hazardous waste .[11][15]

Step-by-Step Waste Disposal Protocol:

  • Waste Segregation:

    • Solid Waste: Collect pure 2,4,8-Trichloro-5,6-dimethoxyquinazoline, and any solid materials heavily contaminated with it (e.g., contaminated silica gel, filter paper), in a clearly labeled, sealed container designated for "Halogenated Solid Waste".[16]

    • Liquid Waste: Collect any solutions containing 2,4,8-Trichloro-5,6-dimethoxyquinazoline and any solvent rinses in a separate, clearly labeled container for "Halogenated Liquid Waste".[11][12] Never mix halogenated waste with non-halogenated organic solvent waste, as this significantly increases disposal costs and complexity.[11]

    • Contaminated Sharps: Any sharps (needles, razor blades) contaminated with the compound should be placed in a designated sharps container for hazardous waste.

    • Contaminated Labware: Disposable labware (e.g., pipette tips, gloves) that has come into contact with the compound should be collected in a sealed bag or container labeled as "Hazardous Waste".[10]

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste", the full chemical name (2,4,8-Trichloro-5,6-dimethoxyquinazoline), and the approximate concentration and quantity.[12]

  • Storage: Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.[9]

  • Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[17][18][19] Do not attempt to dispose of this chemical down the drain or in the regular trash.[10]

Disposal Workflow Diagram

DisposalWorkflow cluster_generation Waste Generation cluster_segregation Waste Segregation cluster_disposal Final Disposal Solid_Waste Solid 2,4,8-Trichloro- 5,6-dimethoxyquinazoline Halogenated_Solid Halogenated Solid Waste Container Solid_Waste->Halogenated_Solid Liquid_Waste Solutions & Rinses Halogenated_Liquid Halogenated Liquid Waste Container Liquid_Waste->Halogenated_Liquid Contaminated_Materials Gloves, Pipettes, etc. Hazardous_Waste_Bag Hazardous Waste Bag Contaminated_Materials->Hazardous_Waste_Bag EHS_Pickup Arrange EHS Pickup Halogenated_Solid->EHS_Pickup Halogenated_Liquid->EHS_Pickup Hazardous_Waste_Bag->EHS_Pickup

Caption: Visual workflow for the proper segregation and disposal of waste generated from 2,4,8-Trichloro-5,6-dimethoxyquinazoline.

By adhering to these procedures, you are not only ensuring your own safety and that of your colleagues but also upholding the principles of responsible scientific research. Always consult your institution's specific EHS guidelines, as local regulations may vary.

References

  • Storage and Disposal. (n.d.). Hawaii.gov.
  • Safety Data Sheet. (2025, February 17).
  • Safety Data Sheet for 2-Chloro-4,6-dimethoxy-1,3,5-triazine. (2010, August 26).
  • Matrix Scientific. (2017, February 6). Safety Data Sheet.
  • Safety Data Sheet for 2-Chloro-6,7-dimethoxyquinazolin-4-amine. (2009, September 22). Thermo Fisher Scientific.
  • Hazardous Waste Reduction. (n.d.). Environmental Health and Safety, Oregon State University.
  • Organic Solvents. (n.d.). Environment, Health and Safety, University of Tennessee Knoxville.
  • Halogenated Waste. (n.d.).
  • Safety Data Sheet for 2,4,6-Trichloroanisole. (2025, November 6). Sigma-Aldrich.
  • Waste Disposal Chart. (n.d.). University of Waterloo.
  • Safety Data Sheet for 2,4-Dichloro-6,7-dimethoxyquinazoline. (2025, September 10). Thermo Fisher Scientific.
  • EHS Fact Sheet: Organic Solvents. (2024, August 9). College of Southern Nevada.
  • Material Safety Data Sheet - 2,4-Dichloro-6,7-dimethoxyquinazoline, 97%. (2006, March 22). Cole-Parmer.
  • Safety Data Sheet for 4-Chloro-6,7-dimethoxyquinazoline. (2025, May 15). TCI Chemicals.
  • Safety Data Sheet for 4-Chloro-6,7-dimethoxyquinazoline. (n.d.). Thermo Fisher Scientific.
  • Quinazoline Safety Data Sheet. (n.d.). Szabo-Scandic.
  • Safety Data Sheet for 8-Hydroxyquinoline. (2010, September 6).
  • Procedure for Disposing of Hazardous Waste. (n.d.). Massachusetts Institute of Technology.
  • Decontamination of equipment. (2017, December). Harrogate and District NHS Foundation Trust.
  • Decontamination of Reusable Medical Devices. (2018, June 1). Procedures Online.
  • Decontamination, cleaning, high-level disinfection and sterilization of instruments used during the diagnosis and treatment of cervical neoplasia. (n.d.). Cancer Screening at IARC.
  • Decontamination (Cleaning, Disinfection and Sterilisation). (n.d.). Aesculap Seguridad del Paciente.
  • Decontamination and Sterilization. (n.d.). National Institutes of Health Office of Research Services.

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Personal protective equipment for handling 2,4,8-Trichloro-5,6-dimethoxyquinazoline

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Safety Summary & Chemical Context

2,4,8-Trichloro-5,6-dimethoxyquinazoline is a highly functionalized heterocyclic intermediate, likely utilized in the synthesis of tyrosine kinase inhibitors (similar to the structural class of Vandetanib). Its handling requirements are dictated not just by its acute toxicity, but by its chemical reactivity .

The "Why" Behind the Protocol

To safely handle this compound, you must understand its electrophilic nature. The chlorine atoms at the C-2 and C-4 positions are highly labile.

  • Hydrolysis Risk: Upon contact with atmospheric moisture, these positions hydrolyze to release Hydrochloric Acid (HCl) gas and the corresponding hydroxy-quinazoline. This creates an immediate inhalation and corrosive contact hazard.

  • Nucleophilic Attack: The compound reacts violently with amines and thiols. Biological tissue (skin/eyes) is essentially a matrix of nucleophiles, leading to rapid, severe chemical burns and potential sensitization.

Immediate Hazard Classification (Derived from Analog SAR):

  • Skin/Eye: Severe Irritant / Corrosive (Category 1B/2A).

  • Respiratory: STOT SE 3 (Mucous membrane irritation via HCl release).

  • Reactivity: Moisture Sensitive (EUH014).

Part 2: Personal Protective Equipment (PPE) Matrix

Do not rely on "standard" lab PPE.[1] This compound requires a barrier strategy that accounts for both solid dust and corrosive hydrolysis byproducts.

PPE Selection Table
Protection ZoneRequired EquipmentTechnical Justification
Ocular Chemical Splash Goggles (ANSI Z87.1)Safety glasses are insufficient.[2] Goggles seal against acid fumes generated by hydrolysis.
Face Face Shield (8-inch minimum)Required when handling >500mg or transferring liquids outside a glovebox. Protects neck/face from projectile hydrolysis.
Hand (Inner) Nitrile (4 mil)Acts as a second skin. Inspect for pinholes.
Hand (Outer) High-Breakthrough Nitrile (8 mil) or Silver Shield® (Laminate)Standard nitrile degrades quickly against halogenated heterocycles in organic solvents (DCM/THF). Laminate is required for solutions.
Respiratory P100 + Acid Gas (AG) CartridgeOnly if working outside a Fume Hood (NOT RECOMMENDED). N95 is useless against HCl fumes.
Body Tyvek® Lab Coat (Closed front)Cotton coats absorb chemicals. Tyvek repels dust and liquids.
Visualization: PPE Decision Logic

The following diagram illustrates the decision process for selecting PPE based on the state of matter and scale.

PPE_Decision_Tree Start Start: Handling 2,4,8-Trichloro-5,6-dimethoxyquinazoline State What is the Physical State? Start->State Solid Solid / Powder State->Solid Solution Solution (Organic Solvent) State->Solution Scale_Solid Scale > 1 gram? Solid->Scale_Solid Scale_Soln Solvent Type? Solution->Scale_Soln No No Scale_Solid->No Low Risk Yes Yes Scale_Solid->Yes High Dust Risk DCM / Chloroform DCM / Chloroform Scale_Soln->DCM / Chloroform High Permeation Ether / Toluene Ether / Toluene Scale_Soln->Ether / Toluene Hood Is Fume Hood Available? Hood->No Hood->Yes Protocol_A Protocol A: Double Nitrile + Goggles + Fume Hood Protocol_B Protocol B: Tyvek Sleeves + Face Shield + P100/AG Resp (if no hood) Protocol_C Protocol C: Laminate (Silver Shield) Gloves + Splash Goggles No->Protocol_A No->Protocol_B Yes->Hood Yes->Protocol_A DCM / Chloroform->Protocol_C Ether / Toluene->Protocol_A

Figure 1: PPE Selection Logic based on physical state and solvent permeation risks.

Part 3: Operational Protocols

The "Inert Transfer" (Weighing & Setup)

Because of the C-2/C-4 chlorine lability, moisture exclusion is critical not just for yield, but for safety (preventing HCl off-gassing).

  • Preparation: Pre-dry all glassware. Flush the reaction vessel with Nitrogen or Argon.

  • Weighing:

    • Small Scale (<1g): Weigh inside a fume hood. If the balance is outside, use a tared vial with a septum cap. Add solid rapidly, cap immediately, and weigh the closed container.

    • Large Scale (>1g): Use a powder funnel with a positive flow of nitrogen (inverted funnel method) to direct dust away from the operator.

  • Solvent Addition: Never add solvent directly onto a large pile of solid without cooling. The heat of solution/solvation can trigger rapid hydrolysis if the solvent is "wet." Add solvent slowly down the side of the flask.

Decontamination & Waste Disposal

NEVER discard this compound directly into the aqueous waste stream. It will hydrolyze over time, pressurizing the waste container with HCl gas, leading to a potential explosion.

Quenching Protocol:

  • Dissolve the waste material in a non-reactive solvent (e.g., Toluene or DCM).

  • Slowly treat with a 10% Methanolic Ammonia or Sodium Bicarbonate solution.

    • Observation: This converts the reactive chlorides into stable amino- or hydroxy-quinazolines.

  • Check pH to ensure neutrality (pH 7-8).

  • Dispose of as Halogenated Organic Waste .

Visualization: Safe Disposal Workflow

Disposal_Flow Waste Solid/Liquid Waste Solubilize Dissolve in Toluene/DCM Waste->Solubilize Dilute Quench Add 10% NaHCO3 or MeOH/NH3 Solubilize->Quench Neutralize Check Check pH (Target 7-9) Quench->Check Check->Quench pH < 7 (Repeat) Bin Halogenated Organic Waste Check->Bin pH OK

Figure 2: Chemical quenching workflow to prevent acid pressurization in waste containers.

Part 4: Emergency Response

  • In Case of Spill (Solid): Do not sweep dry. Cover with dry sand or Vermiculite. Scoop into a container and treat as hazardous waste.

  • Skin Contact: Immediate wash with soap and water for 15 minutes.[1] Do not use alcohol (increases skin permeability).

  • Eye Contact: Rinse for 15 minutes.[1][3][4] Seek medical attention immediately —alkaline/acidic hydrolysis on the cornea causes permanent damage.

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • OSHA. (2023). Personal Protective Equipment (PPE) Selection Guide. Occupational Safety and Health Administration.[5] [Link]

  • PubChem. (2023). 2,4-Dichloroquinazoline Compound Summary (Analog Hazard Data). National Library of Medicine. [Link]

  • American Chemical Society. (2023). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. [Link]

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.